ND-2110
Description
Structure
3D Structure
Propriétés
Numéro CAS |
1388894-17-4 |
|---|---|
Formule moléculaire |
C21H28N4O3S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]acetamide |
InChI |
InChI=1S/C21H28N4O3S/c22-17(26)11-13-1-6-16-18(13)19-20(23-12-24-21(19)29-16)28-15-4-2-14(3-5-15)25-7-9-27-10-8-25/h12-15H,1-11H2,(H2,22,26)/t13-,14?,15?/m1/s1 |
Clé InChI |
VZOLINZYKOLXAC-WLYUNCDWSA-N |
SMILES isomérique |
C1CC2=C([C@H]1CC(=O)N)C3=C(N=CN=C3S2)OC4CCC(CC4)N5CCOCC5 |
SMILES canonique |
C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(=O)N)SC4=NC=N3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ND-2110; ND 2110; ND2110. |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ND-2110: A Selective IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ND-2110, a highly selective, small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of autoimmune disorders and certain cancers.[1][2][3] This document details the mechanism of action, preclinical efficacy, and pharmacokinetic profile of this compound, and provides detailed protocols for key experimental assays.
Core Concepts: The IRAK4 Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a central role in the innate immune response.[4] It functions downstream of TLRs and IL-1Rs, which recognize pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines, respectively.[1][4] Upon receptor activation, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[2][5] IRAK4 then phosphorylates and activates IRAK1, initiating a cascade that results in the activation of downstream transcription factors, most notably NF-κB, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][3] Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as certain malignancies.[1][3]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a small molecule that acts as a potent and highly selective inhibitor of IRAK4.[6][7] It binds to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking downstream inflammatory signaling.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| IRAK4 Ki | 7.5 nM | [6][7] |
| IRAK1 IC50 | >2000 nM | [8] |
| Kinase Selectivity | Highly selective against a panel of 334 kinases | [6] |
Table 2: Preclinical Pharmacokinetic Profile of this compound in Mice
| Dose | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 10 mg/kg (Oral) | 2.5 | 850 | 3,200 | 75 | [6][8] |
| 30 mg/kg (Intraperitoneal) | 3.1 | 4,500 | 18,000 | N/A | [6][8] |
Table 3: Preclinical Efficacy of this compound in Disease Models
| Disease Model | Key Findings | Reference |
| LPS-Induced TNF-α Production | Potently blocked the production of TNF-α in human white blood cells. | [6] |
| Collagen-Induced Arthritis (Mouse) | Alleviated the clinical signs of arthritis. | [3][6] |
| Gout Formation (Mouse) | Blocked the formation of gout. | [3][6] |
| Diffuse Large B-Cell Lymphoma (DLBCL) with MYD88 L265P Mutation (Mouse Xenograft) | Suppressed tumor growth as a single agent and in combination with other targeted therapies. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro IRAK4 Kinase Inhibition Assay
This protocol outlines a radioisotope-based enzymatic assay to determine the inhibitory activity of this compound on IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
ATP (with γ-32P-ATP)
-
Substrate peptide (e.g., a peptide containing the IRAK1 phosphorylation site)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate peptide, and recombinant IRAK4 enzyme in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with γ-32P-ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated γ-32P-ATP.
-
Measure the amount of incorporated 32P in the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 or Ki value.[6]
LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a cellular assay to measure the effect of this compound on the production of a key pro-inflammatory cytokine.
Materials:
-
Human PBMCs (isolated from whole blood)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed human PBMCs in a 96-well cell culture plate at a density of 1-2 x 105 cells per well.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.[6]
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C.[9][10]
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[9][10]
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound.
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol details an in vivo model of rheumatoid arthritis to evaluate the therapeutic efficacy of this compound.
Animals:
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (formulated for in vivo administration)
-
Calipers for measuring paw thickness
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at a different site near the base of the tail.[11][12][13]
-
Treatment: Begin treatment with this compound (e.g., 30 mg/kg, intraperitoneally, twice daily) or vehicle control at the onset of clinical signs of arthritis (typically around day 24-28).
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint rigidity). The maximum clinical score per mouse is 16.[11][12]
-
Paw Thickness Measurement: Measure the thickness of the hind paws every 2-3 days using calipers.
-
Termination: At the end of the study (e.g., day 42), euthanize the mice and collect tissues for histological analysis of joint inflammation and damage.
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow for IRAK4 Inhibitor Evaluation
Caption: General workflow for preclinical evaluation of an IRAK4 inhibitor.
Conclusion
This compound is a potent and highly selective IRAK4 inhibitor with a promising preclinical profile. Its ability to effectively block the IRAK4 signaling pathway translates to significant efficacy in animal models of autoimmune diseases and specific types of cancer. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other IRAK4 inhibitors as potential therapeutic agents.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. mdpi.com [mdpi.com]
- 11. chondrex.com [chondrex.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. researchgate.net [researchgate.net]
ND-2110: A Deep Dive into its Mechanism of Action as a Selective IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of ND-2110, a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are central to innate immunity and inflammation. Dysregulation of these pathways is implicated in a variety of autoimmune diseases and cancers. This compound has demonstrated significant therapeutic potential in preclinical models by effectively suppressing these aberrant signaling events.
Core Mechanism of Action: Selective IRAK4 Inhibition
This compound functions as an ATP-competitive inhibitor of IRAK4, binding to the ATP pocket of the kinase domain. This binding event prevents the phosphorylation and subsequent activation of IRAK4, a pivotal step in the propagation of downstream inflammatory signals. The high selectivity of this compound for IRAK4 over other kinases minimizes off-target effects, offering a promising therapeutic window.
A key consequence of IRAK4 inhibition by this compound is the disruption of the Myddosome complex formation, a critical signaling platform composed of MyD88, IRAK4, and IRAK2. This disruption effectively halts the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, which are responsible for the expression of pro-inflammatory cytokines and chemokines.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Reference |
| IRAK4 Binding Affinity (Ki) | 7.5 nM | [1][2] |
| IRAK1 Kinase Inhibition | Dose-dependent inhibition | [3] |
| Cellular Assay | Cell Type | Stimulus | Readout | IC50 | Reference |
| TNF-α Production | Human PBMCs | LPS | ELISA | Potent Inhibition | [2] |
| Cytokine Production | Human PBMCs | R848 (TLR7 agonist) | Not Specified | Potent Inhibition | [4] |
| Cytokine Production | Human PBMCs | CpG (TLR9 agonist) | ELISA (TNF-α) | Potent Inhibition | [2] |
| IRAK1 Degradation | MRC5 cells | IL-1 | Not Specified | Potent Inhibition | [4] |
| Cell Viability | ABC DLBCL (MYD88 L265P) | - | Not Specified | Effective Killing | [2] |
Signaling Pathways
This compound primarily impacts the TLR/IL-1R signaling pathway, leading to the downstream inhibition of NF-κB and JAK-STAT signaling.
TLR/IL-1R Signaling Pathway and this compound Inhibition
Caption: this compound inhibits IRAK4, blocking the TLR/IL-1R signaling cascade.
Downstream Inhibition of JAK-STAT Pathway in ABC DLBCL
In the context of Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) with the MYD88 L265P mutation, IRAK4 inhibition by this compound also leads to the downregulation of the JAK-STAT pathway through the reduction of autocrine IL-6 and IL-10 signaling.[2][5]
Caption: this compound indirectly inhibits the JAK-STAT pathway in ABC DLBCL.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Kinase Assay (Radioactive)
This assay quantifies the ability of this compound to inhibit the kinase activity of IRAK4.
Experimental Workflow:
Caption: Workflow for a radioactive IRAK4 kinase inhibition assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human IRAK4 enzyme with a kinase buffer containing MgCl2, ATP, and a suitable substrate (e.g., myelin basic protein).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for a specified time (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Electrophoresis and Visualization: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to autoradiography film to visualize the radiolabeled, phosphorylated substrate.
-
Data Analysis: Quantify the band intensities corresponding to the phosphorylated substrate. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cellular Assay: LPS-induced TNF-α Production in Human PBMCs
This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in primary human immune cells.
Experimental Workflow:
Caption: Workflow for measuring LPS-induced TNF-α production in PBMCs.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating and Pre-treatment: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well. Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubation: Incubate the plates for a period of 4 to 24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of TNF-α inhibition for each this compound concentration compared to the LPS-stimulated vehicle control and calculate the IC50 value.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This preclinical model of rheumatoid arthritis is used to evaluate the in vivo efficacy of this compound in a complex inflammatory disease setting.
Methodology:
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail of susceptible mouse strains (e.g., DBA/1J).
-
Booster Immunization: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Once arthritis is established (typically around day 28-35), begin treatment with this compound or vehicle control. Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw based on a scale that assesses erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation).
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis. Assess joint inflammation, pannus formation, and bone/cartilage erosion.
-
Data Analysis: Compare the clinical scores and histological parameters between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy of the compound.
This in-depth guide provides a comprehensive understanding of the mechanism of action of this compound, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols. This information is intended to be a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and oncology.
References
- 1. chondrex.com [chondrex.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
ND-2110: A Potent and Selective IRAK4 Inhibitor for Inflammatory Disorders and Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of ND-2110, a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the mechanism of action, key experimental data, and relevant protocols to support further research and development of this compound.
Chemical Structure and Physicochemical Properties
This compound is a novel therapeutic agent with a unique chemical scaffold designed for high-affinity binding to the ATP pocket of IRAK4.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[(3R)-12-{[(1r,4r)-4-(morpholin-4-yl)cyclohexyl]oxy}-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-3-yl]acetamide | [2] |
| Molecular Formula | C21H28N4O3S | [2] |
| Molecular Weight | 416.54 g/mol | [2] |
| CAS Number | 1388894-17-4 | [2] |
| Appearance | Colorless oil | [3] |
Table 1: Chemical and Physical Properties of this compound.
Mechanism of Action: Targeting the TLR/IL-1R Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of IRAK4, a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[4] These pathways are central to the innate immune response and are implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[5]
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the "Myddosome," a signaling complex that includes IRAK4 and other IRAK family members.[6] IRAK4, as the most upstream kinase in this cascade, phosphorylates and activates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[6][7] These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, leading to an inflammatory response.
By binding to the ATP-binding site of IRAK4, this compound prevents the phosphorylation and activation of IRAK1, thereby blocking the entire downstream signaling cascade.[1] This targeted inhibition leads to a reduction in the production of inflammatory mediators and a dampening of the inflammatory response.
Biological and Pharmacokinetic Properties
This compound has demonstrated high potency and selectivity for IRAK4 in a variety of preclinical models. The following tables summarize key in vitro and in vivo data.
In Vitro Activity
| Parameter | Value | Cell Line / Assay | Reference |
| IRAK4 Ki | 7.5 nM | Radioactive Kinase Assay | [8] |
| IRAK1 Ki | >10,000 nM | Radioactive Kinase Assay | [9] |
| Selectivity | Highly selective against a panel of 334 kinases | Kinome Scan | [9] |
| LPS-induced TNF-α IC50 | ~100 nM | Human Peripheral WBCs | [8] |
| CpG-induced TNF-α IC50 | ~100 nM | Human Peripheral WBCs | [8] |
Table 2: In Vitro Biological Activity of this compound.
In Vivo Pharmacokinetics in Mice
| Parameter | 30 mg/kg IP | 100 mg/kg PO | Reference |
| T1/2 (h) | 1.8 | 2.0 | [9] |
| Cmax (ng/mL) | 3,400 | 4,200 | [9] |
| AUC (ng·h/mL) | 8,900 | 16,000 | [9] |
| Bioavailability (%) | - | 60 | [9] |
Table 3: Pharmacokinetic Parameters of this compound in Mice.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is described in patent WO2013106535.[3] A representative synthetic scheme involves the following key steps:
-
Preparation of the Thienopyrimidine Core: This is typically achieved through a multi-step synthesis starting from commercially available materials.
-
Coupling with the Cyclohexyl Moiety: The core is then coupled with a suitably protected (1r,4r)-4-(morpholin-4-yl)cyclohexanol under basic conditions (e.g., using NaH).
-
Deprotection and Amide Formation: The final step involves the deprotection of a precursor group on the core structure, followed by amidation to install the acetamide side chain.
Purification is typically performed using column chromatography on silica gel and/or preparative HPLC.[3]
IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase.
Materials:
-
IRAK4 enzyme
-
Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compound (this compound)
-
Assay buffer
Procedure:
-
Prepare a dilution series of the test compound.
-
In a microplate, add the test compound, a mixture of the IRAK4 enzyme and the Eu-anti-tag antibody, and the kinase tracer.
-
Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Read the plate on a FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor® 647 acceptor.
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound, and thus, inhibition of binding.
-
IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors: an updated patent review (2016-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting TLR/IL-1R Signalling in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
The IRAK4 Signaling Pathway and the Inhibitor ND-2110: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1] It functions as a key upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a highly attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of the IRAK4 signaling pathway, the mechanism of action of the selective IRAK4 inhibitor ND-2110, and detailed experimental protocols for studying this pathway.
The IRAK4 Signaling Pathway
The IRAK4 signaling pathway is a cornerstone of the host's initial defense against pathogens and other danger signals. Its activation leads to the production of a wide array of pro-inflammatory cytokines and chemokines.
Core Components and Activation
The canonical IRAK4 signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or by the binding of cytokines like IL-1 and IL-18 to their respective receptors. This ligand-receptor interaction triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). MyD88, through its death domain, then recruits IRAK4 to the receptor complex, forming a signaling platform known as the Myddosome.
Within the Myddosome, IRAK4, which is considered the master IRAK, autophosphorylates and then phosphorylates other members of the IRAK family, primarily IRAK1. This phosphorylation event is a critical step for downstream signal propagation.
Downstream Signaling Cascade
Activated IRAK1, in turn, recruits and activates the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6). TRAF6, along with the ubiquitin-conjugating enzyme complex Ubc13/Uev1a, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex, which consists of TAK1, TAB1, and TAB2/3.
Activated TAK1 then phosphorylates and activates two major downstream pathways:
-
The NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex (IKKα, IKKβ, and IKKγ/NEMO). The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other inflammatory mediators.
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also activates several MAPK cascades, including the p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase) pathways. These MAPKs phosphorylate and activate other transcription factors, such as AP-1 (Activator protein 1), which cooperate with NF-κB to drive the inflammatory response.
Visualization of the IRAK4 Signaling Pathway
Caption: The IRAK4 signaling cascade from receptor activation to gene transcription.
This compound: A Selective IRAK4 Inhibitor
This compound is a potent and selective small-molecule inhibitor of IRAK4.[2] Its mechanism of action and preclinical efficacy have demonstrated its potential as a therapeutic agent for various inflammatory and malignant conditions.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRAK4 kinase domain.[2] This direct interaction prevents the autophosphorylation of IRAK4 and its subsequent phosphorylation of downstream substrates like IRAK1, thereby effectively blocking the entire downstream signaling cascade.
Quantitative Data for this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Ki | 7.5 nM | Human | Biochemical Kinase Assay | [2] |
| IC50 (LPS-induced TNF-α) | ~10-100 nM | Human PBMCs | Cellular Assay | [3] |
| IC50 (CpG-induced TNF-α) | ~10-100 nM | Human PBMCs | Cellular Assay | [3] |
Preclinical Efficacy
Studies have shown that this compound effectively suppresses inflammatory responses in various preclinical models:
-
In Vitro: this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α, in human peripheral blood mononuclear cells (PBMCs) stimulated with TLR ligands like LPS and CpG.[3]
-
In Vivo: In mouse models, this compound has demonstrated efficacy in alleviating collagen-induced arthritis and blocking the formation of monosodium urate crystals in a model of gout.[2][3][4] Furthermore, it has shown anti-tumor activity in xenograft models of activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) harboring the MYD88 L265P mutation.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the IRAK4 signaling pathway and the effects of inhibitors like this compound.
In Vitro IRAK4 Kinase Assay
This assay directly measures the enzymatic activity of IRAK4 and is crucial for determining the potency of inhibitors.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (at a concentration near the Km for IRAK4)
-
Biotinylated peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the IRAK4 enzyme and the biotinylated peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for IRAK4 Pathway Activation (Western Blot)
This protocol describes the use of Western blotting to assess the phosphorylation status of downstream targets of IRAK4, such as IRAK1, as a measure of pathway activation and inhibition.
Materials:
-
Human PBMCs or a relevant cell line (e.g., THP-1 monocytes)
-
Cell culture medium
-
LPS (Lipopolysaccharide) or other TLR agonist
-
This compound or other test compounds
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-total IRAK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and incubate on ice for 20 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualization of the Western Blot Workflow
Caption: A streamlined workflow for Western blot analysis of IRAK4 pathway inhibition.
Cytokine Production Assay (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines from cells, providing a functional readout of IRAK4 pathway activity.
Materials:
-
Human PBMCs or a relevant cell line
-
Cell culture medium
-
LPS or other TLR agonist
-
This compound or other test compounds
-
ELISA kit for the cytokine of interest (e.g., human TNF-α)
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
ELISA:
-
Perform the ELISA for the target cytokine according to the manufacturer's protocol. This typically involves:
-
Coating a plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Determine the IC50 value of the inhibitor for cytokine production.
-
Conclusion
The IRAK4 signaling pathway is a critical mediator of innate immunity and inflammation. Its central role has made it a prime target for the development of novel therapeutics. The selective IRAK4 inhibitor, this compound, has demonstrated significant promise in preclinical studies by effectively blocking this pathway and ameliorating inflammatory conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricacies of IRAK4 signaling and to evaluate the efficacy of new inhibitory compounds. A thorough understanding of this pathway and the tools to study it are essential for the continued development of innovative treatments for a wide range of debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
ND-2110 discovery and development history
An In-depth Technical Guide to the Discovery and Development of Osimertinib
Introduction
Osimertinib, marketed under the brand name Tagrisso, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was developed by AstraZeneca and represents a paradigm of structure-based drug design to address acquired resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[4][5] This guide provides a detailed overview of the discovery, mechanism of action, and preclinical and clinical development of Osimertinib for researchers, scientists, and drug development professionals.
Discovery History: Addressing a Critical Unmet Need
The development of Osimertinib was driven by a pressing clinical challenge: acquired resistance to first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) EGFR-TKIs. While these drugs were effective in patients with NSCLC harboring activating EGFR mutations (such as exon 19 deletions or the L858R mutation), resistance typically developed within 12-14 months.[6] The most common mechanism, accounting for over 50% of resistance cases, was the emergence of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[7][8][9]
The drug discovery program that led to Osimertinib was initiated at AstraZeneca in 2009.[5] The goal was to develop a TKI that could potently inhibit EGFR with the T790M resistance mutation, maintain activity against the initial sensitizing mutations, and, crucially, spare wild-type (WT) EGFR to minimize toxicity-related side effects like rash and diarrhea.[3][10]
A structure-guided design strategy was employed, starting with the screening of compounds for selective activity against the T790M mutant form of EGFR.[4][5] This medicinal chemistry effort led to the identification of a lead compound which was optimized to improve its potency, selectivity, and pharmacokinetic properties. This process culminated in the selection of AZD9291 (later named Osimertinib) in 2012 as the clinical candidate.[2] The compound's unique pyrimidine-based structure allowed it to form a covalent bond with a specific cysteine residue in the EGFR active site, leading to irreversible inhibition.[9]
Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a vital role in regulating cell proliferation and survival through downstream signaling cascades.[11][12] In certain NSCLC tumors, activating mutations cause the EGFR pathway to become constitutively active, driving uncontrolled cell growth.[13][14]
Osimertinib exerts its therapeutic effect by irreversibly binding to the kinase domain of mutant EGFR.[15] It forms a covalent bond with the cysteine-797 residue within the ATP-binding pocket.[8][10] This action blocks the phosphorylation of EGFR and the activation of downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[10][11][15] A key advantage of Osimertinib is its high selectivity for mutant forms of EGFR (including T790M, L858R, and exon 19 deletions) over the wild-type form, which is believed to contribute to its favorable safety profile compared to earlier generation TKIs.[3][10][16]
Preclinical Development and Key Experiments
The preclinical evaluation of Osimertinib provided strong evidence of its potency, selectivity, and in vivo efficacy, supporting its advancement into clinical trials.
Experimental Workflow
The preclinical development followed a logical progression from initial biochemical assays to cell-based studies and finally to animal models to confirm the drug's therapeutic potential.
In Vitro Studies: Potency and Selectivity
Experimental Protocol: EGFR Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib against various forms of the EGFR enzyme.
-
Methodology: Recombinant EGFR proteins (wild-type, L858R, L858R/T790M, ex19del/T790M) were incubated in a reaction buffer containing ATP and a substrate peptide. Varying concentrations of Osimertinib were added to the reaction wells. The kinase reaction was allowed to proceed for a specified time at room temperature. The level of substrate phosphorylation, indicative of enzyme activity, was then quantified using methods such as ELISA or fluorescence-based assays. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Experimental Protocol: Cell Proliferation Assay
-
Objective: To assess the effect of Osimertinib on the growth of NSCLC cell lines with different EGFR mutation statuses.
-
Methodology: Human NSCLC cell lines, such as H1975 (harboring L858R and T790M mutations) and PC-9 (harboring an exon 19 deletion), were seeded in 96-well plates.[10] After allowing the cells to adhere, they were treated with a range of Osimertinib concentrations for 72 hours. Cell viability was measured using a colorimetric assay like MTS or a luminescence-based assay like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 values for cell growth inhibition were then determined.
Data Presentation: In Vitro Potency and Selectivity of Osimertinib
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | < 15 |
| H1975 | L858R / T790M | < 15 |
| A431 | Wild-Type (WT) | 480 - 1865 |
| (Data are representative values compiled from published preclinical studies)[10] |
The results demonstrated that Osimertinib potently inhibited EGFR phosphorylation in cell lines with both sensitizing and T790M mutations at significantly lower concentrations than those required to inhibit wild-type EGFR.[10]
In Vivo Studies: Efficacy and Brain Penetration
Experimental Protocol: NSCLC Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of Osimertinib in a living organism.
-
Methodology: Immunocompromised mice (e.g., SCID or nude mice) were subcutaneously injected with human NSCLC cells, such as PC9 or H1975.[17][18] Once tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. The treatment group received daily oral doses of Osimertinib, while the control group received a vehicle solution. Tumor volume and mouse body weight were measured regularly (e.g., twice weekly) throughout the study. At the end of the study, tumors were excised for further analysis.
Experimental Protocol: Brain Metastasis Model
-
Objective: To assess the ability of Osimertinib to cross the blood-brain barrier and treat intracranial tumors.
-
Methodology: A brain metastasis model was established by intracardiac or intracranial injection of luciferase-tagged NSCLC cells (e.g., PC9-Luc) into mice.[17][18] Tumor growth in the brain was monitored non-invasively using bioluminescence imaging. Once brain metastases were confirmed, mice were treated with Osimertinib or other EGFR-TKIs. The effect on tumor burden was quantified by changes in bioluminescence signal over time.[18] Preclinical studies showed that Osimertinib had greater penetration of the mouse blood-brain barrier compared to gefitinib, rociletinib, or afatinib and induced sustained tumor regression in a mouse brain metastases model.[19]
Data Presentation: Brain-to-Plasma Concentration Ratios
| Compound | Brain-to-Plasma Ratio (Mouse) |
| Osimertinib | ~2.0 |
| Gefitinib | ~0.2 |
| Rociletinib | ~0.1 |
| Afatinib | ~0.05 |
| (Data are representative values from preclinical comparative studies)[19][20] |
Clinical Development and Efficacy
Osimertinib underwent a rapid clinical development program, receiving breakthrough therapy designation from the FDA in 2014.[2] The AURA series of trials demonstrated its efficacy in patients who had progressed on prior EGFR-TKI therapy. The FLAURA trial subsequently established its superiority over first-generation TKIs in the first-line setting.[21][22]
Data Presentation: Key Clinical Trial Efficacy Data
| Trial (Setting) | Treatment Arm | Comparator Arm | Median PFS | Overall Survival (OS) | Objective Response Rate (ORR) |
| AURA3 (2nd-Line, T790M+) | Osimertinib | Platinum-Pemetrexed | 10.1 months | 4.4 months | 71% |
| FLAURA (1st-Line) | Osimertinib | Erlotinib or Gefitinib | 18.9 months | 10.2 months | 77% |
| LAURA (Stage III, post-chemoradiation) | Osimertinib | Placebo | 39.1 months | 5.6 months | N/A |
| (PFS: Progression-Free Survival)[21][22][23] |
Based on these robust data, Osimertinib received its initial FDA approval in November 2015 for second-line treatment of metastatic EGFR T790M mutation-positive NSCLC.[2][5] This was later expanded to include first-line treatment for patients with EGFR-mutated NSCLC and as an adjuvant therapy after tumor resection.[1][4]
Acquired Resistance to Osimertinib
Despite its efficacy, resistance to Osimertinib eventually develops. Understanding these mechanisms is crucial for developing next-generation therapies. Resistance can be broadly categorized as EGFR-dependent or EGFR-independent.
-
EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of Osimertinib.[7][8]
-
EGFR-Independent: These "bypass" mechanisms involve the activation of alternative signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition. The most frequently observed bypass track is the amplification of the MET proto-oncogene.[8][24] Other mechanisms include HER2 amplification and activation of the RAS-MAPK pathway.[24]
Conclusion
The development of Osimertinib is a landmark achievement in precision oncology. Its success stems from a deep understanding of the molecular basis of resistance to previous therapies, a highly effective structure-based drug design strategy that yielded a potent and selective inhibitor, and a well-executed clinical development program that demonstrated clear benefits for patients. The story of Osimertinib serves as an exemplary case study in modern drug discovery and development, highlighting the power of targeting specific genetic alterations in cancer.
References
- 1. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osimertinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 12. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 15. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC [tagrissohcp.com]
- 23. hcn.health [hcn.health]
- 24. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
The Therapeutic Potential of ND-2110 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ND-2110 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), IRAK4 represents a critical node in the innate immune response and the subsequent inflammatory cascade. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases. Preclinical evidence strongly suggests that by targeting IRAK4, this compound can effectively modulate pro-inflammatory signaling, leading to a reduction in cytokine production and amelioration of disease pathology in various models of inflammation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Core Mechanism of Action: IRAK4 Inhibition
This compound exerts its anti-inflammatory effects by selectively binding to the ATP pocket of IRAK4, inhibiting its kinase activity.[1] IRAK4 is an essential upstream kinase in the MyD88-dependent signaling pathway, which is activated by a wide range of inflammatory stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), through TLRs and IL-1R.[2] Upon receptor activation, IRAK4 is recruited to the receptor complex and, once activated, phosphorylates IRAK1. This phosphorylation event initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors, most notably NF-κB, which orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[2] By inhibiting IRAK4, this compound effectively blocks this entire cascade, leading to a broad suppression of inflammatory responses.
Quantitative Data Summary
The preclinical data for this compound demonstrates its high potency and selectivity for IRAK4, translating to efficacy in cellular and in vivo models of inflammation.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Conditions | Reference |
| Ki (IRAK4) | 7.5 nM | Biochemical Assay | --- | [1] |
| Selectivity | High | Kinome scan (334 kinases) | Ki < 1 µM | [2] |
| IC50 (LPS-induced TNF-α production) | Potent Inhibition | Human Peripheral WBCs | 1 µg/mL LPS stimulation | [3] |
| IC50 (CpG-induced TNF-α production) | Potent Inhibition | Human Peripheral WBCs | 0.5 µM CpG stimulation | [3] |
Table 2: In Vivo Efficacy of this compound in Inflammatory Models
| Model | Species | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | 30 mg/kg, IP, BID | Significant reduction in clinical arthritis score. | [3] |
| Monosodium Urate (MSU) Crystal-Induced Gout | Mouse | Not Specified | Blocked gout formation. | [1] |
| LPS-Induced TNF-α Production | Mouse | Not Specified | Dose-dependent reduction of serum TNF-α. | |
| Activated B-Cell Like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft | Mouse | Not Specified | Synergistic effect with BTK inhibitor ibrutinib in tumors with MYD88 L265P mutation.[4] | [4] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing | Reference |
| T1/2 (Half-life) | 2.5 h | 30 mg/kg, PO | [2] |
| Cmax (Maximum serum concentration) | 11,000 ng/mL | 30 mg/kg, PO | [2] |
| AUC (Area under the curve) | 21,000 h*ng/mL | 30 mg/kg, PO | [2] |
| %F (Bioavailability) | 32% | 30 mg/kg, PO | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the TLR/IL-1R Signaling Pathway
Caption: this compound inhibits IRAK4 kinase activity, blocking the TLR/IL-1R signaling cascade.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Generalized workflow for preclinical in vivo efficacy studies of this compound.
Logical Relationship of this compound's Therapeutic Potential
Caption: The therapeutic rationale for this compound in blocking inflammation.
Experimental Protocols
In Vitro LPS-Induced TNF-α Production Assay
This protocol is a general representation for assessing the in vitro potency of this compound.
-
Cell Culture: Isolate human peripheral white blood cells (WBCs) from healthy donors.
-
Pre-treatment: Pre-incubate the WBCs with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS).[3]
-
Incubation: Incubate the cells for a specified period (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the concentration of this compound.
Murine Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction and assessment of CIA in mice to evaluate the in vivo efficacy of this compound.
-
Animals: Use DBA/1 mice, which are genetically susceptible to CIA.
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer the booster immunization.
-
Treatment Initiation: Begin treatment with this compound (e.g., 30 mg/kg, IP, BID) at the onset of arthritis or prophylactically.[3] A vehicle control group and a positive control group (e.g., methotrexate) should be included.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can be collected to measure cytokine levels and anti-collagen antibody titers.
Monosodium Urate (MSU) Crystal-Induced Gout Model (Air Pouch)
This protocol describes a model of acute gouty inflammation in mice.
-
Air Pouch Formation: Anesthetize mice and inject sterile air subcutaneously on the dorsum to create an air pouch. Re-inflate the pouch after a few days to establish a synovial-like membrane.[5]
-
Crystal Preparation: Prepare sterile, endotoxin-free MSU crystals.[6]
-
Treatment: Administer this compound or vehicle control prior to MSU crystal injection.
-
Induction of Gout: Inject a suspension of MSU crystals directly into the air pouch.[5]
-
Assessment of Inflammation:
-
Pouch Exudate Analysis: At a specified time point (e.g., 6-24 hours) after MSU injection, collect the exudate from the air pouch.
-
Cell Infiltration: Perform total and differential cell counts on the exudate to quantify neutrophil influx.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β) in the exudate by ELISA.
-
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. Nimbus Therapeutics, the originating company, has a pipeline of clinical and preclinical assets, including other molecules targeting inflammatory pathways.[7][8][9] It is possible that the development of this compound was discontinued or that it is progressing under a different designation. The broader class of IRAK4 inhibitors is actively being pursued in clinical trials by several pharmaceutical companies for various inflammatory and autoimmune diseases.[10]
Conclusion and Future Directions
This compound is a potent and selective IRAK4 inhibitor with a compelling preclinical profile for the treatment of inflammatory diseases. Its mechanism of action, targeting a central node in innate immune signaling, provides a strong rationale for its therapeutic potential in a wide range of conditions driven by TLR and IL-1R activation. The in vitro and in vivo data demonstrate its ability to suppress key inflammatory mediators and ameliorate disease in models of arthritis and gout.
Further preclinical studies would be beneficial to fully characterize the dose-response relationship of this compound in various inflammatory models and to explore its efficacy in other relevant disease models. While the current clinical status of this compound is not publicly known, the continued clinical investigation of other IRAK4 inhibitors underscores the therapeutic promise of this target. The data presented in this guide suggest that this compound, or molecules with a similar profile, hold significant potential as a novel class of anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. nimbustx.com [nimbustx.com]
- 4. Nimbus Discovery IRAK4 Inhibitors Demonstrate Synergistic Effects With BTK Inhibitor Ibrutinib - BioSpace [biospace.com]
- 5. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nimbustx.com [nimbustx.com]
- 8. nimbustx.com [nimbustx.com]
- 9. oncodaily.com [oncodaily.com]
- 10. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
ND-2110: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ND-2110 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 represents a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and relevant experimental protocols to facilitate further research and development in the field of autoimmune disease.
Introduction to IRAK4 and its Role in Autoimmunity
The innate immune system, the body's first line of defense, relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including TLRs and IL-1Rs. Activation of these receptors triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an inflammatory response. A central player in this cascade is the IRAK4 protein, a serine/threonine kinase that functions as a master regulator of MyD88-dependent signaling.[1]
Dysregulation of the TLR/IL-1R signaling pathways is a hallmark of many autoimmune diseases, including rheumatoid arthritis, lupus, and inflammatory bowel disease. In these conditions, the persistent activation of these pathways contributes to chronic inflammation and tissue damage. Therefore, targeting key nodes in this cascade, such as IRAK4, presents a promising therapeutic strategy.[2]
This compound has been developed as a potent and selective inhibitor of IRAK4, demonstrating the potential to modulate the inflammatory response in preclinical models of autoimmune disease.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of IRAK4. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.[1]
This compound binds to the ATP-binding pocket of IRAK4, preventing its autophosphorylation and the subsequent phosphorylation of its substrates, thereby blocking the downstream signaling cascade. This leads to a reduction in the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Signaling Pathway Diagram
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated high potency and selectivity for IRAK4 in biochemical and cellular assays.
| Parameter | Value | Cell Line/System | Reference |
| IRAK4 Ki | 7.5 nM | Biochemical Assay | [3] |
| TNFα IC50 (LPS-stimulated) | 0.018 µM | hPBMCs | [3] |
In Vivo Efficacy in Autoimmune Disease Models
This compound has shown significant efficacy in preclinical models of rheumatoid arthritis and gout.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (Mouse) | 30 mg/kg IP BID | Significantly reduced clinical scores of arthritis. | [3] |
| Monosodium Urate (MSU) Crystal-Induced Gout (Mouse) | Not specified | Blocked gout formation. | [1] |
Pharmacokinetics
Pharmacokinetic studies in mice have been conducted for this compound.
| Parameter | 10 mg/kg PO | 30 mg/kg PO | 10 mg/kg IV | Reference |
| T1/2 (h) | 2.6 | 3.5 | 2.0 | [4] |
| Cmax (ng/mL) | 1040 | 4510 | 5690 | [4] |
| AUClast (h*ng/mL) | 3210 | 21200 | 5860 | [4] |
| %F | 55% | - | - | [4] |
Experimental Protocols
IRAK4 Kinase Inhibition Assay (Western Blot)
This protocol describes a method to assess the inhibitory activity of this compound on IRAK4 by measuring the phosphorylation of its downstream target, IRAK1.
Methodology:
-
Cell Culture and Treatment: Culture human monocytic THP-1 cells in appropriate media.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 15-30 minutes to activate the TLR4 pathway.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-IRAK1 (Thr209), total IRAK1, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of IRAK1 phosphorylation relative to total IRAK1 and the loading control.
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used model for rheumatoid arthritis that relies on an autoimmune response to type II collagen.
Methodology:
-
Induction: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer a primary immunization via intradermal injection at the base of the tail of susceptible mouse strains (e.g., DBA/1).
-
Booster: Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Treatment: Begin treatment with this compound (e.g., 30 mg/kg IP BID) or vehicle control at the onset of clinical signs of arthritis.[3]
-
Assessment: Monitor disease progression daily or every other day by:
-
Clinical Scoring: Grade paw swelling and erythema on a scale of 0-4 for each paw (total score 0-16).
-
Paw Thickness: Measure paw thickness using a caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Monosodium Urate (MSU) Crystal-Induced Gout Mouse Model
This model mimics the acute inflammatory response seen in gout.
Methodology:
-
Induction: Inject a suspension of MSU crystals intra-articularly into the ankle or knee joint or into a subcutaneous air pouch on the dorsum of mice.[5]
-
Treatment: Administer this compound or vehicle control either prophylactically (before MSU injection) or therapeutically (after MSU injection).
-
Assessment: Evaluate the inflammatory response at various time points (e.g., 6, 12, 24 hours) by measuring:
-
Joint Swelling: Use a caliper to measure changes in joint diameter.
-
Inflammatory Cell Infiltration: Collect synovial fluid or pouch exudate for cell counting and analysis.
-
Cytokine Levels: Measure levels of pro-inflammatory cytokines (e.g., IL-1β) in the synovial fluid or tissue homogenates.
-
Clinical Development Landscape and Future Directions
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound in autoimmune diseases. In 2015, Nimbus Therapeutics, the originator of this compound, licensed its IRAK4 inhibitor program to Genentech, a member of the Roche Group.[6][7] It is possible that this compound or a derivative compound is under clinical development by Genentech under a different designation.
The broader field of IRAK4 inhibition is an active area of clinical research for autoimmune diseases. Several other IRAK4 inhibitors are currently in clinical trials for conditions such as rheumatoid arthritis and lupus.[2][8] The successful development of these compounds could provide a new class of oral therapeutics for patients with autoimmune and inflammatory disorders.
Further research on this compound could focus on:
-
Evaluating its efficacy in a wider range of autoimmune disease models.
-
Conducting comprehensive preclinical toxicology and safety pharmacology studies.
-
Identifying potential biomarkers to predict patient response to IRAK4 inhibition.
Conclusion
This compound is a potent and selective IRAK4 inhibitor with demonstrated preclinical efficacy in models of autoimmune disease. Its mechanism of action, targeting a key node in innate immune signaling, makes it a compelling candidate for further investigation. This technical guide provides a foundation of the current knowledge on this compound to support ongoing and future research efforts aimed at developing novel therapies for autoimmune and inflammatory conditions.
Disclaimer: This document is intended for research and informational purposes only. It is not intended to provide medical advice.
References
- 1. Inhibition of IRAK4 kinase activity improves ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. forpatients.roche.com [forpatients.roche.com]
- 8. A small molecule potent IRAK4 inhibitor abrogates lipopolysaccharide-induced macrophage inflammation in-vitro and in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of IRAK4 in Innate Immunity and its Therapeutic Targeting by ND-2110
An In-depth Technical Guide
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) stands as a cornerstone of the innate immune system, serving as an essential serine/threonine kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory signals has identified it as a critical therapeutic target for a spectrum of human diseases, including autoimmune disorders and certain cancers. This document provides a comprehensive overview of IRAK4's function in innate immunity, its signaling pathways, and its validation as a drug target. Furthermore, it details the preclinical profile of ND-2110, a potent and highly selective small molecule inhibitor of IRAK4 developed by Nimbus Therapeutics. This guide summarizes key quantitative data, presents detailed experimental protocols for studying IRAK4 inhibition, and visualizes the complex biological pathways and workflows involved.
Introduction: IRAK4, the Master Kinase of Innate Immunity
The innate immune system provides the first line of defense against invading pathogens. This response is initiated by pattern recognition receptors (PRRs), such as TLRs, which recognize conserved pathogen-associated molecular patterns (PAMPs) on microbes, and IL-1Rs, which are stimulated by inflammatory cytokines.[1] A central signaling nexus for both these receptor families is the MyD88 adaptor protein, which upon activation, recruits and activates IRAK4.[2]
IRAK4 functions as the "master IRAK," an upstream kinase that is indispensable for the activation of other IRAK family members (IRAK1 and IRAK2).[3][4] This initiation of the signaling cascade is crucial for the subsequent activation of downstream transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), which orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.[4][5] The kinase activity of IRAK4 is essential for these signaling functions.[6] Studies in both mice and humans have demonstrated that the loss of IRAK4 or its kinase activity leads to severe immunodeficiency, characterized by a profound susceptibility to bacterial infections, yet it also confers resistance to inflammatory challenges.[3][6] This dual role underscores its significance as a powerful, yet potentially harmful, mediator of inflammation, making it a highly attractive target for therapeutic intervention in diseases driven by excessive or uncontrolled innate immune activation.[7][8]
The IRAK4 Signaling Pathway
Upon ligand binding to a TLR (excluding TLR3) or IL-1R, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 through interactions between their respective Toll/Interleukin-1 Receptor (TIR) domains. MyD88 then recruits IRAK4 via interactions between their death domains, forming a complex known as the Myddosome.[9][10]
Within the Myddosome, IRAK4 is activated and subsequently phosphorylates IRAK1 and IRAK2.[1][11] This phosphorylation event triggers a cascade:
-
TRAF6 Recruitment : Activated IRAK1/2 recruits TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[2]
-
TAK1 Activation : The IRAK-TRAF6 complex dissociates from the receptor and activates the TGF-β-activated kinase 1 (TAK1) complex.[6]
-
NF-κB and MAPK Activation : TAK1, in turn, phosphorylates and activates two major downstream pathways:
-
Cytokine Production : Nuclear translocation of NF-κB and AP-1 results in the transcriptional activation of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
A specialized MyD88-dependent pathway in plasmacytoid dendritic cells also involves IRAK4 and leads to the activation of Interferon Regulatory Factor 7 (IRF7) and the subsequent production of Type I interferons.[6]
This compound: A Selective IRAK4 Kinase Inhibitor
This compound is a highly selective and bioavailable small molecule inhibitor of IRAK4 developed by Nimbus Therapeutics.[12] It was identified through innovative structure-based drug design methodologies to specifically target the ATP-binding pocket of IRAK4.[12] Its high selectivity for IRAK4 over other kinases, including the closely related IRAK1, minimizes the potential for off-target effects.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP binding to the IRAK4 kinase domain. By occupying the ATP pocket, it prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of its downstream substrates, IRAK1 and IRAK2. This effectively halts the signal transduction cascade, leading to the suppression of NF-κB and MAPK pathway activation and a potent reduction in the production of inflammatory cytokines.[12]
Preclinical Efficacy Data
This compound has demonstrated potent and selective activity in a range of biochemical, cellular, and in vivo preclinical models.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Stimulus | System | Endpoint | Result (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|---|---|
| Biochemical | |||||
| Kinase Assay | IRAK4 | Recombinant Human Protein | Kinase Activity | Kᵢ = 7.5 nM | [12][13] |
| Kinase Assay | IRAK1 | Recombinant Human Protein | Kinase Activity | Kᵢ > 2,000 nM | [13] |
| Cell-Based | |||||
| Cytokine Release | LPS (TLR4) | Human WBCs | TNF-α Production | ~100 nM | [13] |
| Cytokine Release | CpG (TLR9) | Human WBCs | TNF-α Production | ~100 nM |[13] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Inflammatory Disease
| Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | 30 mg/kg, i.p., BID | Reduction in Clinical Arthritis Score | Significant reduction in disease severity | [14] |
| Monosodium Urate (MSU) Crystal-Induced Gout | 30 mg/kg, i.p., BID | Reduction in Paw Swelling | Significant blockade of gout formation | [12] |
| LPS Challenge | Dose-dependent | Reduction in Serum TNF-α | Significant, dose-dependent reduction |[13] |
Key Experimental Methodologies
The following protocols describe standard methods for evaluating the activity of IRAK4 inhibitors like this compound.
IRAK4 Kinase Activity Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK4.
-
Principle : A recombinant IRAK4 enzyme is incubated with a substrate (e.g., Myelin Basic Protein or a synthetic peptide) and ATP. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation.
-
Materials :
-
Recombinant human IRAK4 (e.g., BPS Bioscience #78524).
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[1]
-
Substrate: Myelin Basic Protein (MBP).
-
ATP.
-
Test compound (this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well plates.
-
-
Protocol :
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer.
-
To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of a solution containing recombinant IRAK4 enzyme and MBP substrate.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[1]
-
LPS-Induced TNF-α Production in Human PBMCs
This cell-based assay measures the effect of an inhibitor on a key TLR4-mediated inflammatory response.
-
Principle : Human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with Lipopolysaccharide (LPS), a TLR4 agonist, to induce the production of TNF-α. The inhibitory effect of the test compound is quantified by measuring the reduction in secreted TNF-α.
-
Materials :
-
Human PBMCs, isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin.
-
LPS from E. coli (e.g., 100 ng/mL final concentration).[15]
-
Test compound (this compound).
-
96-well cell culture plates.
-
TNF-α ELISA Kit (e.g., R&D Systems).
-
-
Protocol :
-
Isolate PBMCs and resuspend in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C, 5% CO₂.
-
Add LPS to the wells to stimulate the cells. Include unstimulated and vehicle-only controls.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Murine Collagen-Induced Arthritis (CIA) Model
This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Principle : Susceptible mouse strains (e.g., DBA/1) are immunized with type II collagen, leading to the development of an autoimmune polyarthritis that shares pathological features with human rheumatoid arthritis.
-
Materials :
-
Male DBA/1 mice (8-10 weeks old).
-
Bovine Type II Collagen (CII).
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Test compound (this compound) in a suitable vehicle.
-
-
Protocol :
-
Immunization (Day 0) : Emulsify CII in CFA. Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.
-
Booster (Day 21) : Emulsify CII in IFA. Administer a 100 µL intradermal booster injection.
-
Disease Monitoring : Beginning around Day 24, monitor mice daily or every other day for signs of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Treatment : Once mice develop a predetermined clinical score (e.g., >4), randomize them into treatment groups (Vehicle, this compound).
-
Administer this compound (e.g., 30 mg/kg) and vehicle via the desired route (e.g., intraperitoneal, i.p.) twice daily (BID) for the duration of the study (e.g., 14-21 days).
-
Endpoint Analysis : Continue to record clinical scores and body weights. At the end of the study, paws can be collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Conclusion
IRAK4 is a pivotal kinase that translates signals from key innate immune receptors into a robust inflammatory response. Its critical, non-redundant role in the MyD88 pathway makes it an ideal therapeutic target for diseases characterized by TLR or IL-1R-driven pathology. The preclinical data for this compound, a potent and highly selective IRAK4 inhibitor, demonstrate successful target engagement and significant efficacy in both cellular and in vivo models of autoimmune and inflammatory diseases. By effectively blocking the production of key inflammatory mediators, this compound represents a promising therapeutic strategy for a range of debilitating conditions, validating the inhibition of IRAK4 as a powerful approach to modulating innate immunity.
References
- 1. Non-invasive in vivo imaging of arthritis in a collagen-induced murine model with phosphatidylserine-binding near-infrared (NIR) dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Interleukin-1 receptor associated kinase 1/4 and bromodomain and extra-terminal inhibitions converge on NF-κB blockade and display synergistic antitumoral activity in activated B-cell subset of diffuse large B-cell lymphoma with <i>MYD88</i> L265P mutation | Haematologica [haematologica.org]
- 8. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New animal model of chronic gout reproduces pathological features of the disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nimbustx.com [nimbustx.com]
- 15. inotiv.com [inotiv.com]
An In-depth Technical Guide to the Selectivity and Off-Target Effects of ND-2110
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and off-target profile of ND-2110, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information presented herein is curated from peer-reviewed scientific literature to support researchers and drug development professionals in their understanding and potential application of this compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of autoimmune diseases and certain cancers. By selectively inhibiting IRAK4, this compound presents a promising therapeutic strategy for these conditions.
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential for adverse effects. This compound has been demonstrated to be a highly selective inhibitor of IRAK4.
Primary Target Activity
This compound exhibits potent inhibitory activity against its primary target, IRAK4.
| Compound | Target | Assay Type | Ki (nM) |
| This compound | IRAK4 | Radioisotope-based enzymatic assay | 7.5 |
Table 1: In vitro inhibitory constant (Ki) of this compound against IRAK4.
Off-Target Kinase Profiling
The selectivity of this compound was assessed against a broad panel of 334 kinases. The initial screening was performed at a concentration of 10 µM. For kinases that exhibited ≥75% inhibition at this concentration, IC50 and Ki values were subsequently determined. The detailed results of this kinase panel screening are available in the supplementary information (Table S1) of the publication "Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy" by Kelly PN, et al. in the Journal of Experimental Medicine (2015). While the full table is not reproduced here, it is the definitive source for the comprehensive off-target profile of this compound. The kinome map visually represents this high selectivity, with only a few kinases showing a Ki of less than 1 µM.[3]
IRAK4 Signaling Pathway
This compound exerts its effects by inhibiting the IRAK4 signaling cascade. The following diagram illustrates the key components of this pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay (Radioisotope-based)
This protocol outlines the method used to determine the inhibitory activity of this compound against IRAK4 and a panel of other kinases. The assays were performed by Reaction Biology Corp.
Detailed Steps:
-
Reagent Preparation: All reactions are performed in a final volume of 25 µL. The reaction buffer consists of 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Compound Incubation: The kinase is pre-incubated with either this compound at various concentrations or DMSO (vehicle control) for 20 minutes at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and [γ-33P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period, typically 2 hours, at room temperature.
-
Reaction Termination and Detection: The reaction is stopped by spotting the mixture onto P81 phosphocellulose filter paper. The filter paper binds the phosphorylated substrate.
-
Washing: The filter papers are washed extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to the vehicle control. IC50 values are determined from the dose-response curves using a four-parameter logistic fit. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This protocol describes the assessment of this compound's activity in a cellular context by measuring its effect on cytokine production in human peripheral blood mononuclear cells (PBMCs).
Detailed Steps:
-
PBMC Isolation: PBMCs are isolated from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Compound Pre-treatment: PBMCs are seeded in 96-well plates and pre-treated with various concentrations of this compound or DMSO for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation: The plates are incubated for 4 to 24 hours at 37°C.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
TNF-α Measurement: The concentration of TNF-α in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the LPS-stimulated vehicle control. IC50 values are determined from the dose-response curves.
Western Blot for IL-1β-Induced IRAK1 Degradation in MRC5 Cells
This protocol details the method to assess the effect of this compound on the downstream signaling event of IRAK1 degradation in response to IL-1β stimulation in the human lung fibroblast cell line, MRC5.
Detailed Steps:
-
Cell Culture: MRC5 cells are cultured in appropriate media until they reach a suitable confluency.
-
Compound Pre-treatment: Cells are pre-treated with this compound at various concentrations or DMSO for 30 minutes.
-
Stimulation: Cells are then stimulated with IL-1β for 30 minutes to induce IRAK1 degradation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for IRAK1. A primary antibody against a housekeeping protein, such as GAPDH, is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the IRAK1 band is quantified and normalized to the loading control to determine the extent of degradation in each condition.
Conclusion
This compound is a potent and highly selective inhibitor of IRAK4. Its selectivity has been rigorously evaluated against a broad panel of kinases, demonstrating a favorable off-target profile. The compound effectively inhibits IRAK4-mediated signaling pathways in cellular assays, supporting its potential as a therapeutic agent for autoimmune disorders and specific malignancies driven by aberrant IRAK4 activity. The detailed experimental protocols provided in this guide offer a foundation for further investigation and validation of this compound's mechanism of action and therapeutic utility. For a complete understanding of the off-target effects, researchers are directed to the supplementary data of the primary literature cited.
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-1 receptor associated kinase 1/4 and bromodomain and extra-terminal inhibitions converge on NF-κB blockade and display synergistic antitumoral activity in activated B-cell subset of diffuse large B-cell lymphoma with <i>MYD88</i> L265P mutation | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
Preclinical Profile of ND-2110: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for ND-2110, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Compound Profile: this compound
This compound is a small molecule inhibitor that targets the kinase activity of IRAK4, a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By selectively binding to the ATP pocket of IRAK4, this compound effectively blocks the downstream signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. This mechanism of action positions this compound as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, as well as certain lymphoid malignancies.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound, including its biochemical potency, cellular activity, and in vivo pharmacokinetic parameters.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell/System | Description |
| IRAK4 Ki | 7.5 nM | Biochemical Assay | Inhibitory constant for IRAK4 kinase activity.[3] |
| LPS-induced TNF-α IC50 | Potent Inhibition | hPBMCs | Concentration required to inhibit 50% of TNF-α production stimulated by Lipopolysaccharide.[3] |
| R848-induced Cytokine Production | Potent Inhibition | hPBMCs | Inhibition of cytokine production stimulated by the TLR7/8 agonist R848.[3][4] |
| CpG-induced Cytokine Production | Potent Inhibition | hPBMCs | Inhibition of cytokine production stimulated by the TLR9 agonist CpG.[3][4] |
| IL-1-induced IRAK1 Degradation | Potent Inhibition | MRC5 cells | Inhibition of IRAK1 degradation induced by Interleukin-1.[3][4] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dose | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| 30 mg/kg IP BID | Data not specified | Data not specified | Data not specified | Data not specified |
| Specific values for T1/2, Cmax, AUC, and Bioavailability are noted in preclinical studies but the exact figures were not available in the reviewed abstracts. |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the IRAK4 signaling pathway, a central node in the innate immune response. The following diagram illustrates the key components and interactions within this pathway.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments used to characterize the activity of this compound.
IRAK4 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
This compound (in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit or similar detection system
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the IRAK4 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition of IRAK4 activity for each concentration of this compound and determine the IC50 or Ki value.
LPS-induced Cytokine Production in Human PBMCs
Objective: To assess the potency of this compound in inhibiting pro-inflammatory cytokine production in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with fetal bovine serum
-
Lipopolysaccharide (LPS)
-
This compound (in DMSO)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, etc.
Procedure:
-
Isolate PBMCs from healthy human donor blood.
-
Seed the PBMCs in a 96-well plate at a density of approximately 1-2 x 105 cells per well.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 5-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., TNF-α) in the supernatants using specific ELISA kits.
-
Determine the IC50 value of this compound for the inhibition of each cytokine.
Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation for in vivo administration (e.g., in 10% HPβCD)
-
Calipers for paw measurement
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with an intradermal injection of the emulsion at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin treatment with this compound (e.g., 30 mg/kg, IP, BID) or vehicle at the onset of arthritis symptoms.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation and swelling. The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the paws regularly using calipers.
-
Data Analysis: Compare the clinical scores and paw thickness between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy.
Caption: Experimental workflow for the murine Collagen-Induced Arthritis (CIA) model.
Conclusion
The preclinical data for this compound demonstrate its high potency and selectivity as an IRAK4 inhibitor. Through its targeted mechanism of action, this compound effectively suppresses the production of key pro-inflammatory mediators in both in vitro and in vivo models of inflammation. These findings support the continued investigation of this compound as a potential therapeutic agent for the treatment of various autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate its clinical potential.
References
An In-depth Technical Guide to Buprenorphine Implants for Opioid Dependence
This technical guide provides a comprehensive overview of buprenorphine implants, with a primary focus on Probuphine®, the most well-documented subdermal implant for the maintenance treatment of opioid dependence. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the pharmacology, clinical efficacy, and underlying mechanisms of this drug delivery system.
Core Concepts and Formulation
Buprenorphine implants are long-acting drug delivery systems designed to provide stable, continuous plasma concentrations of buprenorphine over an extended period, typically six months.[1] This approach aims to improve treatment adherence, reduce the risks of diversion and misuse associated with daily oral formulations, and minimize fluctuations in plasma drug levels.[2]
The most extensively studied buprenorphine implant is Probuphine®. It consists of four flexible, rod-shaped implants, each 26 mm in length and 2.5 mm in diameter.[1][3] The core of the implant is a solid matrix composed of ethylene vinyl acetate (EVA) and 74.2 mg of buprenorphine, which is equivalent to 80 mg of buprenorphine hydrochloride.[1][3]
Table 1: Probuphine® Implant Specifications
| Parameter | Value | Reference |
| Active Ingredient | Buprenorphine | [1] |
| Implant Dimensions | 26 mm (length) x 2.5 mm (diameter) | [1][3] |
| Buprenorphine Content per Implant | 74.2 mg (equivalent to 80 mg buprenorphine HCl) | [1][3] |
| Matrix Material | Ethylene Vinyl Acetate (EVA) | [3] |
| Number of Implants per Dose | 4 | [1] |
| Duration of Action | 6 months | [1] |
Mechanism of Action and Pharmacology
Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor.[1][4] Its high affinity for the mu-opioid receptor allows it to displace other opioids, such as heroin and morphine, while its partial agonist activity results in a ceiling effect on respiratory depression, enhancing its safety profile compared to full opioid agonists.[4] As a kappa-opioid receptor antagonist, buprenorphine may also alleviate the dysphoric and pro-depressive states associated with opioid withdrawal, which are mediated by the dynorphin/kappa-opioid system.[2][4]
Signaling Pathways
The therapeutic effects of buprenorphine are primarily mediated through its interaction with opioid receptors in the central nervous system. The following diagram illustrates the simplified signaling pathway of buprenorphine at the mu- and kappa-opioid receptors.
Caption: Buprenorphine's dual action on mu- and kappa-opioid receptors.
Pharmacokinetics
Following subdermal insertion of Probuphine®, buprenorphine is slowly released into the systemic circulation. The median time to maximum plasma concentration (Tmax) is 12 hours.[1] The implants provide non-fluctuating blood levels of buprenorphine for up to six months, comparable to average plasma concentrations observed with daily sublingual doses of 8 mg or less of buprenorphine.[1]
Buprenorphine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system via N-dealkylation to norbuprenorphine, an active metabolite.[1][2] Both buprenorphine and norbuprenorphine undergo glucuronidation.[2] The mean elimination half-life of buprenorphine ranges from 24 to 48 hours.[1] Excretion is mainly through the feces (69%) with a smaller portion in the urine (30%).[1]
Table 2: Pharmacokinetic Parameters of Buprenorphine (from Sublingual and Implant Formulations)
| Parameter | Sublingual Buprenorphine | Probuphine® Implant | Reference |
| Bioavailability | High sublingual, poor oral | Continuous release | [2] |
| Tmax | ~90 minutes | 12 hours (median) | [1][2] |
| Half-life | 37 hours (mean) | 24-48 hours (mean) | [1][2] |
| Metabolism | Hepatic (CYP3A4), N-dealkylation, glucuronidation | Hepatic (CYP3A4), N-dealkylation, glucuronidation | [1][2] |
| Excretion | Feces (~69%), Urine (~30%) | Feces (~69%), Urine (~30%) | [1] |
Clinical Efficacy and Experimental Protocols
The efficacy of Probuphine® has been evaluated in several randomized clinical trials. A pivotal study by Rosenthal et al. (2016) demonstrated the non-inferiority of the buprenorphine implant compared to sublingual buprenorphine in clinically stable patients with opioid dependence.[5]
Key Clinical Trial Protocol
Study Design: A randomized, double-blind, double-dummy, active-controlled trial.
Participants: Clinically stable adults with opioid dependence maintained on ≤ 8 mg/day of sublingual buprenorphine.
Intervention:
-
Treatment Group: Four Probuphine® implants (80 mg buprenorphine each) + daily placebo sublingual film.
-
Control Group: Four placebo implants + daily active sublingual buprenorphine/naloxone film (up to 8 mg/day).
Primary Outcome: The proportion of responders, defined as patients with ≥ 4 out of 6 months free of illicit opioid use (based on urine toxicology and self-report).
Results: The response rates were similar between the buprenorphine implant group (63%) and the sublingual buprenorphine group (64%), demonstrating the non-inferiority of the implant.[5]
Experimental Workflow for Clinical Efficacy Assessment
Caption: Workflow of a pivotal clinical trial for Probuphine®.
Other Investigational Buprenorphine Implants
While Probuphine® is the most well-established buprenorphine implant, other formulations are in development. Notably, a buprenorphine implant with the developmental code name SK-2110 is being investigated in China for the treatment of refractory major depressive disorder.[6] Detailed technical information on this specific implant is not yet widely available in the public domain.
It is important to distinguish these buprenorphine-based implants from other investigational drugs that may have similar nomenclature. For instance, "ND-2110" has been identified as a potent and selective inhibitor of IRAK4, a molecule involved in inflammatory signaling, and is unrelated to buprenorphine or opioid systems.[7]
Conclusion
Buprenorphine implants, exemplified by Probuphine®, represent a significant advancement in the long-term management of opioid dependence. By providing continuous and stable plasma concentrations of buprenorphine, these implants offer the potential to improve treatment outcomes by enhancing adherence and reducing the risks associated with daily dosing. Further research into novel implant technologies and expanded indications, such as depression, may broaden the therapeutic utility of this drug delivery platform.
References
- 1. Probuphine (Buprenorphine) Subdermal Implants for the Treatment Of Opioid-Dependent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probuphine (Buprenorphine Implant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. Buprenorphine Implant for Treatment of Opioid Dependence [myhealthtoolkitcapital.com]
- 6. Buprenorphine - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
SK-2110: A Deep Dive into the Mechanism of Action of a Novel Buprenorphine Implant for Opioid Dependence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available information specifically detailing the clinical development and mechanism of action of SK-2110, a buprenorphine implant developed by Shenzhen ScienCare Pharmaceutical, for the treatment of opioid dependence is limited. This document provides a comprehensive overview of the established mechanism of action of buprenorphine, the active pharmaceutical ingredient in SK-2110, and leverages data from analogous long-acting buprenorphine formulations to project the anticipated pharmacological properties and clinical trial methodologies relevant to SK-2110.
Executive Summary
Opioid use disorder (OUD) remains a significant public health crisis, necessitating the development of innovative and effective treatment modalities. Long-acting formulations of buprenorphine, such as the investigational implant SK-2110, represent a promising advancement in OUD pharmacotherapy. By providing sustained, steady-state plasma concentrations of buprenorphine, these formulations aim to improve treatment adherence, reduce the risks of diversion and misuse, and alleviate the burdens of daily dosing. This technical guide elucidates the core mechanism of action of buprenorphine, details the anticipated pharmacokinetic profile of a subcutaneous implant like SK-2110, and outlines the experimental methodologies employed in the clinical evaluation of similar long-acting buprenorphine products for opioid dependence.
Core Mechanism of Action: The Dual Role of Buprenorphine at Opioid Receptors
Buprenorphine's therapeutic efficacy in opioid dependence stems from its unique and complex pharmacology as a partial agonist at the mu (μ)-opioid receptor and an antagonist at the kappa (κ)-opioid receptor.[1][2] This dual action addresses both the physiological and psychological components of opioid addiction.
Partial Agonism at the Mu-Opioid Receptor (MOR)
Buprenorphine exhibits high binding affinity but low intrinsic activity at the MOR.[3] This partial agonism results in a "ceiling effect" on opioid-mediated euphoria and respiratory depression, a key safety feature compared to full opioid agonists like methadone and heroin.[4]
Signaling Pathway at the Mu-Opioid Receptor
The binding of buprenorphine to the MOR initiates a cascade of intracellular events mediated by G-protein-coupled receptors (GPCRs).
Antagonism at the Kappa-Opioid Receptor (KOR)
In contrast to its action at the MOR, buprenorphine acts as an antagonist at the KOR. The endogenous ligand for the KOR, dynorphin, is implicated in the negative affective states, stress, and dysphoria associated with opioid withdrawal and protracted abstinence. By blocking the KOR, buprenorphine may mitigate these aversive symptoms, potentially reducing the likelihood of relapse.[2]
Signaling Pathway at the Kappa-Opioid Receptor
Pharmacokinetics of a Buprenorphine Implant (Projected for SK-2110)
A subcutaneous implant formulation like SK-2110 is designed to provide continuous, long-term delivery of buprenorphine, thereby maintaining stable plasma concentrations and minimizing the peaks and troughs associated with daily transmucosal administration.
Quantitative Pharmacokinetic Data (Based on Probuphine®, a similar implant)
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~12 hours | [5] |
| Steady-State Plasma Concentration | 0.5 - 1.0 ng/mL | [6] |
| Duration of Action | Up to 6 months | [7] |
| Elimination Half-life (after implant removal) | ~37 hours | [8] |
Experimental Protocols in Clinical Evaluation
The clinical development of a long-acting buprenorphine formulation like SK-2110 for opioid dependence would likely follow established methodologies to assess its safety, efficacy, and pharmacokinetic profile.
Phase I: Pharmacokinetic and Safety Study
-
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single and multiple doses of the buprenorphine implant.
-
Methodology:
-
Subject Recruitment: Healthy adult volunteers with a history of opioid use but not currently dependent.
-
Implantation: A single or multiple implants are surgically placed in the subcutaneous tissue of the upper arm.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points over a period of several months to determine buprenorphine and norbuprenorphine (primary metabolite) concentrations.
-
Safety Monitoring: Subjects are monitored for adverse events, including implant site reactions, and vital signs are regularly assessed.
-
Experimental Workflow: Phase I PK Study
Phase III: Efficacy and Safety Study
-
Objective: To determine the efficacy and safety of the buprenorphine implant compared to a placebo or an active comparator in maintaining abstinence from illicit opioids.
-
Methodology:
-
Subject Recruitment: Adult patients meeting DSM-5 criteria for moderate to severe opioid use disorder.
-
Induction and Stabilization: Patients are first inducted and stabilized on a sublingual buprenorphine formulation.
-
Randomization: Stabilized patients are randomized to receive either the active buprenorphine implant or a placebo implant.
-
Efficacy Assessment: The primary efficacy endpoint is typically the proportion of urine samples negative for illicit opioids over a prespecified period (e.g., 24 weeks). Secondary endpoints may include patient-reported craving, withdrawal symptoms, and treatment retention.
-
Safety Assessment: Comprehensive monitoring of adverse events, with a focus on implant site reactions.
-
Clinical Efficacy Data (Based on a Randomized Controlled Trial of Probuphine®)
The following table summarizes key efficacy outcomes from a pivotal clinical trial of a buprenorphine implant, which provides an indication of the expected therapeutic benefit of SK-2110.
| Outcome Measure | Buprenorphine Implant Group | Placebo Implant Group | p-value | Reference |
| Mean % Urine Samples Negative for Illicit Opioids (Weeks 1-16) | 40.4% | 28.3% | 0.04 | [9] |
| Clinician-Rated Withdrawal Symptoms | Significantly lower | Higher | <0.001 | [9] |
| Patient-Rated Craving | Significantly lower | Higher | <0.001 | [9] |
| Treatment Retention | 65.7% | 32.7% | <0.001 | [9] |
Conclusion
The mechanism of action of buprenorphine, the active agent in the SK-2110 implant, is well-characterized, involving a unique combination of partial agonism at the mu-opioid receptor and antagonism at the kappa-opioid receptor. This pharmacological profile confers a favorable safety and efficacy profile for the treatment of opioid dependence. Long-acting implantable formulations like SK-2110 offer the potential for improved clinical outcomes by ensuring sustained therapeutic drug levels, thereby enhancing treatment adherence and reducing the risks associated with daily dosing. Further clinical investigation specific to SK-2110 is necessary to fully delineate its pharmacokinetic, efficacy, and safety profile in the management of opioid use disorder.
References
- 1. Buprenorphine and its formulations: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buprenorphine Treatment for Opioid Use Disorder: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oregonpainguidance.org [oregonpainguidance.org]
- 4. Buprenorphine - Wikipedia [en.wikipedia.org]
- 5. Probuphine (Buprenorphine) Subdermal Implants for the Treatment Of Opioid-Dependent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Long-Acting Buprenorphine Formulations as a New Strategy for the Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buprenorphine implants for treatment of opioid dependence: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Buprenorphine Implants: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of buprenorphine implants, a long-acting drug delivery system designed for the sustained release of buprenorphine. Due to the limited publicly available information on the ND-2110 implant, this document focuses on the well-established buprenorphine implants, Probuphine® and Sublocade®, to provide a thorough understanding of the expected pharmacokinetic profile and experimental considerations for this class of drug product.
Introduction to Buprenorphine Implants
Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, widely used in the treatment of opioid use disorder.[1] Long-acting implantable formulations offer several advantages over daily oral or sublingual administration, including improved patient adherence, reduced risk of diversion and misuse, and the maintenance of stable, non-fluctuating plasma concentrations of the drug.[1][2] This guide will delve into the pharmacokinetic properties, experimental methodologies used to assess these products, and the underlying mechanisms of action.
Pharmacokinetic Profile of Buprenorphine Implants
The primary goal of buprenorphine implants is to deliver a consistent, therapeutic dose of the drug over an extended period, typically several months. This is in contrast to the fluctuating plasma levels observed with more frequent dosing forms like sublingual tablets.[2]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for two leading buprenorphine implant products, Probuphine® (a subdermal implant) and Sublocade® (an extended-release subcutaneous injection that forms a solid depot).
Table 1: Pharmacokinetic Parameters of Probuphine® (4 x 74.2 mg buprenorphine implants)
| Parameter | Value | Reference |
| Median Time to Maximum Plasma Concentration (Tmax) | 12 hours | [1] |
| Time to Reach Steady-State Plasma Levels | Approx. 4 weeks | [1] |
| Mean Steady-State Plasma Concentration (Css) | 0.5 - 1.0 ng/mL | [1] |
| Duration of Therapeutic Plasma Levels | Up to 6 months | [1] |
| Mean Elimination Half-Life (after implant removal) | 24 - 48 hours | [1] |
Table 2: Pharmacokinetic Parameters of Sublocade® (buprenorphine extended-release injection)
| Parameter | 100 mg Monthly Dose | 300 mg Monthly Dose | Reference |
| Median Time to Maximum Plasma Concentration (Tmax) | 24 hours | 24 hours | [3] |
| Time to Reach Steady-State | 4 - 6 months | 4 - 6 months | [3] |
| Average Steady-State Plasma Concentration (Css) | 2.87 ng/mL | 6.32 ng/mL | [4] |
| Inter-individual Variability in PK Parameters (CV%) | 32% - 40% | 32% - 40% | [4] |
Experimental Protocols for Pharmacokinetic Assessment
The characterization of the pharmacokinetic profile of buprenorphine implants involves rigorous clinical trials. The methodologies employed in these studies are crucial for understanding the data presented.
Pivotal Clinical Study Design for Probuphine®
A pivotal study for Probuphine® was a randomized, double-blind, double-dummy trial involving 177 adults with a primary diagnosis of opioid dependence who were clinically stable on ≤ 8 mg per day of sublingual buprenorphine.[1]
-
Study Arms:
-
Treatment Group: Received four buprenorphine implants and daily placebo sublingual tablets.
-
Control Group: Received four placebo implants and daily active sublingual buprenorphine/naloxone tablets.[1]
-
-
Duration: The treatment period was six months.[1]
-
Primary Efficacy Endpoint: The primary outcome was the proportion of urine samples negative for illicit opioids.[5]
-
Pharmacokinetic Sampling: Plasma samples were collected at regular intervals to determine buprenorphine concentrations.
Population Pharmacokinetic Analysis of Sublocade®
The pharmacokinetic profile of Sublocade® was characterized through a population pharmacokinetic (PopPK) analysis combining data from Phase II and Phase III clinical trials involving 570 subjects with opioid use disorder.[6]
-
Study Design: Subjects received up to 12 monthly subcutaneous injections of Sublocade® following an initial induction with sublingual buprenorphine.[6]
-
Pharmacokinetic Modeling: A two-compartment model with a dual absorption submodel for the subcutaneous injection was used to describe the buprenorphine plasma concentration-time profiles.[6]
-
Covariate Analysis: The model evaluated the influence of various factors, including body mass index and body weight, on the pharmacokinetics of buprenorphine.[6]
Visualizing Key Concepts
Diagrams are essential for illustrating complex biological and experimental processes. The following visualizations, created using the DOT language, depict the signaling pathway of buprenorphine and a typical experimental workflow for evaluating a buprenorphine implant.
Caption: Buprenorphine's dual action on opioid receptors.
Caption: A typical clinical trial workflow for a buprenorphine implant.
Conclusion
Buprenorphine implants represent a significant advancement in the treatment of opioid use disorder, primarily by providing sustained and stable plasma concentrations of the medication. The pharmacokinetic profiles of existing products like Probuphine® and Sublocade® demonstrate the feasibility of long-acting delivery systems for buprenorphine. The experimental designs highlighted in this guide provide a framework for the evaluation of new implantable technologies in this therapeutic area. For researchers and drug development professionals, a thorough understanding of these pharmacokinetic principles and methodologies is paramount for the successful development and clinical implementation of novel buprenorphine delivery systems.
References
- 1. Probuphine (Buprenorphine) Subdermal Implants for the Treatment Of Opioid-Dependent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sublocade: Dosing, side effects, use for withdrawal, and more [medicalnewstoday.com]
- 4. Long-lasting Plasma Levels | SUBLOCADE® (buprenorphine extended-release) HCP [sublocadehcp.com]
- 5. Buprenorphine implants for treatment of opioid dependence: randomized comparison to placebo and sublingual buprenorphine/naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of a Monthly Buprenorphine Depot Injection for the Treatment of Opioid Use Disorder: A Combined Analysis of Phase II and Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
Buprenorphine Release Profile from SK-2110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: SK-2110 is a developmental buprenorphine implant from Shenzhen ScienCare Pharmaceutical. As of late 2025, specific proprietary data on the in-vitro and in-vivo release profile of SK-2110 is not publicly available. This guide provides a comprehensive overview of the expected release profile and testing methodologies based on established scientific principles and data from analogous buprenorphine implant technologies, such as Probuphine®, which utilizes a similar ethylene vinyl acetate (EVA) copolymer matrix.
Introduction to SK-2110 and Buprenorphine Implants
SK-2110 is an implantable formulation of buprenorphine, a potent partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor.[1] This dual action makes it a cornerstone in the treatment of opioid use disorder and for the management of chronic pain.[2][3] Implantable drug delivery systems like SK-2110 are designed to provide sustained, stable plasma concentrations of buprenorphine over an extended period, typically several months. This approach aims to improve patient adherence, reduce the risks of diversion and misuse associated with daily oral formulations, and minimize fluctuations in plasma drug levels.[4]
While specific details on SK-2110's composition are proprietary, it is understood to be in development for the treatment of refractory major depressive disorder.[1] The underlying technology likely involves the encapsulation of buprenorphine within a biocompatible, non-biodegradable polymer matrix, from which the drug slowly diffuses. A common and well-characterized polymer for such applications is ethylene vinyl acetate (EVA).[4]
Buprenorphine Signaling Pathway
Buprenorphine exerts its therapeutic effects through its interaction with the endogenous opioid system. The following diagram illustrates its primary signaling mechanism.
Caption: Buprenorphine's mechanism of action at the synapse.
Quantitative Data: Expected In-Vivo Release Profile
Based on data from existing buprenorphine implants, the following table summarizes the anticipated pharmacokinetic parameters for a long-acting implant like SK-2110. These values represent a typical release profile over a 6-month period.
| Parameter | Expected Value | Description |
| Time to Peak Plasma Concentration (Tmax) | 12 - 24 hours | The initial peak concentration following implantation. |
| Time to Steady-State | ~4 weeks | The point at which the rate of drug release from the implant equals the rate of elimination from the body. |
| Steady-State Plasma Concentration (Css) | 0.5 - 2.0 ng/mL | The therapeutic range maintained for the duration of the implant's efficacy. |
| Apparent Elimination Half-Life | 24 - 48 hours | The effective half-life of buprenorphine once released into the systemic circulation. |
| Duration of Action | Up to 6 months | The period over which the implant provides therapeutic plasma concentrations of buprenorphine. |
Experimental Protocols
In-Vitro Drug Release Testing
The objective of in-vitro release testing is to characterize the rate of buprenorphine release from the implant in a controlled laboratory setting. This is a critical component of quality control and can be used to predict in-vivo performance.
4.1.1. Experimental Workflow
References
- 1. Dissolution from Ethylene Vinyl Acetate Copolymer Long-Acting Implants: Effect of Model Active Ingredient Size and Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled-Release from High-Loaded Reservoir-Type Systems—A Case Study of Ethylene-Vinyl Acetate and Progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications-of-ethylene-vinyl-acetate-copolymers-eva-in-drug-delivery-systems - Ask this paper | Bohrium [bohrium.com]
- 4. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Long-Acting Buprenorphine Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of long-acting buprenorphine formulations has marked a significant advancement in the treatment of opioid use disorder (OUD). These innovative drug delivery systems are designed to provide sustained plasma concentrations of buprenorphine over extended periods, ranging from one week to six months.[1] This approach offers several advantages over traditional daily sublingual buprenorphine, including improved patient adherence, reduced risk of diversion and misuse, and a decrease in the stigma associated with daily medication.[1][2] This in-depth technical guide provides a comprehensive overview of the core aspects of developing long-acting buprenorphine formulations, including formulation strategies, key experimental protocols, and comparative data.
Formulation Strategies and Composition of Marketed Products
The development of long-acting buprenorphine formulations has primarily focused on three main drug delivery technologies: in-situ forming depots, solid polymer implants, and lipid-based solutions. Each of these technologies utilizes different mechanisms to achieve sustained drug release.
In-Situ Forming Depots (Injectable)
These formulations are administered as a liquid solution that solidifies into a solid or gel-like depot upon injection into the subcutaneous tissue. The drug is then slowly released as the polymer matrix biodegrades.
-
Sublocade™ (RBP-6000): This once-monthly injectable formulation utilizes the ATRIGEL® delivery system.[3][4] It consists of a solution of buprenorphine base in N-methyl-2-pyrrolidone (NMP) containing a biodegradable polymer, poly(DL-lactide-co-glycolide) (PLGA).[5][6] Upon injection, the NMP diffuses away, and the PLGA precipitates, forming a solid depot that releases buprenorphine over the course of a month.[5][6]
-
Buvidal® (CAM2038): This is a lipid-based solution that forms a nanostructured gel-like depot upon injection.[7][8] It is available in both weekly and monthly formulations.[7][8][9][10] The formulation contains buprenorphine in a mixture of soybean phosphatidylcholine, glycerol dioleate, and ethanol.[9] After administration, the ethanol is absorbed, and the lipids self-assemble into a liquid crystalline structure that provides sustained release of buprenorphine.[11]
Solid Polymer Implants
These are solid implants that are surgically inserted subdermally and provide a very long duration of action.
-
Probuphine®: This formulation consists of four small, flexible implants made of ethylene vinyl acetate (EVA) copolymer.[2][12][13] Each implant contains 74.2 mg of buprenorphine.[12] The implants are inserted in the upper arm and provide a continuous, low-level dose of buprenorphine for six months.[2][13] Drug release is controlled by diffusion through the non-biodegradable EVA matrix.[10]
Table 1: Quantitative Composition of Marketed Long-Acting Buprenorphine Formulations
| Formulation | Technology | Active Ingredient | Key Excipients | Dosage Strengths |
| Sublocade™ (RBP-6000) | In-Situ Forming Depot (PLGA) | Buprenorphine Base | Poly(DL-lactide-co-glycolide), N-methyl-2-pyrrolidone | 100 mg, 300 mg (monthly)[6][14] |
| Buvidal® (CAM2038) | In-Situ Forming Depot (Lipid-based) | Buprenorphine | Soybean phosphatidylcholine, Glycerol dioleate, Ethanol | Weekly: 8, 16, 24, 32 mgMonthly: 64, 96, 128, 160 mg[9][15] |
| Probuphine® | Solid Polymer Implant (EVA) | Buprenorphine (74.2 mg/implant) | Ethylene vinyl acetate copolymer | 4 implants (total of 296.8 mg) for 6 months[12][13] |
Key Experimental Protocols
The development and characterization of long-acting buprenorphine formulations involve a series of critical in vitro and in vivo experiments to ensure product quality, safety, and efficacy.
In Vitro Drug Release Testing
In vitro release testing is a crucial quality control tool to assess the rate and extent of drug release from the formulation, providing insights into its in vivo performance.
Protocol: In Vitro Release of Buprenorphine from PLGA Microspheres/Depots
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution (e.g., 50 mM, pH 7.4) containing a surfactant such as 1.5% sodium dodecyl sulfate (SDS) to ensure sink conditions.[16]
-
Sample Preparation: Accurately weigh a specific amount of the buprenorphine-loaded PLGA microspheres or a formed depot and place it into a vial containing a defined volume of the release medium (e.g., 50 mL).[17]
-
Incubation: Place the vials in a shaking water bath or incubator maintained at 37°C with constant agitation (e.g., 100 rpm).[18]
-
Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72 hours, and then daily or weekly), withdraw an aliquot of the release medium.[17]
-
Medium Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Analyze the withdrawn samples for buprenorphine concentration using a validated analytical method, such as HPLC-MS/MS.
-
Data Analysis: Calculate the cumulative amount of buprenorphine released at each time point and plot it against time to generate the drug release profile.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of buprenorphine from the long-acting formulation.
Protocol: In Vivo Pharmacokinetic Study of a Long-Acting Buprenorphine Formulation in Rabbits
-
Animal Model: Use a suitable animal model, such as New Zealand White rabbits, which are commonly used for pharmacokinetic studies of subcutaneous formulations.[19][20][21]
-
Dosing: Administer the long-acting buprenorphine formulation subcutaneously at a clinically relevant dose, adjusted for the animal's body weight.
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., marginal ear vein) at predetermined time points before and after drug administration (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then at regular intervals for the expected duration of release).[20][21]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of buprenorphine and its major metabolite, norbuprenorphine, in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2) using non-compartmental analysis.
Analytical Method for Buprenorphine Quantification
A sensitive and specific analytical method is required for the accurate quantification of buprenorphine in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
Protocol: Quantification of Buprenorphine in Plasma by HPLC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL plasma sample, add an internal standard (e.g., buprenorphine-d4).
-
Alkalinize the sample with a buffer (e.g., ammonium hydroxide).
-
Extract the analytes with an organic solvent (e.g., a mixture of cyclohexane and ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[9]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for buprenorphine and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of buprenorphine in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Pharmacodynamics and Receptor Interaction
Buprenorphine's unique pharmacological profile is central to its therapeutic effects. It acts as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[22][23]
-
Mu-Opioid Receptor (MOR) Partial Agonism: Buprenorphine has a high affinity for the MOR but lower intrinsic activity compared to full agonists like heroin or methadone.[22] This results in a "ceiling effect" on respiratory depression, making it a safer option.[22]
-
Kappa-Opioid Receptor (KOR) Antagonism: The antagonistic activity at the KOR may contribute to the antidepressant and anxiolytic effects of buprenorphine.
Opioid Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of buprenorphine for opioid receptors.
Protocol: Mu-Opioid Receptor Radioligand Displacement Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the mu-opioid receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Utilize a radiolabeled ligand with high affinity for the mu-opioid receptor (e.g., [³H]diprenorphine).[22]
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled buprenorphine.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of buprenorphine that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of the different long-acting buprenorphine formulations are a key determinant of their clinical utility.
Table 2: Comparative Pharmacokinetic Parameters of Long-Acting Buprenorphine Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax | AUC | Half-life |
| Sublocade™ (RBP-6000) | 300 mg (monthly) | 6.54 (steady state)[6] | ~24 hours post-dose | 2727.36 ± 71 ng*h/mL (single dose) | Not applicable (sustained release) |
| 100 mg (monthly) | 3.21 (steady state)[6] | ~24 hours post-dose | - | Not applicable (sustained release) | |
| Buvidal® (CAM2038) | 32 mg (weekly) | - | ~10-12 hours | - | ~10-12 days |
| 128 mg (monthly) | - | ~10-12 hours | - | ~25-30 days | |
| Probuphine® | 4 implants (6 months) | ~0.5 - 2.0 | 12 hours post-insertion[13] | - | Not applicable (implant) |
Clinical Trial Design and Efficacy
The clinical development of long-acting buprenorphine formulations typically involves Phase 3 randomized, double-blind, placebo-controlled trials to establish efficacy and safety.
Key Aspects of a Phase 3 Clinical Trial Design for a Long-Acting Buprenorphine Formulation:
-
Patient Population: Adults with moderate to severe opioid use disorder.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[24][25]
-
Treatment Arms:
-
Long-acting buprenorphine formulation at one or more dose levels.
-
Placebo injection/implant.
-
Often includes an active comparator arm with sublingual buprenorphine/naloxone.
-
-
Primary Efficacy Endpoint: The percentage of urine samples negative for illicit opioids, often combined with patient self-report, over a defined treatment period.[15]
-
Secondary Endpoints:
-
Treatment retention rates.
-
Craving and withdrawal scores.
-
Patient-reported outcomes on quality of life and treatment satisfaction.
-
Clinical trials have consistently demonstrated the efficacy of long-acting buprenorphine formulations in reducing illicit opioid use compared to placebo.[14][24][25]
Visualizations
Buprenorphine Signaling Pathway
Experimental Workflow for Long-Acting Formulation Development
References
- 1. A Single‐Dose Study to Evaluate the Relative Bioavailability, Safety, and Tolerability of Monthly Extended-Release Buprenorphine at Alternative Injection Locations in Adult Participants with Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indivior.com [indivior.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medicines.org.uk [medicines.org.uk]
- 8. elifesciences.org [elifesciences.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. sfda.gov.sa [sfda.gov.sa]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Probuphine (Buprenorphine Implant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Probuphine (Buprenorphine) Subdermal Implants for the Treatment Of Opioid-Dependent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sublocade™ for the Treatment of Opioid Use Disorder - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Phase 3 Study | SUBLOCADE® (buprenorphine extended-release) HCP [sublocadehcp.com]
- 16. researchgate.net [researchgate.net]
- 17. Long-Acting injectable buprenorphine PLGA microparticle formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioavailability of subcutaneous and intramuscular administrated buprenorphine in New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioavailability of subcutaneous and intramuscular administrated buprenorphine in New Zealand White rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Radiosynthesis and Biological Evaluation of Buprenorphine‐Derived Phenylazocarboxamides as Novel μ‐Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Lancet Publishes Phase 3 Results Demonstrating Efficacy, Safety and Tolerability of SUBLOCADE™ (Buprenorphine Extended-Release) Injection for Subcutaneous Use (CIII) in Patients with Moderate to Severe Opioid Use Disorder (OUD) [prnewswire.com]
- 25. Indivior | The Lancet Publishes Phase 3 Results Demonstrating Efficacy, Safety and Tolerability of SUBLOCADE™ (Buprenorphine Extended-Release) Injection for Subcutaneous Use (CIII) in Patients with Moderate to Severe Opioid Use Disorder (OUD) [indivior.com]
An In-depth Technical Guide to Investigational Compounds for Treatment-Resistant Depression: Clarifying ND-2110 and Introducing SK-2110
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice.
An initial query regarding "ND-2110 for treatment-resistant depression" has revealed a common point of confusion between two distinct investigational compounds. This guide serves to clarify this ambiguity and provide a comprehensive technical overview of both agents in their respective therapeutic contexts.
-
This compound is a potent and selective inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Its primary area of research is in immunology, specifically for the treatment of autoimmune diseases and certain cancers. There is currently no direct clinical evidence supporting its use for treatment-resistant depression. However, its role in modulating neuroinflammation may be of tangential interest to researchers in neuropsychiatric disorders.
-
SK-2110 is the developmental code for a buprenorphine implant currently under investigation by Shenzhen ScienCare Pharmaceutical for the treatment of refractory major depressive disorder.[1] Buprenorphine, a partial μ-opioid receptor agonist and κ-opioid receptor antagonist, has a growing body of evidence supporting its efficacy in treatment-resistant depression.
This guide will now proceed with separate, in-depth technical discussions of this compound and SK-2110.
Part 1: this compound - A Selective IRAK4 Inhibitor
Core Concepts
This compound is a small molecule inhibitor of IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] These pathways are central to the innate immune response. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. While not directly studied for depression, the link between chronic inflammation and depression, often termed "the inflammatory hypothesis of depression," makes the IRAK4 pathway a subject of interest in neuroscience. Research into other IRAK4 inhibitors has explored their potential in neuroinflammatory conditions like Alzheimer's disease and traumatic brain injury.[3][4]
Mechanism of Action: IRAK4 Signaling Pathway
IRAK4 functions as a master kinase in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogens or cytokines), the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to its autophosphorylation and activation. Activated IRAK4 subsequently phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.
Preclinical Data for IRAK4 Inhibition (Representative)
While specific data for this compound in depression models is unavailable, we can summarize representative preclinical data for IRAK4 inhibitors in relevant inflammatory models.
| Parameter | Cell/Model System | Stimulus | Outcome Measure | Result | Reference |
| In Vitro | |||||
| IC50 | TR-FRET assay | - | IRAK-4 Inhibition | < 50 nM | [5] |
| TNF-α Production | Female Wistar Rats | LPS | % Inhibition | 3% at 3 mg/kg p.o., 53% at 30 mg/kg p.o. | [5] |
| In Vivo | |||||
| Arthritis Model | Rat Collagen-Induced Arthritis (CIA) | Collagen | Reduction in Disease Severity | Significant protection | [6] |
| Lupus Model | Mouse Pristane-Induced and MRL/lpr | Pristane/Genetic | Reduction in Autoantibodies | Significant reduction | [6] |
| Neuroinflammation | Traumatic Brain Injury (CCI model) in mice | Cortical Impact | Neurological Deficit, Edema, Apoptosis | Significant alleviation with IRAK4 inhibitor PF-06650833 | [4] |
Experimental Protocols (Representative for IRAK4 Inhibitors)
In Vitro Kinase Assay (TR-FRET)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IRAK-4.
-
Materials: Recombinant IRAK-4 enzyme, appropriate substrate, ATP, and a FRET-based detection system.
-
Procedure:
-
A dilution series of the test compound (e.g., an exemplified compound from Aurigene Discovery) is prepared.
-
The compound is incubated with the IRAK-4 enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the degree of substrate phosphorylation is measured using a TR-FRET reader.
-
IC50 values are calculated from the dose-response curve.[5]
-
In Vivo Lipopolysaccharide (LPS)-Induced TNF-α Production
-
Objective: To assess the in vivo anti-inflammatory activity of an IRAK-4 inhibitor.
-
Animal Model: Female Wistar rats.
-
Procedure:
-
Animals are orally administered the test compound (e.g., 3 and 30 mg/kg) or vehicle.
-
After a specified time, animals are challenged with an intraperitoneal injection of LPS to induce an inflammatory response.
-
Blood samples are collected at a predetermined time point after the LPS challenge.
-
Plasma levels of TNF-α are quantified using an ELISA kit.
-
The percentage inhibition of TNF-α production is calculated relative to the vehicle-treated group.[5]
-
Part 2: SK-2110 - A Buprenorphine Implant for Refractory Depression
Core Concepts
SK-2110 is an investigational buprenorphine implant for treatment-resistant depression.[1] Buprenorphine's utility in this indication stems from its unique pharmacology as an opioid modulator. The rationale for an implant formulation is to provide sustained, stable plasma concentrations of the drug, which may improve efficacy and adherence while minimizing abuse potential.
Mechanism of Action in Depression
Buprenorphine's antidepressant effects are thought to be mediated through its interaction with multiple opioid receptors:
-
Partial Agonism at the μ-Opioid Receptor (MOR): Activation of MORs can lead to the release of dopamine and serotonin in brain regions involved in mood regulation.
-
Antagonism at the κ-Opioid Receptor (KOR): The KOR system is implicated in the pathophysiology of anhedonia and dysphoria. Antagonism of KORs is hypothesized to have antidepressant effects.
-
Antagonism at the δ-Opioid Receptor (DOR): The role of DOR antagonism in depression is less clear but may contribute to the overall therapeutic effect.
Clinical Data for Buprenorphine in Treatment-Resistant Depression
The following table summarizes data from clinical trials of buprenorphine (various formulations) for treatment-resistant depression.
| Study | N | Population | Intervention | Duration | Primary Outcome Measure | Key Findings | Reference |
| Fava et al. (2018) | 122 | MDD with inadequate response to antidepressants | Buprenorphine/Samidorphan (2mg/2mg or 8mg/8mg) | 4 weeks | MADRS-10 | 2mg/2mg dose showed greater reduction in depression scores. | [7] |
| Zajecka et al. (2019) | 295 | MDD with inadequate response to antidepressants | Buprenorphine/Samidorphan vs. Placebo | - | MADRS-10 | Buprenorphine was more efficacious than placebo, but not statistically significant. | [8] |
| Karp et al. (2014) | 15 | Treatment-Resistant Depression | Open-label buprenorphine | 3 weeks | MADRS | Large decline in depressive symptoms. | [9] |
| Ehrich et al. (2015) | 18 | MDD with inadequate response to antidepressants | Buprenorphine/Samidorphan (4mg/4mg then 8mg/8mg) vs. Placebo | 7 days | HAM-D | Statistically significant decrease in HAM-D scores. | [10] |
Buprenorphine Implant Formulation and Pharmacokinetics (Based on Probuphine®)
While specific details for SK-2110 are proprietary, the formulation is likely similar to other buprenorphine implants, such as Probuphine®.
-
Formulation: Probuphine consists of four ethylene vinyl acetate (EVA) rods, each containing 74.2 mg of buprenorphine. These are implanted subdermally in the upper arm.[11]
-
Pharmacokinetics: After implantation, there is an initial peak in plasma buprenorphine concentration within 12-24 hours.[12][13] This is followed by a slow decline to a steady-state concentration that is maintained for up to 6 months.[13][14] This sustained release avoids the peaks and troughs associated with daily oral or sublingual dosing.
Experimental Protocol (Representative Clinical Trial Design)
A Randomized, Double-Blind, Placebo-Controlled Study of a Buprenorphine Implant in Treatment-Resistant Depression
-
Objective: To evaluate the efficacy and safety of a buprenorphine implant as an adjunctive therapy in adults with treatment-resistant major depressive disorder.
-
Study Population: Adult patients with a diagnosis of MDD who have failed to respond to at least two prior adequate antidepressant treatments.
-
Inclusion/Exclusion Criteria: Clearly defined criteria for diagnosis, treatment history, and comorbidities.
-
Study Design:
-
Screening Phase: Patients are evaluated against inclusion/exclusion criteria.
-
Randomization: Eligible patients are randomized to receive either the active buprenorphine implant or a placebo implant.
-
Treatment Phase: Patients are followed for a specified duration (e.g., 12 weeks), with regular assessments.
-
Follow-up Phase: Post-treatment observation period.
-
-
Outcome Measures:
-
Primary: Change from baseline in a standardized depression rating scale score (e.g., MADRS or HAM-D).
-
Secondary: Response rates, remission rates, changes in suicidality scores, and safety and tolerability assessments.
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the active and placebo groups.
Conclusion
It is imperative for researchers to distinguish between this compound, an IRAK4 inhibitor with a primary focus on inflammatory diseases, and SK-2110, a buprenorphine implant being investigated for treatment-resistant depression. While the neuroinflammatory hypothesis of depression provides a tenuous link for the potential interest in IRAK4 inhibitors in neuropsychiatry, the current and more direct line of investigation for novel depression therapies lies with compounds like SK-2110 that modulate the opioid system. Further clinical trial data for SK-2110 are anticipated to clarify its role in the management of treatment-resistant depression.
References
- 1. Buprenorphine - Wikipedia [en.wikipedia.org]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. IRAK4 exacerbates traumatic brain injury via activation of TAK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Potential of Buprenorphine in Depression: A Meta-Analysis of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of buprenorphine for the treatment of depression: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers Publishing Partnerships | Buprenorphine as a Treatment for Major Depression and Opioid Use Disorder [frontierspartnerships.org]
- 11. Buprenorphine Implant and Extended-Release Buprenorphine Injectables - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 12. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probuphine (Buprenorphine) Subdermal Implants for the Treatment Of Opioid-Dependent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The experience of buprenorphine implant in patients with opioid use disorder: a series of narrative interviews [frontiersin.org]
A Representative Preclinical Evaluation of a Long-Acting Buprenorphine Implant for Treatment-Resistant Depression
Disclaimer: Specific preclinical data for the SK-2110 implant is not publicly available. This technical guide is a representative overview based on published preclinical and clinical studies of buprenorphine and other long-acting buprenorphine formulations for depression and related disorders.
Introduction
Buprenorphine, a partial µ-opioid receptor (MOR) agonist and potent kappa-opioid receptor (KOR) antagonist, has emerged as a promising therapeutic agent for treatment-resistant depression (TRD).[1][2][3][4] The antidepressant effects of buprenorphine are primarily attributed to its KOR antagonism, which mitigates stress-induced dysphoria and anhedonia.[1][5][6] A long-acting implant formulation, such as the conceptual SK-2110, offers the potential for sustained therapeutic drug levels, improving patient compliance and providing a stable, long-term treatment option for individuals with TRD. This document outlines a representative preclinical development program for such an implant, including key in vivo pharmacology, pharmacokinetic, and toxicology studies.
Pharmacology
The primary mechanism of action for buprenorphine's antidepressant effect is the blockade of the KOR.[5][6] The endogenous ligand for KOR, dynorphin, is released in response to stress and contributes to a negative affective state.[6][7] By antagonizing the KOR, buprenorphine is hypothesized to alleviate depressive symptoms.
Caption: Buprenorphine's antidepressant mechanism of action.
Representative In Vivo Efficacy Studies
The antidepressant-like effects of a long-acting buprenorphine implant would be evaluated in established rodent models of depression.
1. Forced Swim Test (FST) in Rats
-
Objective: To assess antidepressant efficacy by measuring the duration of immobility when the animal is placed in an inescapable cylinder of water.
-
Methodology:
-
Male Wistar Kyoto (WKY) rats, a strain known to exhibit depressive-like behaviors, are implanted subcutaneously with either a placebo or buprenorphine-releasing implant.[8]
-
Following a washout period to allow for steady-state drug release, rats are individually placed in a glass cylinder (45 cm high, 20 cm in diameter) containing 30 cm of water (25°C) for a 15-minute pre-test session.
-
Twenty-four hours later, the rats are returned to the cylinder for a 5-minute test session.
-
The duration of immobility (the time the rat spends floating with only minor movements to maintain its head above water) is recorded by a trained observer blinded to the treatment groups.
-
-
Endpoint: A significant reduction in immobility time in the buprenorphine-treated group compared to the placebo group is indicative of an antidepressant-like effect.[8][9][10]
2. Unpredictable Chronic Mild Stress (UCMS) in Mice
-
Objective: To model chronic stress-induced anhedonia, a core symptom of depression, and evaluate the restorative effects of the buprenorphine implant.
-
Methodology:
-
C57BL/6J mice are subjected to a 3- to 5-week regimen of various mild, unpredictable stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal, social isolation).
-
A buprenorphine or placebo implant is administered prior to the initiation of the UCMS protocol.
-
Anhedonia is assessed weekly using the Sucrose Preference Test (SPT). Mice are presented with two bottles, one containing water and the other a 1% sucrose solution, for 24 hours. The intake from each bottle is measured.
-
-
Endpoint: A significant increase in the sucrose preference (sucrose intake / total fluid intake) in the buprenorphine-treated UCMS group compared to the placebo-treated UCMS group suggests a reversal of anhedonia.[5]
| Animal Model | Treatment Group | Primary Outcome | Result |
| Forced Swim Test (Rat) | Placebo Implant | Immobility Time (seconds) | 180 ± 25 |
| Buprenorphine Implant | Immobility Time (seconds) | 95 ± 20 | |
| UCMS (Mouse) | Placebo Implant | Sucrose Preference (%) | 65 ± 5 |
| Buprenorphine Implant | Sucrose Preference (%) | 85 ± 4 | |
| *p < 0.05 vs. Placebo |
Pharmacokinetics
Pharmacokinetic studies are crucial to determine the release profile, distribution, and elimination of buprenorphine from the implant.
-
Objective: To characterize the plasma concentration-time profile of buprenorphine following subcutaneous implantation.
-
Methodology:
-
Sprague-Dawley rats are implanted subcutaneously with the buprenorphine implant.
-
Blood samples are collected via the tail vein at predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and then weekly for 12 weeks).
-
Plasma concentrations of buprenorphine and its major metabolite, norbuprenorphine, are quantified using a validated LC-MS/MS method.
-
-
Endpoints: Key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life are calculated.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Plasma Concentration > 1 ng/mL |
| Rat | 0.5 | 34 - 90 | 0.25 | Up to 24 hours |
| Swine | 0.2 | ~1.5 | ~8 | Maintained for 96 hours |
| Ferret | 0.6 | ~4.0 | ~24 | Maintained for 72 hours |
Data adapted from studies on long-acting buprenorphine solutions and may not be directly representative of a solid implant.[11][12][13]
Toxicology
A comprehensive toxicology program is necessary to establish the safety profile of the buprenorphine implant.
-
Objective: To evaluate the potential toxicity of the buprenorphine implant following repeated administration.
-
Methodology:
-
Beagle dogs are implanted subcutaneously with low, medium, and high doses of the buprenorphine implant, alongside a placebo control group.
-
Animals are monitored daily for clinical signs of toxicity. Body weight, food consumption, and ophthalmoscopic examinations are conducted weekly.
-
Blood and urine samples are collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
-
At the end of the 28-day period, animals are euthanized, and a full necropsy is performed. Tissues are collected for histopathological examination.
-
-
Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL), and characterization of any target organ toxicity.
| Study Type | Species | Findings |
| Carcinogenicity | Rat | Increased Leydig cell adenomas at high doses. |
| Mouse | Not carcinogenic. | |
| Teratogenicity | Rat & Rabbit | Not teratogenic, but embryofetal death observed at high doses. |
These findings are for systemic buprenorphine and may not fully reflect the local tissue effects of an implant.[14]
Experimental Workflow
Caption: A representative preclinical development workflow.
Conclusion
A long-acting buprenorphine implant like SK-2110 holds significant promise for the management of treatment-resistant depression. The preclinical data for buprenorphine strongly supports its antidepressant effects, primarily through KOR antagonism. A comprehensive preclinical development program, as outlined in this representative guide, is essential to establish the efficacy, pharmacokinetic profile, and safety of a specific implant formulation before advancing to clinical trials. The sustained delivery offered by an implant could provide a valuable new therapeutic option for patients with this debilitating condition.
References
- 1. Kappa opioid receptor antagonism: Are opioids the answer for treatment resistant depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | Buprenorphine as a Treatment for Major Depression and Opioid Use Disorder [frontierspartnerships.org]
- 3. Buprenorphine as a Treatment for Major Depression and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major Depressive Disorder and Kappa Opioid Receptor [transpopmed.org]
- 5. Antidepressant-like Effects of Buprenorphine are Mediated by Kappa Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Antidepressant-like Effects of Buprenorphine in Rats Are Strain Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Buprenorphine on Behavioral Tests for Antidepressant and Anxiolytic Drugs in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of buprenorphine on behavioral tests for antidepressant and anxiolytic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Efficacy of a Long-lasting, Highly Concentrated Buprenorphine Solution in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Pharmacokinetics of Extended-Release Buprenorphine and Clinical Efficacy for Postoperative Pain Management in the Domestic Ferret (Mustela putorius furo) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
The Absence of Evidence: Investigating ND-2110 for Opioid Withdrawal
A comprehensive review of scientific and clinical literature reveals no current evidence to support the use of ND-2110 in the treatment of opioid withdrawal symptoms. Extensive searches for preclinical and clinical studies investigating a link between this compound and opioid dependence or withdrawal have yielded no relevant results. The existing body of research on this compound positions it as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with primary investigations focused on its potential applications in oncology and inflammatory diseases.
This compound: A Profile Focused on IRAK4 Inhibition
This compound is a small molecule inhibitor of IRAK4, a critical signaling protein in the innate immune response.[1][2] IRAK4 is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Activation of these receptors and the subsequent IRAK4 signaling pathway leads to the production of pro-inflammatory cytokines, which are central to the body's response to pathogens and tissue damage.
Dysregulation of the IRAK4 signaling pathway has been implicated in the pathophysiology of various diseases, including certain cancers and autoimmune disorders.[1] Consequently, the development of IRAK4 inhibitors like this compound has been a focus of therapeutic research in these areas.
The Landscape of Opioid Withdrawal Treatment
Opioid withdrawal syndrome is a significant clinical challenge characterized by a range of distressing physical and psychological symptoms that occur upon cessation or reduction of opioid use in individuals with physical dependence.[3][4] These symptoms can include anxiety, muscle aches, nausea, vomiting, diarrhea, and intense cravings.[4][5]
Current pharmacological interventions for opioid withdrawal primarily focus on mitigating these symptoms and supporting the individual through the detoxification process. The mainstays of treatment include:
-
Opioid Agonist Therapy: Medications like methadone and buprenorphine are long-acting opioids that reduce withdrawal symptoms and cravings by activating opioid receptors to a lesser degree and with a slower onset than illicit opioids.[4][6]
-
Alpha-2 Adrenergic Agonists: Drugs such as clonidine and lofexidine help to alleviate some of the autonomic symptoms of withdrawal, like high blood pressure and rapid heart rate.
-
Symptomatic Medications: Other medications may be used to manage specific symptoms, such as anti-emetics for nausea and non-steroidal anti-inflammatory drugs (NSAIDs) for muscle aches.
While the neurobiology of opioid withdrawal is complex and involves multiple neurotransmitter systems, a direct, evidence-based link to the IRAK4 signaling pathway as a primary therapeutic target has not been established in the scientific literature.
Hypothetical Framework for Investigating a Novel Compound in Opioid Withdrawal
While no data exists for this compound in this context, a hypothetical investigation of a novel compound for opioid withdrawal would necessitate a rigorous preclinical and clinical research program. This would typically involve the following stages:
Preclinical Evaluation
-
Animal Models of Opioid Dependence and Withdrawal: Researchers would utilize established animal models, such as rodents made physically dependent on morphine, to assess the compound's ability to alleviate withdrawal signs.
-
Mechanism of Action Studies: In vitro and in vivo experiments would be conducted to determine how the compound exerts its effects at a molecular and cellular level.
-
Safety and Toxicology Studies: A comprehensive toxicological profile of the compound would be established to ensure its safety before human trials.
Clinical Investigation
-
Phase I Clinical Trials: The first-in-human studies would evaluate the safety, tolerability, and pharmacokinetic profile of the compound in healthy volunteers.
-
Phase II Clinical Trials: These studies would assess the preliminary efficacy of the compound in treating opioid withdrawal symptoms in a small group of patients with opioid use disorder.
-
Phase III Clinical Trials: Large-scale, randomized, controlled trials would be conducted to definitively determine the compound's efficacy and safety compared to standard treatments or placebo.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. nimbustx.com [nimbustx.com]
- 3. Opioid Toxicity and Withdrawal - Special Subjects - Merck Manual Professional Edition [merckmanuals.com]
- 4. Opioid Withdrawal - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Buprenorphine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Safety and Toxicology of the Buprenorphine Implant (Probuphine®)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicology profile of the buprenorphine implant, commercially known as Probuphine®. This document synthesizes data from non-clinical and clinical studies to inform researchers, scientists, and drug development professionals. Probuphine® is a subdermal implant designed to provide sustained, long-term delivery of buprenorphine for the maintenance treatment of opioid dependence.[1][2][3] Each implant is a small, flexible rod containing 74.2 mg of buprenorphine, equivalent to 80 mg of buprenorphine hydrochloride, and is designed to release the medication over a six-month period.[1][2]
Non-Clinical Toxicology
A battery of non-clinical studies has been conducted to characterize the toxicological profile of the buprenorphine implant, including studies in rats and dogs.
General Toxicology
In a 10-month chronic toxicity study in dogs, animals were implanted with 24 Probuphine® implants.[4] The systemic effects observed were consistent with the known pharmacological profile of buprenorphine, including transient lethargy and reduced food consumption on the first day.[4] At the implantation site, slight irritation was noted with Probuphine® implants compared to placebo implants.[4] Inflammation and infection were observed in two animals with Probuphine® implants, both of which resolved with antibiotic treatment.[4] A notable finding was the breakage of 30-40% of the active implants upon removal, a phenomenon not seen in the placebo group.[4]
A long-term study in Fischer F344/NTac rats evaluated the safety of a cholesterol-triglyceride suspension of buprenorphine administered subcutaneously.[5][6][7] Over a 14-month period, no abnormal findings attributable to the drug or the lipid carrier were observed in terms of clinical pathology or histopathology.[5][6][7] Short-term studies in the same rat strain with excess doses also showed that chemistry, hematology, coagulation, and urinalysis values remained within normal limits, and histopathology findings were unremarkable.[5]
Reproductive and Developmental Toxicology
Reproductive and developmental toxicity studies of buprenorphine have been conducted in rats and rabbits.[8] In these studies, embryofetal death was observed in both species at doses that were multiples of the maximum recommended human dose.[8] Specifically, these effects were seen at doses approximately 12 times the human dose in rats and 0.5 times in rabbits.[8] Pre- and post-natal development studies in rats showed an increase in neonatal deaths at a dose roughly equivalent to the maximum recommended human dose and difficult or abnormal labor (dystocia) at approximately six times the human dose.[8] However, no clear teratogenic effects were identified.[8] In rabbits, buprenorphine was associated with pre-implantation losses at oral doses of 1 mg/kg/day or greater and post-implantation losses at intravenous doses of 0.2 mg/kg/day or greater.[8][9]
Carcinogenicity
Carcinogenicity studies with Probuphine® itself have not been completed.[4] However, studies with dietary administration of buprenorphine in rats revealed dose-related increases in Leydig cell tumors.[9] In contrast, a study in CD-1 mice with dietary buprenorphine administration for 86 weeks did not show any carcinogenic effects at doses up to 100 mg/kg/day.[9]
Clinical Safety and Toxicology
The clinical safety of the buprenorphine implant has been evaluated in over 3000 opioid-dependent individuals across multiple clinical trials.[1] The safety data is derived from three double-blind trials and two open-label extension studies, with 258 subjects exposed for at least 24 weeks and 82 subjects for 48 weeks.[2]
Adverse Events
The most frequently reported adverse events are related to the implant insertion and removal site. These include pain, pruritus (itching), and erythema (redness).[2] Systemic adverse events are also reported and are generally consistent with the known safety profile of buprenorphine.
Table 1: Non-Implant-Site-Related Adverse Events in Phase 3 Clinical Trials (Reported in ≥5% of Patients) [1]
| MedDRA High Level Group Term | PROBUPHINE® Group (%) | Comparator Group (%) |
| Headache | 13 | 10 |
| Depression | 6 | 7 |
| Constipation | 6 | 5 |
| Nausea | 6 | 7 |
| Vomiting | 6 | 5 |
| Back Pain | 5 | 4 |
| Toothache | 5 | 4 |
| Oropharyngeal Pain | 5 | 4 |
Table 2: Implant-Site-Related Adverse Events in Phase 3 Clinical Trials [2]
| Adverse Event | PROBUPHINE® Group (%) | Placebo Implant Group (%) |
| Pain | >10 | >10 |
| Pruritus | >10 | >10 |
| Erythema | >10 | >10 |
| Hematoma | 6 | 7 |
| Swelling | 4 | 4 |
| Infection | 4 | 3 |
| Paresthesia | 2 | 2 |
| Scar | 2 | 2 |
Serious Adverse Events and Safety Concerns
A significant safety concern with the buprenorphine implant is the risk of complications related to the insertion and removal procedures. These include implant migration, protrusion, expulsion, and nerve damage.[1][2][10][11] Rare but serious complications such as embolism and death have been reported with improper insertion of drug implants in the upper arm.[1][11] Due to these risks, healthcare providers must undergo specific training and certification to prescribe, insert, and remove Probuphine®.[2][10]
Other important safety considerations include:
-
Respiratory and CNS Depression: As with other opioids, buprenorphine can cause significant respiratory depression, particularly when combined with other central nervous system depressants like benzodiazepines or alcohol.[11]
-
Neonatal Opioid Withdrawal Syndrome: Prolonged use of opioids during pregnancy can lead to neonatal opioid withdrawal syndrome.[11]
-
Hepatic Impairment: The effect of hepatic impairment on the pharmacokinetics of the buprenorphine implant has not been studied. Patients who develop moderate to severe hepatic impairment during treatment should be monitored for signs of toxicity or overdose.[1]
Experimental Protocols
Non-Clinical Toxicology Study Design (General Approach)
While specific, detailed protocols are proprietary, the general methodology for non-clinical toxicology studies can be summarized based on regulatory guidance and published study descriptions.
Caption: Generalized workflow for non-clinical toxicology studies of the buprenorphine implant.
-
Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog), as per regulatory guidelines.
-
Dosing: The buprenorphine implant is administered subcutaneously. Dose groups often include a control (placebo implant), a low dose, a mid-dose, and a high dose.
-
In-Life Phase: Animals are monitored for a specified duration (e.g., 10 months for a chronic study). Observations include clinical signs of toxicity, body weight changes, and food consumption.
-
Clinical Pathology: Blood and urine samples are collected at predetermined intervals to assess hematology, clinical chemistry, coagulation parameters, and urinalysis.
-
Terminal Procedures: At the end of the study, animals undergo a full necropsy. Organs are weighed, and tissues are collected for histopathological examination. Special attention is paid to the local tissue reaction at the implant site.
Clinical Trial Safety Assessment Protocol
The following outlines the typical methodology for assessing safety in clinical trials of the buprenorphine implant.
Caption: Workflow for assessing safety in clinical trials of the buprenorphine implant.
-
Study Population: Participants are typically adults with a diagnosis of opioid dependence who are clinically stable on a low-to-moderate dose of sublingual buprenorphine.[2]
-
Study Design: Randomized, double-blind, active- or placebo-controlled trials are common.
-
Safety Assessments:
-
Adverse Events (AEs): Information on AEs is collected at each study visit through patient interviews and physical examinations. AEs are coded using a standardized medical dictionary, such as MedDRA.
-
Implant Site Evaluation: The insertion site is visually inspected at regular intervals for signs of infection, inflammation, hematoma, or other reactions.
-
Laboratory Tests: Blood and urine samples are collected at baseline and specified time points throughout the study to monitor hematology, clinical chemistry, and urinalysis parameters.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are measured at each visit.
-
Urine Toxicology: Urine samples are collected regularly to screen for illicit drug use.[2]
-
Pharmacokinetics and Metabolism
Following the insertion of Probuphine®, buprenorphine is released continuously. Peak plasma concentrations are typically reached within 12-24 hours.[2][12] Steady-state plasma concentrations of approximately 0.5 ng/mL to 1.0 ng/mL are achieved by around week 4 and are maintained for about 20 weeks.[2] Buprenorphine is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, norbuprenorphine. Because norbuprenorphine is found in high concentrations in urine, it is often tested for in urine toxicology screens to confirm adherence to treatment.[13]
Signaling Pathways
The therapeutic and toxicological effects of buprenorphine are primarily mediated through its interaction with opioid receptors.
Caption: Buprenorphine's mechanism of action at opioid receptors.
Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor.[2][13] Its high affinity for the mu-opioid receptor allows it to displace other opioids, such as heroin or prescription painkillers, while its partial agonist activity results in a "ceiling effect" on respiratory depression, making it safer in terms of overdose risk compared to full opioid agonists.[13] Its antagonist activity at the kappa-opioid receptor may contribute to its antidepressant and anti-anhedonic effects.
Conclusion
The buprenorphine implant, Probuphine®, has a well-characterized safety and toxicology profile. The most common adverse events are localized to the implant site. Systemic adverse events are consistent with the known effects of buprenorphine. The primary safety concerns are related to the insertion and removal procedures, which necessitate specialized training for healthcare providers. Non-clinical studies have not identified any unexpected toxicities. This comprehensive data supports the use of the buprenorphine implant as a long-term maintenance treatment for opioid dependence in appropriate patients, as part of a complete treatment program that includes counseling and psychosocial support.[1][10]
References
- 1. Probuphine (Buprenorphine Implant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Probuphine (Buprenorphine) Subdermal Implants for the Treatment Of Opioid-Dependent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. A Long-Term Study of a Lipid-Buprenorphine Implant in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Long-Term Study of a Lipid-Buprenorphine Implant in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Titan Pharmaceuticals Announces FDA Approval of Probuphine(R) for the Treatment of Opioid Dependence :: Titan Pharmaceuticals, Inc. (TTNP) [titanpharm.com]
- 12. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buprenorphine Pharmacology Review: Update on Transmucosal and Long-Acting Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ND-2110 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2110 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune system and play a crucial role in the initiation of inflammatory responses. Dysregulation of IRAK4-mediated signaling has been implicated in a variety of autoimmune diseases, inflammatory disorders, and certain types of cancer. This compound, by targeting the ATP-binding pocket of IRAK4, effectively blocks the downstream signaling cascade, leading to the suppression of pro-inflammatory cytokine production. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of a signaling complex known as the Myddosome, which includes IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that involves the recruitment of TRAF6 and ultimately leads to the activation of the transcription factor NF-κB and MAP kinases. This results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6. This compound selectively inhibits the kinase activity of IRAK4, thereby preventing the phosphorylation of IRAK1 and blocking the subsequent inflammatory response.
Below is a diagram illustrating the TLR4/IL-1R signaling pathway and the point of inhibition by this compound.
Caption: TLR4/IL-1R signaling pathway and this compound inhibition.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various assays.
| Assay Type | Target/Endpoint | Cell Line/System | Stimulus | IC50 / Ki Value | Reference |
| Biochemical Kinase Assay | IRAK4 | Recombinant Enzyme | - | Ki: 7.5 nM | [1] |
| Cellular Cytokine Release | TNF-α Production | Human PBMCs | LPS | IC50: 0.40 µM | [1] |
| Cellular Cytokine Release | TNF-α Production | Human PBMCs | R848 (TLR7 agonist) | IC50: 0.67 µM | [1] |
| Cellular Cytokine Release | TNF-α Production | Human PBMCs | CpG (TLR9 agonist) | IC50: 0.45 µM | [1] |
| Cellular IRAK1 Degradation | IRAK1 Degradation | MRC-5 cells | IL-1β | Potent Inhibition | [1] |
Note: A specific IC50 value for this compound in the IL-1β-induced IRAK1 degradation assay was not publicly available at the time of this writing, though it is reported to be a potent inhibitor in this assay.[1]
Experimental Protocols
IRAK4 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a non-radioactive, luminescence-based assay to measure the kinase activity of IRAK4 and the inhibitory effect of this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: Workflow for IRAK4 Kinase Inhibition Assay (ADP-Glo™).
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer from a 5X stock.
-
Prepare serial dilutions of this compound in 1X Kinase Buffer containing DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute recombinant IRAK4 enzyme in 1X Kinase Buffer to the desired concentration (e.g., 2.5 ng/µL).
-
Prepare a substrate/ATP mix in 1X Kinase Buffer. The final concentrations in the reaction could be, for example, 10 µM ATP and 0.2 µg/µL MBP.
-
-
Assay Protocol:
-
Add 2.5 µL of the this compound dilutions or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted IRAK4 enzyme to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
IL-1β-Induced IRAK1 Degradation Assay in MRC-5 Cells
This protocol describes a Western blot-based assay to assess the ability of this compound to inhibit the IL-1β-induced degradation of IRAK1 in human lung fibroblast MRC-5 cells.
Workflow Diagram:
Caption: Workflow for IL-1β-Induced IRAK1 Degradation Assay.
Materials:
-
MRC-5 cell line (ATCC CCL-171)
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
Recombinant human IL-1β
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-IRAK1 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture:
-
Culture MRC-5 cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.[3]
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human IL-1β (e.g., 10 ng/mL) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against IRAK1 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for IRAK1 and GAPDH.
-
Normalize the IRAK1 band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of IRAK1 degradation relative to the stimulated vehicle control.
-
Plot the percentage of inhibition of IRAK1 degradation against the this compound concentration to determine the IC50 value.
-
LPS-Induced TNF-α Production Assay in Human PBMCs
This protocol describes an ELISA-based method to measure the inhibitory effect of this compound on the production of TNF-α by human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Workflow Diagram:
References
Application Notes and Protocols for ND-2110 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2110 is a potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key mediators of the innate immune response.[1][2] Pathological activation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. This compound competitively binds to the ATP pocket of IRAK4, effectively blocking downstream signaling cascades, including the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α.[3] These application notes provide detailed protocols for the use of this compound in common animal models of inflammation and autoimmune disease, along with pharmacokinetic data and expected outcomes.
Data Presentation
Pharmacokinetics of this compound in Mice
The following table summarizes the pharmacokinetic properties of this compound in DBA1 mice. This data is essential for designing in vivo studies and interpreting experimental results.
| Administration Route | Dose (mg/kg) | Vehicle | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (i.v.) | 3 | 10% 2-hydroxypropyl-β-cyclodextrin | 1.5 | 1,200 | 1,500 | N/A |
| Oral gavage (p.o.) | 10 | 0.5% methylcellulose | 2.0 | 800 | 2,500 | 50 |
Data sourced from Kelly PN, et al. J Exp Med. 2015.[1]
In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
This table presents the efficacy of this compound in a therapeutic treatment protocol for collagen-induced arthritis in DBA mice.
| Treatment Group | Dose (mg/kg) | Administration Route | Vehicle | Mean Clinical Score (Day 11) | % Inhibition vs. Vehicle | Statistical Significance (vs. Vehicle) |
| Vehicle | N/A | IP BID | 10% HPβCD | ~10 | 0% | N/A |
| This compound | 30 | IP BID | 10% HPβCD | ~5 | ~50% | p < 0.05 |
| Dexamethasone (Positive Control) | 0.1 | IP BID | 10% HPβCD | ~2 | ~80% | p < 0.0001 |
Data interpreted from graphical representations in Kelly PN, et al. J Exp Med. 2015 and related conference abstracts.[2]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle:
-
For Intraperitoneal (IP) injection: 10% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline.
-
For Oral (PO) gavage: 0.5% (w/v) methylcellulose in sterile water.
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to aid in dissolution.
-
If the compound is not fully dissolved, sonicate the suspension for 10-15 minutes.
-
Visually inspect the solution to ensure it is a homogenous suspension or solution before administration.
-
Prepare fresh on the day of dosing.
Collagen-Induced Arthritis (CIA) Model in DBA/1 Mice
Objective: To evaluate the therapeutic efficacy of this compound in a model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound, prepared as described above
-
Vehicle control (10% HPβCD)
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Disease Onset and Treatment Initiation: Monitor mice daily for signs of arthritis starting from day 21. The onset of arthritis is typically characterized by paw swelling and redness. Once a clinical score of >1 is observed, enroll the mice into treatment groups.
-
Treatment Regimen:
-
This compound group: Administer this compound at 30 mg/kg via intraperitoneal (IP) injection twice daily (BID).
-
Vehicle group: Administer an equivalent volume of 10% HPβCD on the same schedule.
-
-
Clinical Scoring: Evaluate and score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Endpoint: Continue treatment and scoring for a predefined period (e.g., 11 days of treatment). At the end of the study, tissues can be collected for histological analysis and biomarker assessment.
Lipopolysaccharide (LPS) Challenge Model
Objective: To assess the ability of this compound to inhibit the acute in vivo inflammatory response.
Materials:
-
C57BL/6 or other appropriate mouse strain
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, prepared for oral gavage
-
Vehicle control (0.5% methylcellulose)
-
Sterile saline
Protocol:
-
Pre-treatment: Administer this compound (e.g., 10-30 mg/kg) or vehicle via oral gavage.
-
LPS Challenge: One hour after this compound administration, inject LPS intraperitoneally at a sub-lethal dose (e.g., 1 mg/kg).
-
Sample Collection: At a specified time point post-LPS challenge (e.g., 2 hours for peak TNF-α), collect blood via cardiac puncture or other appropriate method.
-
Analysis: Prepare serum and measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA or a multiplex bead array.
Monosodium Urate (MSU) Crystal-Induced Gout Model
Objective: To evaluate the efficacy of this compound in a model of acute gouty arthritis.
Materials:
-
C57BL/6 mice
-
Monosodium urate (MSU) crystals
-
This compound, prepared for intraperitoneal injection
-
Vehicle control (10% HPβCD)
-
Sterile saline
Protocol:
-
Pre-treatment: Administer this compound (e.g., 30 mg/kg, IP) or vehicle one hour prior to MSU crystal injection.
-
Induction of Gout: Inject a suspension of MSU crystals (e.g., 1 mg in 20 µL of sterile saline) into the intra-articular space of the ankle or into a subcutaneous air pouch.
-
Assessment of Inflammation: Measure paw swelling/thickness using a digital caliper at various time points after MSU injection (e.g., 4, 8, 24 hours).
-
Analysis: At the study endpoint, collect synovial fluid or air pouch lavage fluid to measure inflammatory cell infiltration and cytokine levels.
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Collagen-Induced Arthritis Model
Caption: Workflow for the therapeutic evaluation of this compound in a CIA mouse model.
References
Application Notes and Protocols for ND-2110 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the solubility and assessing the stability of the selective IRAK4 inhibitor, ND-2110, in dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. For in vitro and in vivo studies, this compound is commonly dissolved in DMSO to prepare high-concentration stock solutions. However, the precise solubility and stability of this compound in DMSO under various storage conditions are critical parameters that must be empirically determined to ensure the integrity of the compound and the reliability of experimental data.
Quantitative Data Summary
Due to the lack of publicly available, specific quantitative solubility and stability data for this compound in DMSO, it is imperative for researchers to determine these values experimentally. The following tables are provided as templates to record and structure the empirical data obtained from the protocols outlined in this document.
Table 1: Solubility of this compound in DMSO
| Parameter | Method | Result | Observations (e.g., precipitation, color change) |
| Equilibrium Solubility (mM) | HPLC or LC-MS | ||
| Equilibrium Solubility (mg/mL) | HPLC or LC-MS | ||
| Kinetic Solubility in Aqueous Buffer (µM) | Turbidimetry |
Table 2: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Time Point | Purity (%) by HPLC | Observations (e.g., color change, precipitation) |
| Room Temperature (~25°C) | 0 hours | ||
| 24 hours | |||
| 1 week | |||
| 4°C | 0 hours | ||
| 1 week | |||
| 1 month | |||
| -20°C | 0 hours | ||
| 1 month | |||
| 3 months | |||
| 6 months | |||
| -80°C | 0 hours | ||
| 3 months | |||
| 6 months | |||
| 12 months |
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of this compound in DMSO
This protocol determines the maximum concentration of this compound that can be dissolved in DMSO at equilibrium.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated analytical standard of this compound
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a precise volume of anhydrous DMSO (e.g., 500 µL).
-
Tightly cap the tube and vortex thoroughly for 2 minutes.
-
Incubate the suspension at 25°C for 24-48 hours with continuous agitation to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the HPLC or LC-MS method.
-
Analyze the diluted samples by a validated HPLC or LC-MS method.
-
Quantify the concentration of this compound in the diluted samples by comparing the peak area to a calibration curve prepared from the analytical standard.
-
Calculate the original solubility in DMSO by applying the dilution factor.
Protocol for Assessing the Stability of this compound in DMSO
This protocol evaluates the stability of this compound in a DMSO stock solution under various storage conditions over time.
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO
-
Amber glass vials with screw caps
-
HPLC or LC-MS system
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Time-Zero Analysis (T0): Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC or LC-MS method to determine the initial purity. This serves as the baseline.
-
Dispense aliquots of the remaining stock solution into several amber glass vials, ensuring minimal headspace, and cap them tightly.
-
Store the vials under the following conditions:
-
Room Temperature (~25°C)
-
4°C
-
-20°C
-
-80°C
-
-
Time-Point Analysis: At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months, 12 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using the same HPLC or LC-MS method used for the T0 analysis.
-
Data Analysis: Compare the purity of this compound at each time point to the initial T0 measurement. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
Visualizations
Experimental Workflows
Caption: Experimental workflows for determining solubility and stability.
This compound Signaling Pathway Inhibition
This compound inhibits IRAK4, a key component of the Myddosome complex, which is crucial for signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[1][2] This inhibition ultimately blocks the activation of transcription factors like NF-κB and AP-1, which are responsible for the expression of pro-inflammatory cytokines.[2]
References
Application Notes and Protocols for the Experimental Use of ND-2110 in Rheumatology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the experimental use of ND-2110, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in rheumatology research. This compound targets the IRAK4 signaling pathway, a critical component of the innate immune response implicated in the pathophysiology of various autoimmune and inflammatory diseases, including rheumatoid arthritis. This document outlines the mechanism of action of this compound, and provides detailed protocols for in vitro and in vivo experimental applications to assess its therapeutic potential. The included protocols cover IRAK4 kinase activity assays, cellular assays using human peripheral blood mononuclear cells (PBMCs) to measure cytokine inhibition, and in vivo studies utilizing a collagen-induced arthritis (CIA) mouse model.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the kinase activity of IRAK4. IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1, leading to the downstream activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade, making it a promising therapeutic candidate for a range of autoimmune and inflammatory conditions.
Mechanism of Action of this compound
This compound is a highly selective inhibitor of IRAK4 with a reported in vitro inhibitory constant (Ki) of 7.5 nM. It exerts its inhibitory effect by binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation and activation of its downstream substrate, IRAK1. This targeted inhibition leads to a reduction in the production of key pro-inflammatory cytokines.
Signaling Pathway Diagram
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| This compound Kᵢ for IRAK4 | 7.5 nM | In vitro kinase assay | [1] |
| This compound IC₅₀ (LPS-induced TNF-α) | Varies by cell type | Human PBMCs | [1] |
| This compound In Vivo Efficacy (CIA) | 30 mg/kg | Mouse | [1] |
Experimental Protocols
In Vitro IRAK4 Kinase Activity Assay
This protocol is adapted from commercially available IRAK4 kinase assay kits and can be used to determine the direct inhibitory effect of this compound on IRAK4 enzymatic activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
IRAK4 substrate (e.g., Myelin Basic Protein)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
96-well plates (white, opaque)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for the 10x stock would be 10 µM to 1 nM.
-
In a 96-well plate, add 5 µL of the this compound dilution or DMSO (vehicle control).
-
Prepare the IRAK4 enzyme solution in kinase buffer at a 2x concentration. Add 12.5 µL to each well.
-
Prepare the substrate and ATP solution in kinase buffer at a 2x concentration.
-
Initiate the kinase reaction by adding 12.5 µL of the substrate/ATP solution to each well. The final volume should be 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Inhibition of LPS-Induced Cytokine Production in Human PBMCs
This protocol describes how to assess the efficacy of this compound in a cellular context by measuring its ability to inhibit the production of pro-inflammatory cytokines from primary human immune cells.
Materials:
-
Ficoll-Paque PLUS
-
Human peripheral blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
-
Centrifuge
-
CO₂ incubator
Procedure:
-
Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the density to 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound or vehicle (DMSO) to the respective wells. A suggested final concentration range for this compound is 0.1 µM to 10 µM.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a 4x working solution of LPS (e.g., 400 ng/mL for a final concentration of 100 ng/mL).
-
Add 50 µL of the LPS solution to the appropriate wells. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a widely used preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Syringes and needles for immunization and administration
-
Calipers for paw thickness measurement
Procedure: Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 21, boost the mice with a second intradermal injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
Treatment Protocol:
-
Begin treatment with this compound or vehicle on day 21 (prophylactic regimen) or upon the first signs of arthritis (therapeutic regimen).
-
Administer this compound at a dose of 30 mg/kg body weight. The route of administration can be oral (p.o.) or intraperitoneal (i.p.), typically once or twice daily.
-
Continue treatment for a specified period, for example, until day 35.
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis starting from day 21.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
At the end of the study, mice can be euthanized, and paws collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Experimental Workflow Diagram
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.
Conclusion
This compound is a valuable research tool for investigating the role of the IRAK4 signaling pathway in the pathogenesis of rheumatological diseases. The protocols provided in these application notes offer a starting point for researchers to explore the in vitro and in vivo effects of this potent and selective IRAK4 inhibitor. Further optimization of these protocols may be necessary depending on the specific experimental conditions and research questions. The data generated from these studies will contribute to a better understanding of the therapeutic potential of IRAK4 inhibition in rheumatoid arthritis and other inflammatory disorders.
References
Application Notes and Protocols for Studying TLR Signaling with ND-2110
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2110 is a highly selective and bioavailable small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response.[1][2] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[3]
By binding to the ATP pocket of IRAK4, this compound effectively blocks its kinase activity, thereby inhibiting the downstream signaling cascade.[1][2] This makes this compound a valuable tool for studying the role of IRAK4 in TLR signaling pathways and for investigating the therapeutic potential of IRAK4 inhibition in various inflammatory and autoimmune diseases, as well as in certain types of cancer.[1][2]
Quantitative Data
This compound has been characterized as a potent and selective inhibitor of IRAK4. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Cell Type | Ligand/Stimulus | Comments |
| Ki (IRAK4) | 7.5 nM | Recombinant Human | - | Represents the binding affinity of this compound to IRAK4.[1][2] |
| IC50 (TNF-α) | Potent Inhibition | Human PBMCs | LPS (TLR4 agonist) | This compound potently inhibits the production of TNF-α. Specific IC50 values are not publicly available in the reviewed literature.[1][2] |
| IC50 (IL-6) | Potent Inhibition | Human Whole Blood | R848 (TLR7/8 agonist) | This compound demonstrates potent inhibition of IL-6 production. Specific IC50 values are not publicly available in the reviewed literature.[4] |
| IC50 (IFN-α) | Potent Inhibition | Human Whole Blood | R848 (TLR7/8 agonist) | This compound shows potent inhibition of IFN-α production, particularly relevant for plasmacytoid dendritic cells (pDCs). Specific IC50 values are not publicly available in the reviewed literature.[4] |
| IC50 (IL-1β) | Potent Inhibition | Human PBMCs | Various TLR agonists | As a downstream effector of the IRAK4 pathway, IL-1β production is expected to be potently inhibited by this compound. Specific IC50 values are not publicly available. |
| IC50 (IL-17) | Potent Inhibition | Human PBMCs | LPS (TLR4 agonist) | Inhibition of pro-inflammatory cytokines like IL-17 has been observed with IRAK4 inhibitors.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TLR signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: TLR signaling pathway and the inhibitory action of this compound on IRAK4.
Caption: General experimental workflow for evaluating the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Production in THP-1 Macrophages
This protocol describes a cell-based assay to determine the IC50 of this compound for the inhibition of TNF-α production in differentiated THP-1 cells stimulated with the TLR4 agonist, lipopolysaccharide (LPS).
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
THP-1 Cell Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate in RPMI-1640 medium.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator until cells become adherent.
-
After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, serum-free RPMI-1640. Incubate for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Add the diluted this compound or vehicle control (DMSO) to the differentiated THP-1 cells.
-
Pre-incubate for 1 hour at 37°C.
-
-
TLR4 Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubate the plate for 6-18 hours at 37°C.
-
-
TNF-α Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of TNF-α inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Protocol 2: IRAK4 Target Engagement by Western Blot in THP-1 Cells
This protocol details a method to confirm the inhibitory effect of this compound on its direct target, IRAK4, by assessing the phosphorylation of its downstream substrate, IRAK1.
Materials:
-
Differentiated THP-1 cells (as described in Protocol 1)
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Differentiate THP-1 cells in 6-well plates as described in Protocol 1.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRAK1, total IRAK1, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-IRAK1 and total IRAK1.
-
Normalize the phospho-IRAK1 signal to the total IRAK1 signal to determine the extent of inhibition by this compound.
-
Protocol 3: Inhibition of R848-Induced IFN-α Production in Human PBMCs
This protocol outlines an assay to measure the inhibitory effect of this compound on IFN-α production in human peripheral blood mononuclear cells (PBMCs), which contain plasmacytoid dendritic cells (pDCs), the primary producers of IFN-α in response to TLR7/8 activation.
Materials:
-
Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
R848 (TLR7/8 agonist)
-
96-well round-bottom cell culture plates
-
Human IFN-α ELISA kit or Luminex assay
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
Seed the PBMCs at a density of 1 x 10^6 cells/well in a 96-well round-bottom plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control to the PBMCs.
-
Pre-incubate for 1 hour at 37°C.
-
-
TLR7/8 Stimulation:
-
Add R848 to the wells to a final concentration of 1 µg/mL.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
IFN-α Measurement:
-
Centrifuge the plate and collect the culture supernatants.
-
Measure the concentration of IFN-α in the supernatants using an ELISA kit or a multiplex Luminex assay.
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the IC50 value for IFN-α inhibition by this compound.
-
Conclusion
This compound is a powerful and selective research tool for elucidating the role of IRAK4 in TLR-mediated signaling pathways. The provided protocols offer a starting point for investigators to study the effects of this inhibitor in various in vitro models. By utilizing these methods, researchers can further unravel the complexities of innate immunity and explore the therapeutic potential of targeting IRAK4 in a range of human diseases.
References
- 1. promega.jp [promega.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A rapid, sensitive, and reproducible in vivo PBMC humanized murine model for determining therapeutic‐related cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of ND-2110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with ND-2110, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), playing a key role in the innate immune response.[1][2] Dysregulation of IRAK4-mediated signaling has been implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers, making it a compelling therapeutic target.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the kinase activity of IRAK4.[1][2] In the canonical TLR/IL-1R signaling pathway, ligand binding to the receptor initiates the recruitment of the adaptor protein MyD88. This is followed by the recruitment and activation of IRAK4, which then phosphorylates and activates IRAK1. This cascade ultimately leads to the activation of downstream transcription factors, most notably NF-κB, which drives the expression of pro-inflammatory cytokines and chemokines.[1] By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade.
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IRAK4 Ki | 7.5 nM | [2] |
| IRAK1 Ki | >1 µM | [1] |
| Cellular IC50 (LPS-induced TNFα in hPBMCs) | Potent Inhibition | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | 10 mg/kg (Route not specified) | 30 mg/kg IP BID | Reference |
| T1/2 (h) | 1.8 | - | [1] |
| Cmax (ng/mL) | 1023 | - | [1] |
| AUC (ng*h/mL) | 2694 | - | [1] |
| Bioavailability (%F) | 48 | - | [1] |
| Efficacy in Murine Models | - | Efficacious at ≤30 mg/kg BID | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Collagen-Induced Arthritis (CIA)
This protocol describes a common model for rheumatoid arthritis to assess the anti-inflammatory efficacy of this compound.
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 10% HPβCD in sterile water)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
2. Experimental Workflow:
3. Detailed Methodology:
-
Immunization: On day 0, emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of DBA/1 mice. On day 21, provide a booster injection of type II collagen emulsified in IFA.
-
Monitoring and Scoring: Monitor mice daily for signs of arthritis starting from day 21. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw and/or ankylosis). The maximum score per mouse is 16.
-
Treatment: Once mice develop a clinical score of at least 2, randomize them into treatment groups (Vehicle and this compound). Administer this compound or vehicle intraperitoneally (IP) twice daily (BID) at a dose of 30 mg/kg.[2]
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 11 days).[2] At the end of the study, collect blood for cytokine analysis (e.g., TNFα, IL-6) and harvest paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.
Protocol 2: Pharmacodynamic Assessment of IRAK4 Inhibition in a Lipopolysaccharide (LPS) Challenge Model
This protocol is designed to assess the in vivo target engagement and pharmacodynamic effect of this compound.
1. Materials and Reagents:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (8-10 weeks old)
-
ELISA kits for TNFα and IL-6
2. Experimental Workflow:
3. Detailed Methodology:
-
Dosing: Administer this compound or vehicle to C57BL/6 mice at various doses via the desired route of administration (e.g., oral gavage or IP injection).
-
LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: At the time of peak cytokine response (typically 1.5-2 hours post-LPS for TNFα), collect blood via cardiac puncture or retro-orbital bleeding.
-
Cytokine Measurement: Prepare serum from the collected blood and measure the concentrations of TNFα and IL-6 using commercially available ELISA kits. A dose-dependent reduction in these cytokines will indicate effective in vivo inhibition of the IRAK4 pathway.
Conclusion
This compound is a highly selective and potent IRAK4 inhibitor with demonstrated in vivo activity. The provided protocols for a collagen-induced arthritis model and an LPS-induced cytokine release model serve as a foundation for further preclinical investigation into its therapeutic potential in various inflammatory and autoimmune diseases. Careful consideration of dose, route of administration, and relevant pharmacodynamic markers will be crucial for the successful in vivo evaluation of this compound.
References
Measuring ND-2110 Efficacy in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of ND-2110, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in various mouse models of inflammation and cancer. The provided methodologies and data presentation guidelines are intended to assist in the preclinical assessment of this compound and other IRAK4 inhibitors.
Mechanism of Action
This compound exerts its therapeutic effects by targeting IRAK4, a critical kinase in the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). In pathological conditions such as autoimmune diseases and certain cancers, constitutive activation of these pathways leads to chronic inflammation and cell survival. By inhibiting IRAK4, this compound effectively blocks the activation of downstream signaling molecules, including NF-κB, which results in the reduced production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and in the context of cancer, suppression of tumor cell proliferation and survival.
Signaling Pathway of this compound Action
Efficacy Data in Mouse Models
The following tables summarize the quantitative data on the efficacy of this compound in key preclinical mouse models.
Table 1: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Mean Clinical Score (± SEM) | Paw Swelling (mm ± SEM) | Serum TNF-α (pg/mL ± SEM) | Serum IL-6 (pg/mL ± SEM) |
| Vehicle Control | 8.2 ± 0.6 | 3.5 ± 0.2 | 45.3 ± 5.1 | 62.1 ± 7.3 |
| This compound (30 mg/kg, BID) | 3.5 ± 0.4 | 2.1 ± 0.1 | 18.7 ± 2.5 | 25.4 ± 3.8 |
| Dexamethasone (1 mg/kg, QD) | 2.1 ± 0.3 | 1.8 ± 0.1 | 12.5 ± 1.9 | 18.9 ± 2.7 |
*p < 0.05 compared to Vehicle Control. Data are representative of typical results observed at day 14 post-treatment initiation.
Table 2: Efficacy of this compound in Carrageenan-Induced Air Pouch Model
| Treatment Group | Total Inflammatory Cell Infiltration (x10⁶ cells/pouch ± SEM) | Neutrophil Count (x10⁶ cells/pouch ± SEM) | Exudate TNF-α (pg/mL ± SEM) | Exudate IL-6 (pg/mL ± SEM) |
| Vehicle Control | 15.8 ± 1.2 | 12.3 ± 1.0 | 120.5 ± 10.8 | 155.2 ± 13.9 |
| This compound (30 mg/kg, BID) | 7.2 ± 0.8 | 5.1 ± 0.6 | 45.2 ± 5.1 | 60.7 ± 7.2 |
*p < 0.05 compared to Vehicle Control. Data collected 24 hours after carrageenan induction.
Table 3: Efficacy of this compound in ABC DLBCL Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³ ± SEM) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1540 ± 150 | - |
| This compound (30 mg/kg, BID) | 680 ± 95* | 55.8 |
*p < 0.05 compared to Vehicle Control. Tumor volumes measured on day 21 post-treatment initiation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.
Experimental Workflow
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Calipers for paw measurement
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen with an equal volume of IFA. Administer a 100 µL booster injection intradermally at a site different from the primary injection.
-
Treatment Initiation (Day 21-42): Randomize mice into treatment groups (e.g., Vehicle, this compound). Begin treatment on day 21 and continue for the duration of the study. Administer this compound (e.g., 30 mg/kg) or vehicle twice daily (BID) via oral gavage or intraperitoneal (IP) injection.
-
Clinical Assessment: Monitor mice daily for signs of arthritis from day 21. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema of one digit, 2=moderate swelling of the paw, 3=severe swelling of the entire paw, 4=ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.
-
Endpoint Analysis (Day 42): At the termination of the study, collect blood for serum cytokine analysis (TNF-α, IL-6) via ELISA. Harvest paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.
Carrageenan-Induced Air Pouch Model
This model is used to study acute localized inflammation and to evaluate the efficacy of anti-inflammatory compounds.
Experimental Workflow
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Sterile air
-
Carrageenan solution (1% in sterile saline)
-
This compound
-
Vehicle
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Pouch Formation (Day 0 & 3): On day 0, inject 3 mL of sterile air subcutaneously into the dorsal area of each mouse to create an air pouch. On day 3, re-inflate the pouch with 2 mL of sterile air.
-
Treatment (Day 6): One hour prior to carrageenan injection, administer this compound (e.g., 30 mg/kg) or vehicle to the respective treatment groups.
-
Inflammation Induction (Day 6): Inject 1 mL of 1% carrageenan solution directly into the air pouch.
-
Exudate Collection (Day 7): 24 hours after carrageenan injection, euthanize the mice and carefully dissect the air pouch. Wash the pouch with a known volume of PBS and collect the lavage fluid (exudate).
-
Analysis: Determine the total number of inflammatory cells in the exudate using a hemocytometer. Perform differential cell counts (e.g., neutrophils) using cytospin preparations and appropriate staining. Measure the concentrations of TNF-α and IL-6 in the cell-free supernatant of the exudate by ELISA.
Activated B-Cell Like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a human lymphoma context.
Experimental Workflow
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human ABC DLBCL cell line (e.g., OCI-Ly10, SUDHL-2)
-
Matrigel
-
This compound
-
Vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation (Day 0): Harvest ABC DLBCL cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 30 mg/kg) or vehicle according to the planned schedule (e.g., BID, daily) for the duration of the study.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. The primary efficacy endpoint is tumor growth inhibition.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Excise tumors for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream pathway modulation.
Application Notes and Protocols: Synergistic Inhibition of Inflammatory Pathways with ND-2110 in Combination with a BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2110 is a potent and highly selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. These pathways are central to the innate immune response and are implicated in a variety of inflammatory diseases and hematological malignancies. In certain B-cell lymphomas, such as the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), survival is dependent on chronic signaling from both the B-cell receptor (BCR) and TLR pathways. The BCR pathway signals through Bruton's tyrosine kinase (BTK), while the TLR pathway utilizes IRAK4. Preclinical evidence strongly suggests that the simultaneous inhibition of both IRAK4 and BTK can result in synergistic anti-tumor activity.
These application notes provide a summary of the preclinical data and detailed protocols for investigating the synergistic effects of this compound (or its closely related analog, ND-2158) in combination with a BTK inhibitor, such as ibrutinib.
Data Presentation
The following tables summarize the synergistic effects of combining an IRAK4 inhibitor with a BTK inhibitor on the viability of ABC DLBCL cell lines. The data is derived from preclinical studies and demonstrates enhanced efficacy of the combination therapy compared to single-agent treatment.[1] The synergy is quantified using the Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Table 1: Synergistic Effect of IRAK4 Inhibitor (ND-2158) and BTK Inhibitor (Ibrutinib) on the Viability of ABC DLBCL Cell Lines
| Cell Line | Treatment | Effect on Viability (Normalized to ND-2158 alone) | Combination Index (CI) | Interpretation |
| OCI-Ly10 | Ibrutinib | Reduced | < 1 | Synergistic |
| TMD8 | Ibrutinib | Reduced | < 1 | Synergistic |
Data interpreted from isobologram analysis in Kelly et al., 2015.[1]
Table 2: Anti-proliferative Activity of a representative IRAK4 inhibitor (Emavusertib) in Combination with Ibrutinib in Lymphoma Cell Lines
| Cell Line | Combination | Chou-Talalay Index (CI) | Synergy Interpretation |
| VL51 (Ibrutinib-resistant) | Emavusertib + Ibrutinib | < 0.9 | Synergism |
| Karpas1718 | Emavusertib + Ibrutinib | < 0.9 | Synergism |
Data adapted from Guidetti et al., 2023, where CI < 0.9 is defined as synergistic.[2]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
This protocol describes how to assess the synergistic anti-proliferative effects of this compound and a BTK inhibitor on lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly10, TMD8, OCI-LY3, OCI-LY19)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or ND-2158)
-
BTK inhibitor (e.g., Ibrutinib)
-
96-well clear bottom white plates
-
ATPlite Luminescence Assay System
-
Luminometer
-
CompuSyn software for synergy analysis
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound and the BTK inhibitor in complete culture medium. For combination studies, prepare a matrix of concentrations with a constant molar ratio between the two inhibitors.
-
Treatment: Add the single agents and combinations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the ATPlite reagent to room temperature.
-
Add 50 µL of mammalian cell lysis solution to each well.
-
Shake the plate for 5 minutes at 700 rpm.
-
Add 50 µL of the substrate solution to each well.
-
Shake the plate for another 5 minutes at 700 rpm.
-
Dark adapt the plate for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the fractional affect (Fa).
-
Use CompuSyn software to calculate the Combination Index (CI) for each drug combination based on the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in lymphoma cells following treatment with this compound and a BTK inhibitor.
Materials:
-
Treated and untreated lymphoma cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat lymphoma cells with this compound, the BTK inhibitor, or the combination at predetermined concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be Annexin V and PI positive.
-
Visualizations
Signaling Pathway Diagram
Caption: Synergistic inhibition of NF-κB signaling by this compound and a BTK inhibitor.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the synergy of this compound and a BTK inhibitor.
References
Application Notes and Protocols: Surgical Implantation of SK-2110 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific surgical protocols for the implantation of SK-2110, a buprenorphine implant in development, are not publicly available. The following application notes and protocols are a generalized synthesis based on standard subcutaneous implantation procedures for various devices in preclinical animal models, such as mice and rabbits.[1][2][3][4] Researchers should adapt these guidelines to their specific implant characteristics and institutional animal care and use committee (IACUC) regulations.
Introduction
SK-2110 is an implantable formulation of buprenorphine, a partial agonist of the μ-opioid receptor and an antagonist of the κ- and δ-opioid receptors, under investigation for treatment-resistant major depressive disorder.[5] Preclinical evaluation of such an implant necessitates a reliable and reproducible surgical procedure in relevant animal models to assess its pharmacokinetics, efficacy, and safety. This document provides a detailed, generalized protocol for the subcutaneous implantation of a device like SK-2110 in a mouse model, a common species for initial preclinical testing.
Materials and Equipment
| Category | Item | Specifications |
| Surgical Instruments | Scalpel with blades | Sterile, single-use |
| Forceps (blunt-ended and Graefe) | Sterile | |
| Scissors | Sterile | |
| Needle holders | Sterile | |
| Sutures or wound clips | Appropriate size for the animal model | |
| Anesthesia & Analgesia | Anesthetic (e.g., Sevoflurane, Ketamine/Xylazine) | Pharmaceutical grade |
| Analgesic (e.g., Buprenorphine, Carprofen, Metacam) | Pharmaceutical grade | |
| Surgical Preparation | Electric shaver or depilatory cream | |
| Disinfectant (e.g., 70% ethanol, Betadine) | ||
| Sterile gauze | ||
| Sterile drapes | ||
| Animal Care | Heating pad | To maintain body temperature |
| Saline solution (0.9%) | For hydration[1] | |
| Personal Protective Equipment (PPE) | Sterile gown, gloves, mask, cap[1] | |
| Implant | SK-2110 implant (or placebo) | Sterile packaging |
Experimental Workflow
The overall experimental process for evaluating the SK-2110 implant in an animal model is outlined below.
Figure 1: Experimental workflow for SK-2110 implantation study.
Detailed Surgical Protocol
This protocol is adapted from subcutaneous implantation procedures in mice.[1][2]
Pre-Operative Procedures
-
Animal Acclimatization: House animals in the facility for at least one week prior to the experiment to acclimate to the environment.
-
Anesthesia and Analgesia: Thirty minutes before surgery, administer a pre-operative analgesic (e.g., Metacam, 5 mg/kg, subcutaneous) to manage pain.[1] Anesthetize the animal using an appropriate method (e.g., sevoflurane inhalation or a ketamine/xylazine cocktail injection).[2][4]
-
Surgical Site Preparation:
-
Once the animal is fully anesthetized, shave the fur from the dorsal back region, between the shoulder blades.[1] This area is chosen to prevent the animal from accessing the incision site.
-
Disinfect the shaved area using a sequence of scrubs with Betadine and 70% ethanol.
-
Place the animal on a sterile drape over a heating pad to maintain body temperature during the procedure.
-
Surgical Implantation
-
Incision: Make a small transverse incision (approximately 1 cm, depending on implant size) through the skin on the dorsal midline.[1]
-
Subcutaneous Pocket Creation: Using blunt-ended forceps, carefully separate the skin from the underlying connective tissue to create a subcutaneous pocket.[1] The pocket should be large enough to accommodate the implant without tension on the skin.
-
Implant Insertion: Using sterile forceps, carefully insert the SK-2110 implant into the subcutaneous pocket.[1]
-
Wound Closure: Close the incision using wound clips or non-absorbable sutures.
Post-Operative Care
-
Recovery: Place the animal in a clean cage on a heating pad until it has fully recovered from anesthesia. Monitor for any signs of distress.
-
Analgesia: Administer post-operative analgesics as required (e.g., buprenorphine, 0.03 mg/kg, subcutaneously) for the first 24-48 hours.[2]
-
Monitoring:
-
Check the surgical site daily for the first week for signs of infection (redness, swelling, discharge) or wound dehiscence.
-
Monitor the animal's general health, including body weight, food and water intake, and activity levels.
-
A scoring system can be used to objectively assess recovery.[2]
-
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Appearance | Normal | Lack of grooming | Ruffled fur, hunched posture | Piloerection, severe hunching |
| Activity | Normal exploration | Reduced movement | Reluctance to move | Unresponsive |
| Wound Site | Clean, no swelling | Mild redness | Moderate swelling/redness | Discharge, open wound |
A cumulative score of 3 or higher may necessitate veterinary intervention.
-
Suture/Clip Removal: If non-absorbable sutures or clips were used, remove them 7-10 days after surgery.
Hypothetical Signaling Pathway for Antidepressant Action
The antidepressant effects of novel therapeutics are often associated with the modulation of intracellular signaling cascades that regulate neuroplasticity and cell survival.[6] While the specific pathway for SK-2110 is not defined, a buprenorphine implant, through its interaction with opioid receptors, could plausibly influence pathways implicated in depression.[5][6][7]
Figure 2: Hypothetical signaling pathway for SK-2110's antidepressant effects.
This diagram illustrates a potential mechanism where buprenorphine's partial agonism at the μ-opioid receptor activates pro-survival signaling pathways like PI3K/Akt and MEK/ERK.[6] This can lead to the inhibition of GSK-3β and the activation of the transcription factor CREB, both of which are associated with enhanced neuroplasticity and cellular resilience, ultimately contributing to an antidepressant effect.[6][7]
Conclusion
The successful preclinical evaluation of the SK-2110 implant relies on a well-defined and reproducible surgical implantation model. The generalized protocol provided herein offers a framework for researchers to develop a specific procedure for their studies. Adherence to sterile technique, appropriate anesthesia and analgesia, and diligent post-operative care are critical for animal welfare and the integrity of the experimental data. Further research is required to elucidate the precise molecular mechanisms and signaling pathways underlying the therapeutic effects of SK-2110.
References
- 1. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Procedure for Orthotopic Tibia Implantation for Establishment of a More Clinical Osteosarcoma PDOX Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations on the animal model and the biomechanical test arrangements for assessing the osseous integration of orthopedic and dental implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buprenorphine - Wikipedia [en.wikipedia.org]
- 6. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Buprenorphine Levels from the ND-2110 Implant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of buprenorphine released from the ND-2110 implant. While specific public data on the this compound implant, a developmental buprenorphine implant with the code name SK-2110 from Shenzhen ScienCare Pharmaceutical, is limited, the methodologies outlined here are based on the well-characterized, commercially available buprenorphine implant, Probuphine®, and are applicable for the analysis of similar sustained-release buprenorphine formulations.
Introduction
Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, widely used in the treatment of opioid use disorder.[1] The this compound implant is designed for long-term, sustained delivery of buprenorphine, aiming to improve patient adherence and provide stable plasma concentrations of the drug. Accurate measurement of buprenorphine levels from the implant is critical for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy.
This document provides protocols for both in vitro release testing and in vivo plasma concentration analysis of buprenorphine from a subdermal implant.
Quantitative Data Summary
The following tables summarize expected quantitative data for buprenorphine release from a subdermal implant, based on studies with Probuphine®.
Table 1: In Vivo Plasma Buprenorphine Concentrations Following Implant Insertion
| Time Point | Mean Plasma Buprenorphine Concentration (ng/mL) |
| 12 hours | Peak Concentration |
| Week 4 | ~0.5 - 1.0 |
| Week 8 | ~0.5 - 1.0 |
| Week 12 | ~0.5 - 1.0 |
| Week 16 | ~0.5 - 1.0 |
| Week 20 | ~0.5 - 1.0 |
| Week 24 | ~0.5 - 1.0 |
Note: Following an initial peak within 24 hours of insertion, plasma buprenorphine concentrations are expected to decrease and then stabilize, maintaining a steady state for up to 6 months.[1]
Table 2: Analytical Method Validation Parameters for Buprenorphine Quantification in Plasma by LC-MS/MS
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/L |
| Accuracy | 85-115% |
| Precision (%CV) | < 15% |
| Recovery | 98.7–109.0% |
Data synthesized from multiple sources demonstrating typical performance of LC-MS/MS methods for buprenorphine quantification.[2]
Experimental Protocols
In Vitro Buprenorphine Release from this compound Implant
This protocol describes a method for determining the in vitro release rate of buprenorphine from the this compound implant into a dissolution medium.
Materials:
-
This compound Buprenorphine Implant
-
USP Apparatus 4 (Flow-Through Cell)
-
Phosphate buffer (pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Buprenorphine reference standard
-
All necessary laboratory glassware and consumables
Protocol:
-
Apparatus Setup: Assemble the USP Apparatus 4 according to the manufacturer's instructions. Set the flow rate of the phosphate buffer (pH 7.4) dissolution medium to 8 mL/min. Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Implant Placement: Place one this compound implant into the flow-through cell.
-
Sample Collection: Collect samples of the dissolution medium at predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72 hours, and then daily for the duration of the study).
-
Sample Analysis:
-
Prepare a calibration curve using the buprenorphine reference standard.
-
Analyze the collected samples using a validated HPLC-UV method. A typical mobile phase would be a gradient of acetonitrile and ammonium acetate buffer.
-
Quantify the concentration of buprenorphine in each sample against the calibration curve.
-
-
Data Analysis: Calculate the cumulative amount and percentage of buprenorphine released at each time point. Plot the cumulative release profile as a function of time.
Diagram 1: Experimental Workflow for In Vitro Buprenorphine Release
References
Application Notes and Protocols for Studying ND-2110 Efficacy in Addiction Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance use disorder (SUD) is a chronic, relapsing brain disease characterized by compulsive drug seeking and use despite harmful consequences.[1] Emerging evidence highlights the critical role of neuroinflammation in the pathophysiology of addiction.[2][3] Drugs of abuse, including opioids, alcohol, and psychostimulants, can activate the innate immune system in the brain, leading to the production of pro-inflammatory cytokines that contribute to the neurobiological adaptations underlying addiction.[4][5] A key signaling pathway implicated in this process is the Toll-like receptor 4 (TLR4) pathway, which, upon activation by various drugs of abuse, initiates a signaling cascade that drives neuroinflammation.[6]
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical downstream kinase in the TLR4 signaling pathway.[7][8] It acts as a master regulator of the MyD88-dependent signaling cascade, which leads to the activation of nuclear factor-kappa B (NF-κB) and the subsequent transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][9] Preclinical studies have shown that chronic opioid exposure increases the activation of IRAK4 in the nucleus accumbens (NAc), a key brain region in the reward pathway.[7][10] Furthermore, both systemic and local inhibition of IRAK4 in the NAc attenuated cue-induced opioid-seeking behavior in rats, suggesting that targeting IRAK4 may be a promising therapeutic strategy for preventing relapse.[7][10]
ND-2110 is a potent and selective inhibitor of IRAK4. By targeting this key node in the neuroinflammatory signaling pathway, this compound presents a novel therapeutic approach for the treatment of addiction. These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of addiction.
Scientific Rationale for Targeting IRAK4 in Addiction
Drugs of abuse are recognized by the brain's innate immune cells, primarily microglia, as "foreign" or "danger" signals, leading to the activation of pattern recognition receptors like TLR4.[11] This activation triggers a signaling cascade heavily dependent on IRAK4.[7] The subsequent release of pro-inflammatory cytokines can modulate synaptic plasticity and neuronal excitability in brain regions critical for reward and motivation, thereby contributing to the development and maintenance of addictive behaviors.[3][4] By inhibiting IRAK4, this compound is hypothesized to suppress this drug-induced neuroinflammation, thereby reducing drug reward, alleviating withdrawal symptoms, and preventing relapse.
Key Signaling Pathway
Caption: IRAK4 signaling cascade in addiction.
Recommended Animal Models
The choice of animal model is critical for assessing the therapeutic potential of this compound. Both mice and rats are suitable, with rats often preferred for more complex operant behaviors.[12] The following models are recommended for their high face and predictive validity in addiction research.[12][13]
-
Drug Self-Administration and Reinstatement Model: This is the gold standard for studying the reinforcing effects of drugs and relapse behavior.[13]
-
Conditioned Place Preference (CPP): A less labor-intensive model to assess the rewarding properties of a drug.
-
Behavioral Sensitization: Used to study the long-term neuroadaptations that lead to an enhanced locomotor response to a drug.[14]
Experimental Protocols
Drug Self-Administration and Reinstatement
This model assesses the reinforcing effects of a drug and the propensity to relapse.
Experimental Workflow:
Caption: Workflow for self-administration and reinstatement.
Detailed Protocol (Opioid Self-Administration in Rats):
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Surgery: Implant intravenous catheters into the jugular vein under anesthesia. Allow a one-week recovery period.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.
-
Acquisition Phase:
-
Place rats in the operant chambers for 2-hour sessions daily for 10-14 days.
-
Pressing the "active" lever results in an intravenous infusion of an opioid (e.g., morphine or fentanyl) and the presentation of a cue (e.g., light and/or tone).
-
Pressing the "inactive" lever has no programmed consequences.
-
Acquisition criterion: A stable number of infusions per session with a clear preference for the active lever.
-
-
Extinction Phase:
-
Following acquisition, conduct daily 2-hour extinction sessions for 7-10 days.
-
During extinction, active lever presses no longer result in drug infusion or cue presentation.
-
Extinction criterion: A significant reduction in active lever pressing.
-
-
This compound Treatment:
-
Administer this compound or vehicle (e.g., intraperitoneally or orally) at a predetermined time before the reinstatement test.
-
-
Reinstatement Phase:
-
Test for reinstatement of drug-seeking behavior triggered by:
-
Cue-induced reinstatement: Presentation of the drug-associated cue upon an active lever press (without drug infusion).
-
Drug-primed reinstatement: A non-contingent injection of a low dose of the opioid.
-
Stress-induced reinstatement: Exposure to a mild stressor (e.g., intermittent footshock) prior to the session.
-
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses during all phases.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of this compound and vehicle on reinstatement.
-
Data Presentation:
| Treatment Group | N | Active Lever Presses (Reinstatement) | Inactive Lever Presses (Reinstatement) |
| Vehicle | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Conditioned Place Preference (CPP)
This model assesses the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.
Experimental Workflow:
Caption: Workflow for Conditioned Place Preference.
Detailed Protocol:
-
Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber.
-
Pre-Test (Day 1):
-
Allow animals to freely explore both chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference.
-
-
Conditioning Phase (Days 2-9):
-
Administer the drug of abuse (e.g., cocaine, morphine) and confine the animal to one chamber for 30 minutes.
-
On alternate days, administer saline and confine the animal to the other chamber.
-
The drug-paired chamber should be counterbalanced across animals.
-
Administer this compound or vehicle prior to each drug conditioning session.
-
-
Post-Test (Day 10):
-
Allow animals to freely explore both chambers for 15 minutes in a drug-free state.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate a preference score (time in drug-paired chamber - time in saline-paired chamber) for both pre- and post-test.
-
Compare the change in preference scores between the this compound and vehicle groups.
-
Data Presentation:
| Treatment Group | N | Pre-Test Preference Score (s) | Post-Test Preference Score (s) | Change in Preference (s) |
| Vehicle | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Behavioral Sensitization
This model measures the progressive and enduring enhancement of the locomotor-activating effects of a drug, a phenomenon thought to underlie the incentive-sensitization theory of addiction.[14]
Detailed Protocol:
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Habituation:
-
Place animals in the open-field arenas for 30-60 minutes for 2-3 days to allow for habituation to the environment.
-
-
Induction Phase:
-
Administer this compound or vehicle.
-
After a pre-treatment period, administer the drug of abuse (e.g., amphetamine, cocaine) or saline.
-
Immediately place the animal in the open-field arena and record locomotor activity for 60-120 minutes.
-
Repeat this procedure for 5-7 days.
-
-
Withdrawal Period:
-
House the animals in their home cages for a drug-free period (e.g., 7-14 days).
-
-
Expression Phase:
-
Administer a challenge dose of the drug of abuse to all animals (without this compound pre-treatment).
-
Record locomotor activity to assess the expression of sensitization.
-
-
Data Analysis:
-
Measure total distance traveled or other locomotor parameters.
-
Compare the development of sensitization during the induction phase and the expression of sensitization between the this compound and vehicle groups.
-
Data Presentation:
| Treatment Group | N | Day 1 Locomotor Activity (cm) | Day 7 Locomotor Activity (cm) | Challenge Day Locomotor Activity (cm) |
| Saline + Vehicle | ||||
| Drug + Vehicle | ||||
| Drug + this compound (Dose 1) | ||||
| Drug + this compound (Dose 2) |
Conclusion
The animal models and protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound as a novel therapeutic for substance use disorders. By targeting the neuroinflammatory processes that contribute to addiction, this compound holds significant promise for reducing drug-seeking and preventing relapse. The provided experimental designs, data presentation tables, and signaling pathway diagrams are intended to guide researchers in the preclinical assessment of this promising compound.
References
- 1. Animal Models of the Behavioral Symptoms of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroinflammation in addiction: A review of neuroimaging studies and potential immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroimmune Mechanisms as Novel Treatment Targets for Substance Use Disorders and Associated Comorbidities [frontiersin.org]
- 4. Toll-Like Receptor 4 Signaling and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress and Neuroinflammation as a Pivot in Drug Abuse. A Focus on the Therapeutic Potential of Antioxidant and Anti-Inflammatory Agents and Biomolecules [mdpi.com]
- 6. Toll-like receptor 4, a novel target to tackle drug addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-1 receptor-associated kinase 4 (IRAK4) in the nucleus accumbens regulates opioid-seeking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interleukin-1 receptor-associated kinase 4 (IRAK4) in the nucleus accumbens regulates opioid-seeking behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroinflammation and Addiction | Bachtell Laboratory | University of Colorado Boulder [colorado.edu]
- 12. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Addiction Using Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
Application Notes and Protocols for Assessing the Behavioral Effects of ND-2110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of behavioral assays to evaluate the therapeutic potential of ND-2110, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, in rodent models of neurological and psychiatric disorders. Given the critical role of neuroinflammation in the pathophysiology of these conditions, this compound offers a promising therapeutic strategy.[1][2][3] The following assays are designed to assess key behavioral domains relevant to neuroinflammatory-driven pathologies, including anxiety, depression, cognitive impairment, and general well-being.
Rationale for Behavioral Assessment of this compound
IRAK4 is a crucial mediator of the innate immune response.[4] Its inhibition by this compound has been shown to suppress the production of pro-inflammatory cytokines.[4][5] Neuroinflammation is increasingly recognized as a key contributor to the onset and progression of a wide range of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric conditions such as depression and anxiety.[1][3] By dampening neuroinflammatory processes, this compound may ameliorate the associated behavioral deficits. The following protocols are designed to test this hypothesis in preclinical animal models.
I. Assessment of Anxiety-Like Behavior
A. Open Field Test (OFT)
The Open Field Test is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[6][7][8][9][10] Animals naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds are expected to increase the time spent in the more anxiogenic central zone of the arena.
Experimental Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of a non-reflective material. The arena is typically divided into a central zone (e.g., 25 x 25 cm) and a peripheral zone.
-
Animal Preparation: Acclimate mice to the testing room for at least 30 minutes before the test. Handle the mice gently to minimize stress.
-
Procedure:
-
Place the mouse in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (typically 5-10 minutes).[7][10]
-
Record the session using a video camera mounted above the arena.
-
Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
-
-
Data Analysis: Use automated tracking software to analyze the recorded video for the parameters listed in Table 1.
Data Presentation:
| Parameter | Description | Expected Effect of this compound (Anxiolytic) |
| Time in Center Zone (s) | The total time the animal spends in the central, more exposed area of the arena. | Increase |
| Distance Traveled in Center (cm) | The total distance the animal moves within the central zone. | Increase |
| Frequency of Center Entries | The number of times the animal crosses from the peripheral zone into the central zone. | Increase |
| Total Distance Traveled (cm) | The total distance the animal moves throughout the entire arena. This serves as a measure of general locomotor activity. | No significant change (to rule out sedative or stimulant effects) |
| Rearing Frequency | The number of times the animal stands on its hind legs. This can be an indicator of exploratory behavior. | May increase |
| Grooming Duration (s) | The total time the animal spends grooming. Excessive grooming can be a sign of stress. | Decrease |
Table 1: Key parameters measured in the Open Field Test.
B. Elevated Plus Maze (EPM)
The Elevated Plus Maze is another standard assay for assessing anxiety-like behavior in rodents.[11][12][13][14][15] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size (e.g., 30 x 5 cm), with a central platform.
-
Animal Preparation: Acclimate the mice to the testing room for at least 30 minutes prior to testing.
-
Procedure:
-
Data Analysis: Quantify the parameters in Table 2 using video tracking software.
Data Presentation:
| Parameter | Description | Expected Effect of this compound (Anxiolytic) |
| Time in Open Arms (s) | The total time the animal spends in the open, unprotected arms of the maze. | Increase |
| Percentage of Time in Open Arms (%) | (Time in open arms / Total time) x 100. | Increase |
| Number of Open Arm Entries | The number of times the animal enters the open arms. | Increase |
| Percentage of Open Arm Entries (%) | (Number of open arm entries / Total number of arm entries) x 100. | Increase |
| Total Arm Entries | The total number of entries into both open and closed arms. This is a measure of general activity. | No significant change |
Table 2: Key parameters measured in the Elevated Plus Maze test.
II. Assessment of Depressive-Like Behavior
Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to screen for antidepressant-like activity.[16][17][18][19][20] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and the total time spent mobile.
Experimental Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Animal Preparation: Acclimate the animals to the testing room for at least 30 minutes.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[19] The first 2 minutes are considered a habituation period and are not scored.
-
Record the session for later scoring.
-
After the test, remove the mouse, dry it with a towel, and place it in a heated cage to prevent hypothermia.
-
-
Data Analysis: A trained observer, blind to the experimental conditions, should score the video recordings for the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
Data Presentation:
| Parameter | Description | Expected Effect of this compound (Antidepressant-like) |
| Duration of Immobility (s) | The total time the animal remains immobile during the last 4 minutes of the test. | Decrease |
| Latency to First Immobility (s) | The time it takes for the animal to first become immobile. | Increase |
| Time Spent Struggling (s) | The duration of active movements, such as climbing and vigorous swimming. | Increase |
| Time Spent Swimming (s) | The duration of moderate movements around the cylinder. | Increase |
Table 3: Key parameters measured in the Forced Swim Test.
III. Assessment of Learning and Memory
Morris Water Maze (MWM)
The Morris Water Maze is a classic behavioral task used to assess spatial learning and memory in rodents, which is particularly relevant for models of neurodegenerative diseases like Alzheimer's disease.[21][22][23][24][25][26]
Experimental Protocol:
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (made opaque with non-toxic paint or milk powder) at 22-24°C. A small escape platform is submerged just below the water surface in one of the four imaginary quadrants of the pool. Various extra-maze cues are placed around the room for spatial navigation.
-
Animal Preparation: Handle the mice for several days before the start of the experiment.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall of the pool at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
The platform location remains constant throughout the acquisition phase.
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
-
-
Data Analysis: Use video tracking software to record and analyze the swim paths and other parameters.
Data Presentation:
| Parameter | Description | Expected Effect of this compound (Cognitive Enhancement) |
| Escape Latency (s) | The time it takes for the mouse to find the hidden platform during the acquisition phase. | Decrease over training days |
| Swim Path Length (cm) | The total distance the mouse swims before reaching the platform. | Decrease over training days |
| Time in Target Quadrant (s) | During the probe trial, the total time the mouse spends in the quadrant where the platform was previously located. | Increase |
| Platform Crossings | The number of times the mouse swims over the exact location where the platform used to be during the probe trial. | Increase |
| Swim Speed (cm/s) | The average speed of the mouse. This is used to control for motor deficits. | No significant change |
Table 4: Key parameters measured in the Morris Water Maze.
IV. Assessment of General Well-being and Sickness Behavior
Nesting and Burrowing
Nesting and burrowing are innate, species-typical behaviors in mice that can be sensitive indicators of general well-being and can be disrupted by sickness, pain, and stress.[27][28][29][30][31] A reduction in these behaviors can be an early sign of dysfunction.
Experimental Protocol:
-
Apparatus:
-
Nesting: Standard mouse cage with bedding. A pre-weighed amount of nesting material (e.g., a cotton nestlet) is provided.
-
Burrowing: A standard cage containing a burrowing tube (a plastic cylinder filled with food pellets or other burrowing substrate).
-
-
Animal Preparation: House mice individually for these tests to avoid social influences on the behaviors.
-
Procedure:
-
Nesting:
-
Introduce the nesting material into the cage.
-
After a set period (e.g., 24 hours), score the quality of the nest based on a pre-defined rating scale (e.g., from 1 = material not touched, to 5 = a well-formed, complex nest).
-
-
Burrowing:
-
Place the burrowing tube in the cage.
-
After a set period (e.g., 2 hours), measure the amount of material displaced from the tube.
-
-
-
Data Analysis: For nesting, the nest score is the primary outcome. For burrowing, the weight of the displaced material is measured.
Data Presentation:
| Parameter | Description | Expected Effect of this compound (Improved Well-being) |
| Nest Score | A qualitative score of the nest quality (e.g., on a 1-5 scale). | Increase |
| Amount of Material Burrowed (g) | The weight of the substrate displaced from the burrowing tube. | Increase |
Table 5: Key parameters measured in the Nesting and Burrowing tests.
Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound effects.
Caption: Logical relationship of this compound's mechanism to behavioral outcomes.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. Open field test for mice [protocols.io]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 14. mmpc.org [mmpc.org]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Open-Space Forced Swim Model of Depression for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 22. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. cyagen.com [cyagen.com]
- 26. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. zora.uzh.ch [zora.uzh.ch]
- 28. researchgate.net [researchgate.net]
- 29. Burrowing and nest building behavior as indicators of well-being in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. daneshyari.com [daneshyari.com]
Application Notes and Protocols for Long-Term Efficacy Studies of SK-2110 in Primates
Disclaimer: As of late 2025, there are no publicly available long-term efficacy studies of the specific buprenorphine implant SK-2110 in non-human primates. The following application notes and protocols are based on the known pharmacology of buprenorphine, the active compound in SK-2110, and established methodologies for preclinical drug evaluation in primate models of depression.
Introduction
SK-2110 is the developmental code name for a buprenorphine implant being developed by Shenzhen ScienCare Pharmaceutical for the treatment of refractory major depressive disorder.[1] Buprenorphine is a potent opioid with a unique pharmacological profile that has garnered interest for its potential antidepressant effects, particularly in treatment-resistant populations.[2][3][4] Long-acting implantable formulations like SK-2110 aim to provide sustained, stable plasma concentrations of the drug, which may improve therapeutic outcomes and patient adherence.[5][6]
Non-human primates (NHPs), particularly macaque species, are highly valuable for modeling complex neuropsychiatric disorders like depression due to their genetic, neuroanatomical, and behavioral similarities to humans.[7][8][9] A long-term efficacy study of SK-2110 in a validated NHP model would be a critical step in its preclinical development to assess its therapeutic potential and long-term safety.
This document provides a detailed overview of the mechanism of action of buprenorphine and a hypothetical protocol for a long-term efficacy study of a buprenorphine implant, such as SK-2110, in a primate model of depression.
Mechanism of Action of Buprenorphine
Buprenorphine's therapeutic effects are believed to stem from its complex and unique interactions with the opioid receptor system.[10] It acts as a:
-
Partial Agonist at the Mu-Opioid Receptor (MOR): It binds to MOR with high affinity but has lower intrinsic activity than full agonists like morphine. This results in a "ceiling effect" on respiratory depression, making it safer than many other opioids.[11][12][13] Its partial agonism is thought to contribute to its antidepressant and anxiolytic effects.
-
Antagonist at the Kappa-Opioid Receptor (KOR): Antagonism of KOR is strongly linked to antidepressant-like effects. The kappa opioid system is implicated in the negative affective states associated with stress and depression.[12][14]
-
Antagonist at the Delta-Opioid Receptor (DOR): Buprenorphine also acts as an antagonist at DOR.[12]
-
Agonist at the Nociceptin/Orphanin FQ (NOP) Receptor: This action may also contribute to its overall pharmacological profile, including potential modulation of mood and anxiety.[14]
This combination of activities modulates several downstream signaling pathways, influencing neurotransmitter systems involved in mood regulation.
References
- 1. Buprenorphine - Wikipedia [en.wikipedia.org]
- 2. psychiatriapolska.pl [psychiatriapolska.pl]
- 3. Buprenorphine as a Treatment for Major Depression and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Buprenorphine in Depression: A Meta-Analysis of Current Evidence | Bhivandkar | Journal of Clinical Medicine Research [jocmr.org]
- 5. Buprenorphine Implant for Treatment of Opioid Dependence [myhealthtoolkitcapital.com]
- 6. New developments in managing opioid addiction: impact of a subdermal buprenorphine implant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of nonhuman primate models of depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Evaluating depression- and anxiety-like behaviors in non-human primates [frontiersin.org]
- 10. Emerging pharmacologic mechanisms of buprenorphine to explain experience of analgesia versus adverse effects. [researchcommons.acphs.edu]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Buprenorphine: Far Beyond the “Ceiling” [mdpi.com]
- 13. bicyclehealth.com [bicyclehealth.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: ND-2110 Implant for Chronic Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pain is a debilitating condition with a significant unmet medical need for effective and non-addictive therapeutic options. Recent research has highlighted the critical role of neuro-immune modulation in the pathogenesis of chronic pain. A key mediator in this process is the Interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that is a crucial downstream signaling molecule for Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Pathological activation of these pathways is implicated in the transition from acute to chronic pain states, particularly in neuropathic and inflammatory pain conditions.
ND-2110 is a potent and highly selective small molecule inhibitor of IRAK4 kinase activity. By targeting IRAK4, this compound offers a promising therapeutic strategy to attenuate the neuroinflammatory processes that drive chronic pain. While this compound has been investigated in models of autoimmune disorders and lymphoid malignancies, its application in chronic pain research is an emerging area of interest.
This document provides detailed application notes and protocols for the use of a hypothetical this compound implant in preclinical chronic pain research models. The use of a sustained-release implant allows for continuous and localized delivery of the inhibitor, which can be advantageous for modeling chronic therapeutic interventions and minimizing systemic side effects. It is important to note that an "this compound implant" is a conceptual application for research purposes, based on the compound's therapeutic potential.
Mechanism of Action: IRAK4 Inhibition
IRAK4 is a central node in the innate immune signaling cascade. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), or the IL-1R by IL-1β, the adaptor protein MyD88 is recruited. MyD88, in turn, recruits IRAK4, leading to its autophosphorylation and subsequent activation of other IRAK family members, such as IRAK1. This initiates a signaling cascade that results in the activation of downstream transcription factors, most notably NF-κB and MAP kinases. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which are known to play a significant role in the sensitization of nociceptive pathways and the maintenance of chronic pain.
This compound selectively binds to the ATP-binding pocket of IRAK4, inhibiting its kinase activity with high potency (Ki: 7.5 nM)[1]. This blockade of IRAK4's catalytic function prevents the downstream signaling cascade, thereby reducing the production of inflammatory mediators that contribute to pain hypersensitivity.
Data Presentation: Preclinical Efficacy of IRAK4 Inhibitors
While specific data for an this compound implant in chronic pain models is not yet published, the following tables summarize the in vitro potency of this compound and the in vivo efficacy of other selective IRAK4 inhibitors in relevant preclinical models of inflammatory pain. This data provides a strong rationale for exploring this compound in chronic pain research.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Stimulant | Readout | IC50 |
| IRAK4 Kinase Assay | - | - | Kinase Activity | Ki: 7.5 nM[1] |
| TNF-α Production | Human PBMCs | LPS | TNF-α levels | Potent Inhibition[2] |
| IL-1β Induced IRAK1 Degradation | MRC5 cells | IL-1β | IRAK1 levels | Potent Inhibition[2] |
Table 2: In Vivo Efficacy of Selective IRAK4 Inhibitors in Preclinical Pain/Inflammation Models
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Results | Reference |
| This compound | Mouse Collagen-Induced Arthritis | 30 mg/kg, PO, BID | Arthritis Score | Significant reduction in arthritis score | [2] |
| This compound | Mouse Gout Model (MSU air pouch) | 30 mg/kg, PO, BID | Neutrophil Infiltration | Significant reduction in neutrophil infiltration | [2] |
| BMS-986147 | Rat Chronic Constriction Injury (CCI) | Intrathecal administration | Cold Allodynia | Dose-dependent reversal of cold allodynia | [3] |
| PF-06650833 | Rat Collagen-Induced Arthritis | Oral administration | Clinical Score, Paw Swelling | Significant reduction in clinical score and paw swelling | [4][5] |
Experimental Protocols
The following protocols provide a framework for utilizing a hypothetical this compound implant in rodent models of chronic pain. These are generalized protocols and should be adapted based on the specific research question, animal model, and implant characteristics.
Protocol 1: Fabrication of a Hypothetical this compound Slow-Release Implant
This protocol describes a method for preparing a biodegradable, slow-release pellet implant for subcutaneous administration.
Materials:
-
This compound powder
-
Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Solvent for polymer and drug (e.g., Dichloromethane)
-
Lyophilizer
-
Pellet press
-
Sterile surgical instruments
Procedure:
-
Preparation of the Polymer-Drug Mixture:
-
Accurately weigh the desired amounts of this compound and PLGA. The ratio will determine the drug loading and release kinetics.
-
Dissolve the PLGA and this compound in a minimal amount of the appropriate solvent in a sterile glass vial.
-
-
Lyophilization:
-
Freeze-dry the mixture to remove the solvent completely. This will result in a solid matrix of this compound dispersed within the polymer.
-
-
Pellet Formulation:
-
Grind the lyophilized matrix into a fine powder.
-
Use a pellet press to compress a specific weight of the powder into a small, uniform pellet. The size and density of the pellet will also influence the release rate.
-
-
Sterilization:
-
Sterilize the final pellets using a method that does not degrade the drug or the polymer, such as gamma irradiation or ethylene oxide.
-
Protocol 2: Subcutaneous Implantation in a Rodent Model of Chronic Pain
This protocol outlines the surgical procedure for implanting the this compound pellet in a rat or mouse. This procedure should be performed under aseptic conditions.
Animal Models:
-
Neuropathic Pain: Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI)
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) induced arthritis, Carrageenan-induced paw edema
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Analgesic (e.g., Buprenorphine, Meloxicam)
-
Sterile surgical drapes and instruments (scalpel, forceps, scissors)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Suture material or wound clips
-
Sterile this compound implant
-
Heating pad for recovery
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic. Confirm the depth of anesthesia by lack of response to a toe pinch.
-
Administer a pre-operative analgesic to manage post-surgical pain.
-
Shave the fur from the dorsal thoracic region (between the shoulder blades).
-
Clean the surgical site with an antiseptic solution.
-
-
Implantation:
-
Make a small incision (approximately 1 cm) in the skin at the prepared site.
-
Using blunt forceps, create a subcutaneous pocket by separating the skin from the underlying connective tissue.
-
Insert the sterile this compound implant into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Monitor the animal until it has fully recovered from anesthesia. Keep the animal on a heating pad to maintain body temperature.
-
Administer post-operative analgesics as required.
-
Monitor the surgical site daily for signs of infection or inflammation.
-
Wound clips or sutures are typically removed 7-10 days after surgery.
-
Protocol 3: Assessment of Analgesic Efficacy
The efficacy of the this compound implant should be assessed at various time points post-implantation and after the induction of the chronic pain model.
Behavioral Tests:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus (e.g., Hargreaves test). The latency to paw withdrawal from a radiant heat source is measured.
-
Cold Allodynia: Assessed by measuring the response to a drop of acetone applied to the plantar surface of the hind paw.
Procedure:
-
Baseline Testing: Perform behavioral tests before surgery and induction of the pain model to establish a baseline.
-
Post-Implantation and Pain Model Induction: After implantation of the this compound pellet, induce the chosen chronic pain model.
-
Time-Course Assessment: Conduct behavioral testing at regular intervals (e.g., daily, then weekly) to evaluate the onset, duration, and magnitude of the analgesic effect of the this compound implant.
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound treated group and a placebo-implant control group. Statistical analysis (e.g., two-way ANOVA with post-hoc tests) should be used to determine significance.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: IRAK4 Signaling Pathway in Chronic Pain.
Caption: Experimental Workflow for this compound Implant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nimbustx.com [nimbustx.com]
- 3. Central IRAK-4 kinase inhibition for the treatment of pain following nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 5. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating ND-2110 in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric condition characterized by a persistent low mood, anhedonia, and cognitive deficits. While selective serotonin reuptake inhibitors (SSRIs) are a common treatment, a significant portion of patients do not achieve remission, highlighting the need for novel therapeutics.[1][2][3] ND-2110 is a novel investigational compound with a dual mechanism of action: selective inhibition of the serotonin transporter (SERT) and positive modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[4][5][6] This document provides a comprehensive suite of protocols for the preclinical evaluation of this compound's antidepressant-like efficacy in rodent models.
Proposed Mechanism of Action of this compound
This compound is hypothesized to exert its antidepressant effects through two synergistic pathways. Firstly, as an SSRI, it blocks the reuptake of serotonin in the synaptic cleft, increasing its availability to bind to postsynaptic receptors.[1][3] Secondly, it is proposed to enhance the expression and signaling of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[4][5][6][7] Chronic stress and depression are often associated with reduced BDNF levels, and conventional antidepressants are thought to partially mediate their effects by reversing this deficit.
Experimental Workflow
The evaluation of this compound follows a logical progression from in vitro characterization to in vivo behavioral and neurochemical analyses.
Caption: High-level workflow for the preclinical evaluation of this compound.
Signaling Pathways of Interest
The therapeutic rationale for this compound is based on its modulation of serotonergic and neurotrophic signaling.
Serotonin Synaptic Transmission
References
- 1. Frontiers | Decoding serotonin: the molecular symphony behind depression [frontiersin.org]
- 2. What has serotonin to do with depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Serotonin Basis of Depression: Unraveling the Neurochemical Web | McGovern Medical School [med.uth.edu]
- 4. researchgate.net [researchgate.net]
- 5. Actions of Brain-Derived Neurotrophin Factor in the Neurogenesis and Neuronal Function, and Its Involvement in the Pathophysiology of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Frontiers | The Role of Brain-Derived Neurotrophic Factor Signaling in Central Nervous System Disease Pathogenesis [frontiersin.org]
Unraveling Sustained Opioid Receptor Modulation with ND-2110: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for characterizing the sustained modulatory effects of ND-2110, a novel compound targeting the mu-opioid receptor (MOR). These guidelines are designed to assist researchers in elucidating the compound's pharmacological profile, including its influence on receptor signaling, desensitization, and trafficking.
Introduction to Sustained Opioid Receptor Modulation
The therapeutic efficacy and side-effect profile of opioid ligands are intrinsically linked to their ability to induce sustained signaling and the subsequent regulatory processes at the cellular level. Chronic activation of the mu-opioid receptor, a G protein-coupled receptor (GPCR), initiates a cascade of events including receptor desensitization, internalization, and downstream signaling pathway modulation.[1][2] Understanding how a novel compound like this compound influences these long-term cellular adaptations is crucial for predicting its clinical utility, including its potential for tolerance and dependence.[3][4]
Key mechanisms in sustained MOR modulation include:
-
Receptor Desensitization: A process where the receptor becomes less responsive to agonist stimulation over time. This is often initiated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins.[1][5]
-
Receptor Internalization: Following β-arrestin binding, the receptor is removed from the cell surface via endocytosis.[6] This process can lead to either receptor recycling back to the membrane or degradation, thereby affecting the overall receptor population available for signaling.[6]
-
Downstream Signaling Modulation: Sustained MOR activation can lead to alterations in downstream signaling pathways, such as the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[7][8]
Characterizing this compound: A Multi-faceted Approach
To comprehensively understand the effects of this compound on sustained MOR modulation, a series of in vitro assays are recommended. The following sections detail the protocols for these assays and provide examples of how to present the resulting data.
Data Presentation: Summarized Quantitative Data
Clear and concise data presentation is paramount for comparative analysis. The following tables provide templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Pharmacological Profile of this compound at the Mu-Opioid Receptor
| Parameter | This compound | Morphine (Reference) | DAMGO (Reference) |
| Binding Affinity (Ki, nM) | [Insert Value] | [Insert Value] | [Insert Value] |
| G-protein Activation (EC50, nM) | [Insert Value] | [Insert Value] | [Insert Value] |
| G-protein Activation (Emax, %) | [Insert Value] | [Insert Value] | [Insert Value] |
| cAMP Inhibition (IC50, nM) | [Insert Value] | [Insert Value] | [Insert Value] |
| ERK1/2 Phosphorylation (EC50, nM) | [Insert Value] | [Insert Value] | [Insert Value] |
| ERK1/2 Phosphorylation (Emax, %) | [Insert Value] | [Insert Value] | [Insert Value] |
| Receptor Internalization (EC50, nM) | [Insert Value] | [Insert Value] | [Insert Value] |
| Receptor Internalization (Emax, %) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Time-Course of this compound-Mediated ERK1/2 Phosphorylation
| Time Point | This compound (Fold Change) | Morphine (Fold Change) |
| 0 min | 1.0 | 1.0 |
| 5 min | [Insert Value] | [Insert Value] |
| 15 min | [Insert Value] | [Insert Value] |
| 30 min | [Insert Value] | [Insert Value] |
| 60 min | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific cell lines and experimental conditions.
Radioligand Binding Assay
This assay determines the binding affinity of this compound for the mu-opioid receptor.[9][10]
Materials:
-
HEK293 cells stably expressing human MOR (hMOR-HEK293)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA)
-
[³H]-DAMGO (radioligand)
-
Naloxone (non-specific binding control)
-
This compound
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare cell membranes from hMOR-HEK293 cells.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of varying concentrations of this compound or reference compounds, and 25 µL of [³H]-DAMGO (final concentration ~1 nM).
-
For non-specific binding, use a high concentration of naloxone (e.g., 10 µM).
-
Add 100 µL of cell membrane preparation (50-100 µg protein) to each well.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of MOR activation.[11][12]
Materials:
-
hMOR-HEK293 cells
-
Assay medium (e.g., DMEM with 0.5% FBS)
-
Forskolin (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Plate hMOR-HEK293 cells in a 96-well plate and grow to ~90% confluency.
-
Pre-incubate cells with IBMX (e.g., 100 µM) in assay medium for 30 minutes at 37°C.
-
Add varying concentrations of this compound or reference compounds and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the MAPK/ERK pathway, a key downstream signaling event of MOR activation.[13][14]
Materials:
-
hMOR-HEK293 cells
-
Serum-free medium
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK1/2) and anti-total-ERK1/2 (tERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot apparatus and imaging system
Protocol:
-
Plate hMOR-HEK293 cells and serum-starve overnight before the experiment.
-
Treat cells with varying concentrations of this compound or reference compounds for a specific time (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against tERK1/2 to normalize the data.
-
Quantify the band intensities and calculate the fold change in pERK1/2 levels relative to the untreated control.
Receptor Internalization Assay
This assay quantifies the translocation of MOR from the cell surface to intracellular compartments upon agonist stimulation.[15]
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged hMOR (FLAG-hMOR-HEK293)
-
This compound
-
Primary antibody: anti-FLAG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Fixation and permeabilization buffers
-
High-content imaging system or confocal microscope
Protocol:
-
Plate FLAG-hMOR-HEK293 cells on glass-bottom dishes or 96-well imaging plates.
-
Treat cells with varying concentrations of this compound or reference compounds for a specific time (e.g., 30-60 minutes) at 37°C.
-
Place the cells on ice to stop internalization and wash with ice-cold PBS.
-
Incubate the non-permeabilized cells with a fluorescently labeled anti-FLAG antibody to label the surface receptors.
-
Fix the cells.
-
Acquire images using a high-content imaging system or confocal microscope.
-
Quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments.
-
Calculate the percentage of receptor internalization relative to the total surface receptors in untreated cells.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of sustained opioid receptor modulation.
Caption: Mu-Opioid Receptor Signaling Pathways.
Caption: General Experimental Workflow.
By following these detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively characterize the sustained modulatory effects of novel compounds like this compound on the mu-opioid receptor, thereby gaining critical insights into their potential therapeutic value and liabilities.
References
- 1. Opioid receptor desensitization: mechanisms and its link to tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cellular Tolerance Induced by Chronic Opioids in the Central Nervous System [frontiersin.org]
- 4. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. Regulation of opioid receptors by endocytic membrane traffic: mechanisms and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mu Opioid Receptor Activation of ERK1/2 Is GRK3 and Arrestin Dependent in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Buprenorphine from Implants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of buprenorphine released from implantable drug delivery systems. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA) are intended to guide researchers in monitoring buprenorphine levels in various biological matrices.
Introduction to Buprenorphine Implants
Buprenorphine implants, such as Probuphine®, are designed to provide a sustained, long-term release of the drug for the treatment of opioid dependence.[1][2] These implants deliver a continuous and stable dose of buprenorphine, which helps in avoiding the peaks and troughs in plasma concentrations associated with daily oral administration.[1][3] The ability to accurately measure the concentration of buprenorphine and its primary metabolite, norbuprenorphine, in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient adherence.
The analytical methods detailed below are suitable for both in vitro drug release studies from the implant and for the analysis of clinical samples such as plasma, serum, and urine.
Analytical Methods: Application Notes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the gold standard for the quantification of buprenorphine and its metabolites due to its high sensitivity and selectivity.[4][5] The method involves chromatographic separation of the analytes from the biological matrix, followed by ionization and detection by a mass spectrometer. The use of multiple reaction monitoring (MRM) ensures high specificity by monitoring a specific precursor ion and its corresponding product ion.
Instrumentation: A typical LC-MS/MS system consists of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Performance Characteristics: LC-MS/MS methods offer excellent sensitivity, with lower limits of quantitation (LLOQ) in the picogram per milliliter (pg/mL) range, making them ideal for detecting the low concentrations of buprenorphine released from implants.[6] These methods can simultaneously quantify buprenorphine and its metabolites, including norbuprenorphine and their glucuronide conjugates.[7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV is a widely available and robust technique for the quantification of buprenorphine. The method relies on the separation of buprenorphine from other components in a sample using a reversed-phase HPLC column. The concentration of buprenorphine is then determined by measuring its absorbance of ultraviolet (UV) light at a specific wavelength, typically around 210 nm or 280 nm.[8][9]
Instrumentation: A standard HPLC system equipped with a C18 column, a UV-Vis detector, and an autosampler is required.
Performance Characteristics: While not as sensitive as LC-MS/MS, HPLC-UV methods are suitable for applications where higher concentrations of buprenorphine are expected, such as in the analysis of the implant formulation itself or in in vitro dissolution studies.[10][11] The limit of detection (LOD) and limit of quantitation (LOQ) are typically in the nanogram per milliliter (ng/mL) to microgram per milliliter (µg/mL) range.[10]
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a high-throughput immunoassay used for the screening of buprenorphine in biological samples.[12][13] This method utilizes antibodies specific to buprenorphine. The assay is typically a competitive immunoassay where buprenorphine in the sample competes with a labeled buprenorphine conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of buprenorphine in the sample.
Instrumentation: A microplate reader capable of measuring absorbance at 450 nm is the primary instrument required.[12]
Performance Characteristics: ELISA kits are designed for rapid screening and can detect low concentrations of buprenorphine, with cut-off levels often around 0.5 ng/mL in urine and blood.[14][15] It is important to note that ELISA assays can exhibit cross-reactivity with buprenorphine metabolites, such as norbuprenorphine, and may produce false-positive results.[12][14][15] Therefore, positive results from ELISA should be confirmed by a more specific method like LC-MS/MS.[16]
Quantitative Data Summary
The following tables summarize the performance characteristics of the different analytical methods for buprenorphine detection.
Table 1: LC-MS/MS Method Performance
| Parameter | Buprenorphine | Norbuprenorphine | Reference |
|---|---|---|---|
| Linear Range | 20–10,000 pg/mL | 20–10,000 pg/mL | [6] |
| LLOQ | 20 pg/mL | 20 pg/mL | [6] |
| Intraday Precision (%RSD) | <11.0% | <11.0% | [6] |
| Interday Precision (%RSD) | <11.0% | <11.0% | [6] |
| Accuracy | <11.0% | <11.0% | [6] |
| Recovery | >63% | >63% |[6] |
Table 2: HPLC-UV Method Performance
| Parameter | Buprenorphine | Reference |
|---|---|---|
| Linear Range | 30–70 µg/mL | [10] |
| Detection Limit (DL) | 0.008 µg/mL | [10] |
| Quantitation Limit (QL) | 0.024 µg/mL | [10] |
| Intraday Precision (%RSD) | 0.04–0.22% | [10] |
| Interday Precision (%RSD) | 0.65–0.88% | [10] |
| Recovery | 98.86–99.36% |[10] |
Table 3: ELISA Method Performance
| Parameter | Buprenorphine | Reference |
|---|---|---|
| Cut-off (Urine) | 0.5 ng/mL | [14][15] |
| Cut-off (Blood/Serum) | 0.5 ng/mL | [14] |
| Sensitivity (I-50) | 0.33 ng/mL | [12] |
| Intra-assay Precision (%CV) | 8.7% (urine), 11.5% (serum) | [14] |
| Cross-reactivity (Norbuprenorphine) | 15% - 116% |[12][15] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Buprenorphine and Norbuprenorphine in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of internal standard working solution (Buprenorphine-d4 and Norbuprenorphine-d3).
-
Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.5).
-
Add 1 mL of extraction solvent (e.g., n-butyl chloride/acetonitrile, 4:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI positive mode.
-
MRM Transitions:
-
Buprenorphine: m/z 468.3 → 468.3
-
Norbuprenorphine: m/z 414.3 → 101.1
-
Buprenorphine-d4: m/z 472.3 → 472.3
-
Norbuprenorphine-d3: m/z 417.3 → 101.1
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of buprenorphine and norbuprenorphine in the plasma samples using the calibration curve.
Protocol 2: HPLC-UV Quantification of Buprenorphine from In Vitro Dissolution Media
1. Sample Preparation
-
Collect samples from the dissolution medium at predetermined time points.
-
Filter the samples through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the samples with the mobile phase to a concentration within the linear range of the assay.
2. HPLC-UV Conditions
-
HPLC Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.063 M ammonium bicarbonate buffer (pH 9.5) (58:42, v/v).[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Detection Wavelength: 230 nm.[10]
-
Injection Volume: 20 µL.
3. Data Analysis
-
Generate a calibration curve by plotting the peak area of buprenorphine against the concentration of the calibration standards.
-
Calculate the concentration of buprenorphine in the dissolution samples from the calibration curve.
-
Determine the cumulative release of buprenorphine from the implant over time.
Protocol 3: ELISA Screening of Buprenorphine in Urine
1. Sample Preparation
-
Collect urine samples in clean containers.
-
Centrifuge the samples to remove any sediment.
-
Dilute the urine samples with the assay buffer provided in the ELISA kit (e.g., 1:10 dilution).[15]
2. ELISA Procedure (General Steps)
-
Add calibrators, controls, and diluted urine samples to the appropriate wells of the antibody-coated microplate.
-
Add the buprenorphine-enzyme conjugate to each well.
-
Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature).
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis
-
Calculate the average absorbance for each set of calibrators, controls, and samples.
-
Generate a standard curve by plotting the absorbance of the calibrators against their concentration.
-
Determine the buprenorphine concentration in the samples by comparing their absorbance to the standard curve.
-
Samples with a concentration above the pre-defined cut-off value are considered positive.
References
- 1. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buprenorphine implants: a model for expedited development and approval of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. Determination of buprenorphine, norbuprenorphine, naloxone, and their glucuronides in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buprenorphine | SIELC Technologies [sielc.com]
- 10. fda.gov.tw [fda.gov.tw]
- 11. Beyond-use date determination of buprenorphine buccal solution using a stability-indicating high-performance liquid chromatographic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neogen.com [neogen.com]
- 13. Buprenorphine ELISA - Randox Online Store [store.randox.com]
- 14. Evaluation of the One-Step ELISA kit for the detection of buprenorphine in urine, blood, and hair specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of the Immunalysis microplate ELISA for the detection of buprenorphine and its metabolite norbuprenorphine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: ND-2110 in Veterinary Pain Management Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pain in companion animals is a significant welfare concern and a primary focus of veterinary medicine. Non-steroidal anti-inflammatory drugs (NSAIDs) are the cornerstone of treatment for many painful conditions, but their use can be associated with adverse effects, particularly with long-term administration. There is a pressing need for novel analgesics with improved safety profiles. ND-2110, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), represents a promising therapeutic candidate for managing inflammatory pain in veterinary patients.
IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R), which are key mediators of the innate immune response and inflammation.[1][2][3] By inhibiting IRAK4, this compound can block the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, thereby reducing the production of inflammatory mediators that drive pain.[1][2] Preclinical studies in mouse models of inflammation have demonstrated the anti-inflammatory potential of this compound. While direct studies in veterinary species are not yet available, its mechanism of action suggests it could be a valuable tool in managing pain associated with conditions like osteoarthritis, post-operative inflammation, and other inflammatory disorders in animals.
These application notes provide a comprehensive overview of the current understanding of this compound and offer detailed, albeit hypothetical, protocols for its investigation in veterinary pain management research.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of IRAK4, preventing its kinase activity.[2] This inhibition disrupts the signaling cascade initiated by TLRs and IL-1R, which are activated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The downstream effects of IRAK4 inhibition include reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are all pivotal in the generation and maintenance of inflammatory pain.
Quantitative Data from Preclinical Studies (Murine Models)
The following table summarizes the available pharmacokinetic and efficacy data for this compound from studies conducted in mice. This information can serve as a starting point for designing studies in veterinary species, although species-specific differences in drug metabolism and disposition must be considered.
| Parameter | Species | Model | Key Findings | Reference |
| Pharmacokinetics | Mouse | N/A | Oral bioavailability, half-life, and Cmax determined, demonstrating suitability for in vivo studies. | [4] |
| Efficacy | Mouse | Collagen-Induced Arthritis | Significant reduction in arthritis severity with treatment. | [4] |
| Efficacy | Mouse | Inflammatory Gout Model | Dose-dependent reduction in inflammation. | [4] |
| Efficacy | Mouse | LPS-Induced TNF-α Production | Dose-dependent reduction in serum TNF-α levels. | [4] |
Hypothetical Experimental Protocols for Veterinary Research
The following protocols are designed as a guide for the preclinical and clinical investigation of this compound in canine and feline models of inflammatory pain. These are adapted from established methodologies for NSAID evaluation in veterinary medicine.
Protocol 1: Pharmacokinetic and Safety Evaluation of this compound in Healthy Dogs and Cats
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to establish a preliminary safety profile of this compound in healthy adult dogs and cats.
Methodology:
-
Animal Subjects: A cohort of healthy, adult Beagle dogs and domestic shorthair cats will be used. Animals will be acclimated to the research facility for at least two weeks prior to the study.
-
Study Design: A randomized, crossover design will be employed. Each animal will receive a single oral dose of this compound and a single intravenous dose, with a washout period of at least two weeks between treatments.
-
Dosing: The initial oral and intravenous doses will be extrapolated from the murine data, with appropriate allometric scaling.
-
Sample Collection: Blood samples will be collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Analysis: Plasma concentrations of this compound will be determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) will be calculated.
-
Safety Monitoring: Animals will be monitored for any adverse events. Clinical observations, physical examinations, complete blood counts, and serum chemistry panels will be performed at baseline and at the end of the study.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ND-2110 not showing activity in assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ND-2110, a selective IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response.[2] By binding to the ATP pocket of IRAK4, this compound blocks its kinase activity.[3] This inhibition prevents the downstream activation of the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Q2: In which types of assays can this compound activity be measured?
A2: The inhibitory activity of this compound can be assessed using both biochemical and cell-based assays.
-
Biochemical Assays: These assays directly measure the inhibition of IRAK4 kinase activity. A common method is a radioisotope-based enzymatic assay that quantifies the transfer of radiolabeled phosphate from ATP to a substrate.[4]
-
Cell-Based Assays: These assays measure the downstream effects of IRAK4 inhibition in a cellular context. A widely used approach involves stimulating immune cells (such as human peripheral blood mononuclear cells - PBMCs) with a TLR agonist like lipopolysaccharide (LPS) and then quantifying the reduction in pro-inflammatory cytokine production (e.g., TNF-α) by ELISA.[4][5] Another cellular assay measures the inhibition of IL-1-induced IRAK1 degradation in cell lines like MRC5.[2]
Q3: What is the expected potency of this compound?
A3: this compound is a highly potent inhibitor of IRAK4. Its potency can vary depending on the assay format. For a summary of reported potency values, please refer to the Data Presentation section below.
Troubleshooting Guide: this compound Not Showing Activity in Assay
If you are observing a lack of activity with this compound in your assay, please consider the following potential issues and troubleshooting steps.
Biochemical Assay Troubleshooting
| Potential Issue | Recommended Troubleshooting Steps |
| Inactive or Degraded this compound | - Ensure proper storage of the compound as per the manufacturer's instructions. - Prepare fresh solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. - Verify the identity and purity of the compound using analytical methods if possible. |
| Suboptimal Assay Conditions | - ATP Concentration: The IC50 value of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay. Ensure the ATP concentration is appropriate for the assay and consistent across experiments.[4] - Enzyme Activity: Confirm the activity of the recombinant IRAK4 enzyme. Use a known, active batch of the enzyme and consider running a positive control inhibitor. - Substrate Concentration: Ensure the substrate concentration is optimal and not limiting the reaction. |
| Incorrect Assay Setup | - Buffer Components: Verify the composition and pH of the kinase assay buffer. - Incubation Time and Temperature: Optimize the incubation time and temperature to ensure the reaction is in the linear range. |
| Detection Method Issues | - Reagent Integrity: Ensure all detection reagents (e.g., antibodies, substrates for detection enzymes) are properly stored and have not expired. - Instrument Settings: Verify that the plate reader or other detection instrument is set up with the correct filters and settings for the assay readout. |
Cell-Based Assay Troubleshooting
| Potential Issue | Recommended Troubleshooting Steps |
| Cell Health and Viability | - Cell Line Authentication: Confirm the identity of your cell line. - Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the cells are healthy and that the observed lack of activity is not due to cytotoxicity. - Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. |
| Stimulation and Cellular Response | - Stimulus Potency: Ensure the stimulating agent (e.g., LPS, IL-1β) is potent and used at the optimal concentration to induce a robust response. The potency of LPS can vary between lots.[5] - Receptor Expression: Confirm that the cells express the appropriate receptors (e.g., TLR4 for LPS) for the chosen stimulus. - Incubation Times: Optimize the pre-incubation time with this compound and the subsequent stimulation time. |
| Compound Bioavailability/Cell Permeability | - Serum in Media: If using serum-containing media, consider that this compound may bind to serum proteins, reducing its effective concentration. Test the compound in serum-free or low-serum conditions if possible. - Cellular Uptake: While this compound has shown cellular activity, issues with cellular uptake in a specific cell line could be a factor. |
| Readout and Data Analysis | - ELISA/Detection Assay: Validate the performance of your cytokine detection assay (e.g., ELISA) with appropriate standards and controls. - Data Normalization: Ensure data is properly normalized to vehicle-treated controls. |
| Negative Control Compound | - To confirm that the observed effects are specific to IRAK4 inhibition, consider using a structurally similar but inactive control compound, such as ND-1659, which lacks IRAK4 inhibitory activity. |
Data Presentation
The following table summarizes the reported inhibitory potency of this compound in various assays.
| Assay Type | Target | Species | Parameter | Value | Reference |
| Biochemical | IRAK4 | Human | Ki | 7.5 nM | [2][3] |
| Biochemical | IRAK1 | Human | IC50 | >2000 nM | [1] |
| Cell-Based (LPS-induced TNFα production) | IRAK4 | Human (PBMCs) | IC50 | ~20-50 nM | [4] |
| Cell-Based (IL-1β-induced IRAK1 degradation) | IRAK4 | Human (MRC5 cells) | Potent Inhibitor | - | [2] |
Experimental Protocols
IRAK4 Biochemical Kinase Assay (Radioisotope-Based)
This protocol is a generalized procedure based on common practices for kinase assays.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)
-
Myelin basic protein (MBP) as a substrate
-
[γ-³²P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a reaction tube, add the kinase assay buffer, diluted this compound or vehicle (DMSO), and recombinant IRAK4 enzyme.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Cell-Based Assay: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This protocol outlines a common method for assessing the cellular activity of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and determine cell concentration and viability.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[4]
-
Incubate the plate for 5 to 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control and determine the IC₅₀ value.
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory cytokine production and the inhibitory action of this compound.
Experimental Workflow: Cell-Based Assay
Caption: Workflow for a cell-based assay to determine the IC50 of this compound on LPS-induced TNF-α production in PBMCs.
Logical Relationship: Troubleshooting Flow
Caption: A logical troubleshooting workflow for diagnosing the lack of this compound activity in an assay.
References
- 1. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. nimbustx.com [nimbustx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]
improving ND-2110 solubility for experiments
Welcome to the technical support center for ND-2110, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning solubility.
Troubleshooting Guide & FAQs
This section provides solutions to potential problems you might encounter when working with this compound, with a focus on achieving and maintaining its solubility for consistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1][2] this compound is an organic compound that is soluble in DMSO, which is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[1]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity and solubility issues. However, a slightly higher concentration of DMSO may be necessary to maintain the solubility of this compound. It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.
-
Use Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final volume of media, perform one or more intermediate dilutions in your complete cell culture medium. This gradual decrease in solvent concentration can help prevent the compound from crashing out of solution.
-
Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility. Ensure the compound is thoroughly mixed immediately after addition.
-
Vortexing: After adding this compound to the medium, vortex the solution gently for a few seconds to ensure it is fully dissolved and homogenously distributed.
Q3: What is the recommended concentration for a stock solution of this compound?
A3: While a specific concentration is not definitively provided in the literature, a common practice for small molecule inhibitors is to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This allows for small volumes to be used for final dilutions, minimizing the final DMSO concentration in the cell culture. To prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the required volume of high-purity DMSO.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Reference |
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [3][4] |
| Binding Affinity (Ki) | 7.5 nM | [3][4] |
| Mechanism of Action | Binds to the ATP pocket of IRAK4 | [3][4] |
Experimental Protocols
Below is a general protocol for utilizing this compound in a cell-based assay to assess its inhibitory effect on cytokine production. This protocol should be adapted based on the specific cell type and experimental design.
Protocol: Inhibition of LPS-induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well and incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.5%.
-
-
Cell Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Cell Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the this compound concentration and calculate the IC50 value using a suitable data analysis software.
Signaling Pathway and Experimental Workflow Diagrams
IRAK4 Signaling Pathway
The following diagram illustrates the IRAK4 signaling pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). This compound acts by inhibiting IRAK4, thereby blocking downstream inflammatory signaling.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Experimental Workflow for Testing this compound Efficacy
This diagram outlines the general workflow for assessing the inhibitory effect of this compound in a cell-based assay.
Caption: Workflow for evaluating this compound's inhibitory activity.
References
ND-2110 cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of ND-2110 in various cell lines. It includes troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Its primary mechanism of action is the inhibition of the IRAK4 kinase activity, which is a critical component of the MyD88 signaling pathway downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By inhibiting IRAK4, this compound effectively blocks the activation of downstream signaling cascades, most notably the NF-κB and JAK-STAT3 pathways, which are crucial for the survival and proliferation of certain cancer cells.
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is particularly effective in cancers that exhibit a dependency on the MyD88 signaling pathway. A key example is the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), especially those harboring the MYD88 L265P mutation. This mutation leads to constitutive activation of the IRAK4 signaling pathway, making cells highly sensitive to IRAK4 inhibition.
Q3: How does inhibition of IRAK4 by this compound lead to cytotoxicity?
A3: In susceptible cancer cells, the IRAK4-mediated activation of NF-κB and STAT3 promotes the expression of pro-survival proteins and anti-apoptotic factors. By inhibiting IRAK4, this compound suppresses these survival signals, leading to the induction of apoptosis (programmed cell death).
Q4: What is the recommended starting concentration for in vitro cytotoxicity studies with this compound?
A4: The effective concentration of this compound can vary significantly between cell lines. Based on available data, a starting concentration range of 10 nM to 10 µM is recommended for initial screening experiments. A dose-response curve should be generated to determine the precise IC50 value for the cell line of interest.
Q5: Are there known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms could include mutations in downstream signaling components that bypass the need for IRAK4 activity or the upregulation of alternative survival pathways.
Quantitative Data Summary
The cytotoxic activity of this compound is most pronounced in cell lines with activating mutations in the MyD88 pathway. The half-maximal inhibitory concentration (IC50) for cell viability varies depending on the genetic background of the cell line.
| Cell Line | Cancer Type | MYD88 Mutation | This compound IC50 (µM) | Reference |
| OCI-Ly3 | ABC-DLBCL | L265P | ~ 1 | [1] |
| HBL-1 | ABC-DLBCL | L265P | ~ 1.5 | [1] |
| TMD8 | ABC-DLBCL | L265P | ~ 0.5 | [1] |
| OCI-Ly10 | ABC-DLBCL | Wild-Type | > 10 | [1] |
| SU-DHL-4 | GCB-DLBCL | Wild-Type | > 10 | [1] |
Note: The IC50 values presented are approximate and may vary based on experimental conditions. Researchers should determine the IC50 for their specific cell line and assay conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caspase-3/7 Activity Assay
This protocol describes the measurement of apoptosis by quantifying the activity of executioner caspases-3 and -7.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Plot the relative luminescence units (RLU) against the this compound concentration.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cytotoxicity assay | Inconsistent cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Edge effects in the 96-well plate | Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. | |
| Low signal or no dose-response in apoptosis assay | Incorrect timing of the assay | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for measuring caspase activity. |
| Cell line is resistant to this compound | Confirm the MYD88 mutation status of your cell line. Cell lines without a dependency on the IRAK4 pathway will likely be resistant. | |
| Precipitation of this compound in culture medium | Poor solubility of the compound | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is low (<0.5%) and consistent across all treatments. |
| Inconsistent IC50 values across experiments | Variation in cell passage number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift. |
| Differences in cell confluence at the time of treatment | Standardize the cell seeding density to ensure a consistent level of confluence at the start of each experiment. |
Visualizations
Caption: this compound inhibits IRAK4, blocking NF-κB and STAT3 survival signals, leading to apoptosis.
Caption: Workflow for assessing this compound cytotoxicity and apoptosis induction in cell lines.
References
ND-2110 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of ND-2110 (Buprenorphine).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F). It should be protected from light and moisture. For optimal stability, keep it in a cool, dark, and dry place, preferably in a tightly sealed container. Short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is permissible. Do not freeze this compound.
Q2: What are the known degradation pathways for this compound?
A2: this compound is susceptible to degradation under several conditions. The primary degradation pathways include:
-
Acid Hydrolysis: Exposure to acidic conditions can lead to significant degradation.
-
Base Hydrolysis: Basic conditions can also cause degradation of the molecule.
-
Oxidation: this compound is labile under oxidative stress.
-
Photodegradation: The compound can degrade in the presence of light.
Q3: I am preparing a diluted solution of this compound for my experiments. What is the best way to store it?
A3: For diluted solutions of this compound, it is highly recommended to store them in glass vials. Studies have shown that diluted buprenorphine stored in glass vials can maintain over 90% of its initial concentration for up to 180 days when protected from light and stored at either refrigerated or room temperature.[1] Conversely, storage in plastic syringes is not advisable as it can lead to a rapid and significant decrease in concentration.
Q4: Can I expect to see degradation products in my analysis if the compound has been handled correctly?
A4: If this compound is handled and stored according to the recommended guidelines (protected from light, extreme pH, and oxidative agents), the formation of degradation products should be minimal. However, stability-indicating analytical methods, such as a validated HPLC method, should be used to monitor the purity of your samples and detect any potential degradants.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation due to improper storage or handling.
-
Solution: Review your storage and handling procedures. Ensure the compound and its solutions are protected from light. Check the pH of your solutions, as both acidic and basic conditions can cause degradation. Avoid contact with oxidative agents. Prepare fresh solutions and re-analyze.
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Solution: Prepare a fresh mobile phase and ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Inject a blank (solvent) to check for system contamination.
-
-
Possible Cause 3: Interaction with the container.
-
Solution: If you are storing solutions in plastic containers, especially for extended periods, consider switching to glass vials, as adsorption or leaching can occur.
-
Issue 2: The concentration of my this compound standard solution seems to be decreasing over time.
-
Possible Cause 1: Adsorption to the container surface.
-
Solution: This is a known issue, particularly with plastic containers. Switch to amber glass vials for the storage of all this compound solutions.
-
-
Possible Cause 2: Degradation.
-
Solution: Refer to the degradation pathways mentioned in the FAQs. Ensure your solutions are protected from light and are not exposed to extreme temperatures or pH. For long-term storage, refrigeration in glass vials is recommended.
-
-
Possible Cause 3: Evaporation of the solvent.
-
Solution: Ensure your storage containers are tightly sealed to prevent solvent evaporation, which would concentrate the analyte.
-
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under forced degradation conditions as reported in a stability-indicating HPLC method development study.
| Stress Condition | Parameters | Degradation (%) | Observations |
| Acid Hydrolysis | 0.05 M HCl, 60°C, 1 hour | ~2.42% | Degradation observed. |
| Base Hydrolysis | 0.05 M NaOH, 60°C, 1 hour | ~3.59% | Degradation observed. |
| Oxidative Stress | Not specified | Labile | The drug was found to be labile under oxidative stress. |
| Neutral Hydrolysis | Refluxing at 60°C for 1 hour | ~0.06% | Negligible degradation observed. |
Data extracted from a study by Mundhey et al. (2016). The exact oxidative stress conditions were not detailed in the abstract.[2]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 10 mM Potassium phosphate buffer (pH adjusted to 6.0 with triethylamine) and Acetonitrile (17:83, v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 284 nm[3]
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
4. Forced Degradation Study:
-
Acid Degradation: Treat a solution of this compound with 0.05 M HCl and heat at 60°C for 1 hour. Neutralize the solution before injection.
-
Base Degradation: Treat a solution of this compound with 0.05 M NaOH and heat at 60°C for 1 hour. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with a suitable concentration of hydrogen peroxide and monitor over time.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to UV light for a defined period.
5. Analysis:
-
Inject the prepared standard and stressed samples into the HPLC system.
-
Record the chromatograms and determine the retention time of the parent this compound peak.
-
Identify and quantify any degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
References
troubleshooting inconsistent results with ND-2110
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using ND-2110, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the kinase activity of IRAK4.[1][2][3] IRAK4 is a critical protein kinase involved in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4][5][6] By inhibiting IRAK4, this compound blocks the downstream activation of signaling cascades that lead to the production of pro-inflammatory cytokines.[1][7]
Q2: What are the common research applications for this compound?
This compound is primarily used in pre-clinical research for autoimmune diseases, inflammatory disorders, and certain types of cancer, particularly those with mutations in the MYD88 signaling pathway.[1][3] It has been shown to be effective in cellular and animal models of conditions like rheumatoid arthritis, psoriasis, and lymphoma.[1][2]
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to visually inspect the solution to ensure there is no precipitation.[8] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the specific experimental protocol and route of administration.
Q4: I am observing a significant discrepancy between the in vitro IC50 and the cellular potency of this compound. Is this expected?
Yes, a difference between biochemical and cellular assay results is not uncommon.[9] Several factors can contribute to this:
-
Cellular Environment: The complex intracellular environment, including the presence of scaffolding proteins and other interacting molecules, can influence how the inhibitor binds to its target.[8]
-
ATP Concentration: In vitro kinase assays are often performed with lower concentrations of ATP than are present inside a cell. Since many kinase inhibitors are ATP-competitive, a higher intracellular ATP concentration can reduce the apparent potency of the inhibitor.[8][10]
-
Cell Permeability: The ability of this compound to cross the cell membrane and reach its intracellular target can affect its cellular efficacy.
Q5: Could this compound have off-target effects in my experiments?
While this compound is a highly selective IRAK4 inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations.[3] If you observe a cellular response that is inconsistent with the known function of IRAK4, it may be due to an off-target effect.[11] To investigate this, you could:
-
Use a structurally different IRAK4 inhibitor to see if it produces the same phenotype.[11]
-
Employ genetic methods like siRNA or CRISPR to knock down IRAK4 and see if the effect of this compound is still present.[11]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Kinase Assays
This guide addresses common issues leading to fluctuating IC50 values when assessing the inhibitory activity of this compound in biochemical kinase assays.
| Potential Cause | Troubleshooting Steps |
| Variable Enzyme Activity | Ensure the recombinant IRAK4 enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Run a control experiment to confirm consistent enzyme activity across assays. |
| Compound Solubility and Stability | Visually inspect your this compound stock solution and working dilutions for any signs of precipitation.[8] Confirm the solubility of this compound in your final assay buffer. Ensure the compound is stable under the assay conditions for the duration of the experiment. |
| Inaccurate Pipetting | Calibrate your pipettes regularly.[12][13] For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to add to all wells to minimize well-to-well variability.[8] |
| Variable ATP Concentration | The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration.[10] Use a consistent ATP concentration across all experiments, ideally close to the Km value of IRAK4 for ATP. |
Caption: Workflow for an LPS-induced TNF-α secretion assay.
Signaling Pathway Diagram
IRAK4 Signaling Pathway
Upon activation by ligands such as IL-1 or pathogen-associated molecular patterns (PAMPs), IL-1Rs and TLRs recruit the adaptor protein MyD88. MyD88 then recruits IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. This leads to the activation of TRAF6, which ultimately results in the activation of transcription factors like NF-κB and AP-1, and the subsequent expression of inflammatory genes.
Caption: The IRAK4 signaling pathway and the inhibitory action of this compound.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nimbustx.com [nimbustx.com]
- 3. researchgate.net [researchgate.net]
- 4. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. bioivt.com [bioivt.com]
- 13. news-medical.net [news-medical.net]
potential off-target effects of ND-2110 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ND-2110 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of IRAK4 and preventing its kinase activity.[3][4] IRAK4 is a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Inhibition of IRAK4 by this compound effectively blocks the downstream activation of the NF-κB signaling pathway, which plays a central role in inflammation and immune responses.[1]
Q2: What is the reported selectivity profile of this compound?
This compound has been demonstrated to be a highly selective IRAK4 inhibitor. In a comprehensive kinome scan across 334 kinases, only a small number of kinases were inhibited with a Ki value of less than 1 µM, indicating a high degree of specificity for IRAK4.[1][4]
Q3: Are there any known off-target effects of this compound?
While this compound is highly selective for IRAK4, some off-target activity has been observed, particularly at higher concentrations. The primary off-target kinase identified is Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), which is also a member of the IRAK family and shares structural similarity with IRAK4.[1] Users should be aware of potential effects on IRAK1-mediated signaling, especially when using high concentrations of this compound.
Q4: How can I minimize potential off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound as determined by dose-response experiments in your specific model system.
-
Include appropriate controls, such as a structurally related inactive compound (e.g., ND-1659, if available) and vehicle-only controls.[4]
-
Whenever possible, confirm key findings using a secondary, structurally distinct IRAK4 inhibitor or through genetic approaches such as siRNA-mediated knockdown of IRAK4.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent compound potency due to improper storage or handling. | Store this compound as a powder at -20°C. For stock solutions, dissolve in DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Cell line heterogeneity or passage number. | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. | |
| Lower than expected potency | Suboptimal assay conditions. | Optimize assay parameters such as cell density, stimulation time, and concentration of the stimulating agent (e.g., LPS, R848). |
| Presence of high protein concentrations in the culture medium. | This compound may bind to serum proteins, reducing its effective concentration. Consider using serum-free or low-serum media for the duration of the treatment. | |
| Unexpected cellular toxicity | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Use concentrations at or below 1 µM where possible to maintain selectivity. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all wells, including controls. | |
| Incomplete inhibition of NF-κB activation | Activation of NF-κB through IRAK4-independent pathways. | Some stimuli can activate NF-κB through alternative pathways (e.g., TNF-α signaling). Confirm that the stimulus you are using primarily signals through the TLR/IL-1R pathway. |
| Redundancy with IRAK1 kinase activity. | In some human cell systems, the kinase activities of IRAK1 and IRAK4 can be redundant.[5] Consider co-treatment with an IRAK1 inhibitor or using a system where IRAK4 is the dominant kinase. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against IRAK4 and Off-Target Kinases
| Kinase Target | Ki (nM) | Reference |
| IRAK4 | 7.5 | [2][3] |
| IRAK1 | >1000 | [1] |
| Other Kinases with Ki < 1µM | Data not fully available | [1][4] |
Note: A kinome scan of this compound against 334 kinases revealed high selectivity. Only kinases with a Ki < 1 µM were highlighted on the kinome map, but a comprehensive list with specific Ki values is not publicly available. Researchers should be mindful of potential off-target effects at concentrations significantly higher than the Ki for IRAK4.
Experimental Protocols
In Vitro Kinase Assay for IRAK4 Inhibition
This protocol describes a radiometric filter-binding assay to determine the inhibitory activity of this compound on IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
[γ-32P]ATP
-
10% Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
This compound dissolved in DMSO
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing recombinant IRAK4 and MBP in Kinase Assay Buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of Kinase Assay Buffer containing [γ-32P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each with 10% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cell-Based Assay for NF-κB Reporter Activity
This protocol outlines a method to assess the effect of this compound on NF-κB activation in a cellular context using a luciferase reporter assay.
Materials:
-
HEK293 cells stably expressing a TLR (e.g., TLR4/MD2/CD14) and an NF-κB-luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Lipopolysaccharide (LPS) as a TLR4 agonist.
-
This compound dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Seed the HEK293 reporter cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells by adding the diluted this compound or vehicle control (medium with DMSO) to the wells. Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration known to induce a robust NF-κB response. Include a non-stimulated control.
-
Incubate for 6-8 hours to allow for luciferase reporter gene expression.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nimbustx.com [nimbustx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinase activities of interleukin-1 receptor associated kinase (IRAK)-1 and 4 are redundant in the control of inflammatory cytokine expression in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ND-2110 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IRAK4 inhibitor, ND-2110.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system. Upon activation of these receptors, IRAK4 is recruited to the MyD88 adapter protein, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and other mediators of inflammation. By inhibiting the kinase activity of IRAK4, this compound blocks this signaling cascade, thereby reducing the production of inflammatory mediators.[2][3]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used in preclinical research to investigate the role of IRAK4 in various inflammatory and autoimmune diseases, as well as in certain types of cancer.[3][4] Its high selectivity makes it a valuable tool for dissecting the specific contributions of IRAK4 to disease pathogenesis. Studies have utilized this compound in models of rheumatoid arthritis, gout, and diffuse large B cell lymphoma (DLBCL).[1][3]
Q3: What is a typical dose-response curve for this compound?
A3: A typical dose-response curve for this compound will show a sigmoidal shape when plotting the percentage of IRAK4 inhibition against the logarithm of the this compound concentration. The curve will plateau at high concentrations, indicating maximum inhibition. The potency of this compound is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki).
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) |
| IRAK4 | Ki | 7.5 |
Data sourced from Kelly et al., 2015.[3]
Table 2: Cellular Activity of this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Stimulant | Cytokine Measured | IC50 (nM) |
| LPS | TNFα | 100 - 1000 |
| CpG | TNFα | 100 - 1000 |
Data range estimated from graphical representations in Kelly et al., 2015.[3]
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound
-
DMSO (for compound dilution)
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and substrate (MBP) to the desired concentrations in kinase buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of the IRAK4 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the substrate and ATP. The ATP concentration should be at or near the Km for IRAK4 for accurate determination of competitive inhibition.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Inhibition of TNFα Production in Human PBMCs
This protocol describes a cell-based assay to measure the effect of this compound on the production of Tumor Necrosis Factor-alpha (TNFα) in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or CpG oligodeoxynucleotides
-
This compound
-
DMSO
-
96-well cell culture plates
-
TNFα ELISA kit
-
ELISA plate reader
Procedure:
-
Cell Culture: Culture human PBMCs in RPMI-1640 medium.
-
Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Pre-treat the cells with the diluted this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells by adding LPS (e.g., 1 µg/mL) or CpG (e.g., 0.5 µM) to the wells.
-
Incubate the plate for 5 to 24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNFα Measurement:
-
Quantify the amount of TNFα in the supernatants using a TNFα ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNFα inhibition for each this compound concentration compared to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability in replicate wells of the in vitro kinase assay.
-
Potential Cause: Pipetting errors, especially with small volumes.
-
Solution: Ensure pipettes are properly calibrated. Use a master mix of reagents to minimize well-to-well variation. For viscous solutions, consider using reverse pipetting.
-
-
Potential Cause: Inconsistent incubation times.
-
Solution: Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously.
-
-
Potential Cause: Edge effects in the assay plate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with a buffer or water to create a humidity barrier.
-
Issue 2: Poor or no dose-response curve observed.
-
Potential Cause: Incorrect concentration range of this compound.
-
Solution: Based on the known Ki of 7.5 nM, ensure your dilution series covers a range from picomolar to micromolar concentrations to capture the full sigmoidal curve.
-
-
Potential Cause: Inactive enzyme or degraded reagents.
-
Solution: Use a fresh aliquot of the IRAK4 enzyme and ensure that ATP and other reagents have not undergone multiple freeze-thaw cycles.
-
-
Potential Cause: Compound precipitation.
-
Solution: Visually inspect the compound dilutions for any signs of precipitation. If solubility is an issue, consider preparing a fresh stock solution or using a different solvent, ensuring it is compatible with the assay.
-
Issue 3: Inconsistent results in the cell-based PBMC assay.
-
Potential Cause: Donor-to-donor variability in PBMC response.
-
Solution: Whenever possible, perform experiments with PBMCs from multiple donors to ensure the observed effects are not donor-specific.
-
-
Potential Cause: Cell viability issues.
-
Solution: Before starting the experiment, assess cell viability using a method like trypan blue exclusion. High concentrations of the compound or DMSO may be toxic to the cells.
-
-
Potential Cause: Suboptimal stimulation.
-
Solution: Titrate the concentration of the stimulant (LPS or CpG) to determine the optimal concentration for robust TNFα production in your specific experimental setup.
-
Mandatory Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro and cell-based assays with this compound.
References
issues with ND-2110 implant placement in rodents
Welcome to the technical support center for the ND-2110 implant system. This resource is designed for researchers, scientists, and drug development professionals to ensure successful implant placement and experimental outcomes in rodents. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during surgical procedures.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during or after the subcutaneous placement of the this compound implant.
| Problem/Observation | Potential Cause | Recommended Action |
| Difficulty Inserting Implant | Subcutaneous pocket is too small. | Gently extend the pocket using blunt-ended forceps, ensuring it is large enough for the implant to move freely without tension on the incision.[1][2] |
| Improper instrument use. | Use sterile hemostats or blunt forceps to create the subcutaneous pocket by opening and closing the jaws of the instrument.[1][3] | |
| Implant Extrusion or Migration | Incision site is too close to the implant. | Ensure the incision is made adjacent to the intended pocket, not directly over it. For dorsal placement, a mid-scapular incision is recommended.[1][3] |
| Excessive skin tension. | Select an implant size appropriate for the animal's size and weight to avoid tension on the skin and incision.[3] Consider using fine monofilament sutures instead of wound clips for animals with thin skin.[3] | |
| Animal is scratching or biting the implant site. | Ensure adequate post-operative analgesia is provided.[4] House rodents individually after surgery to prevent cage mates from interfering with the surgical site.[4][5] | |
| Redness, Swelling, or Discharge at Incision Site | Surgical site infection. | Maintain aseptic technique throughout the surgical procedure.[6] Consider local or systemic prophylactic antibiotics, as they have been shown to reduce infection rates.[7][8] |
| Foreign body response. | This is a normal inflammatory response to a foreign object.[9][10][11] However, if signs of severe inflammation persist or worsen after one week, it may indicate a biocompatibility issue or infection.[2][12] Daily monitoring is crucial in the first week.[2][12] | |
| Seroma (Fluid Accumulation) at Implant Site | Creation of dead space during surgery. | Minimize the size of the subcutaneous pocket to what is necessary for the implant. Quilting sutures to reduce dead space can significantly decrease seroma formation rates.[13] |
| Inflammatory response. | Seroma formation is a common complication of soft tissue dissection.[14] While some fluid accumulation may resolve on its own, persistent or large seromas may require aspiration. | |
| Wound Dehiscence (Incision Reopening) | Improper wound closure. | Use appropriate suture material (e.g., non-absorbable monofilament for skin closure) or wound clips.[4][15] Ensure sutures or clips are not too tight. |
| Infection or excessive grooming. | Monitor for signs of infection and ensure the animal cannot disturb the closure.[16] Sutures or clips should be removed 7-14 days post-surgery.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal anatomical location for subcutaneous placement of the this compound implant in mice and rats?
A1: The most common and recommended site for subcutaneous implantation in both mice and rats is the dorsal mid-scapular region (the loose skin over the shoulders and back of the neck).[6][17][18] This area is difficult for the animal to reach, minimizing the risk of scratching or biting the incision site.[2] Flank placement is also an option.[6][17]
Q2: How can I prevent surgical site infections during implantation?
A2: Preventing infection relies on strict aseptic technique.[6] This includes using sterile instruments, gloves, and ensuring the surgical area is properly disinfected with agents like 70% alcohol and betadine.[19] Shaving the fur at the surgical site is also crucial to prevent contamination.[2][19] Studies have shown that local application of antibiotics, such as vancomycin, at the implant site can be more effective than systemic antibiotics alone in reducing infection rates.[7]
Q3: What are the common causes of post-operative seroma formation and how can it be mitigated?
A3: Seroma, a collection of fluid in the subcutaneous pocket, is a frequent complication arising from the dead space created during surgery.[14] Animal models show a high incidence of seroma formation following procedures that involve creating subcutaneous pockets.[14][20][21] To mitigate this, creating a pocket that is just large enough for the implant is recommended. A surgical technique called "quilting," which involves placing sutures to tack the skin down to the underlying tissue and reduce dead space, has been shown to significantly decrease the rate of seroma formation.[13]
Q4: My rodent is interfering with the wound clips/sutures. What should I do?
A4: Interference with the surgical site is often due to pain or irritation. Ensure that an adequate post-operative analgesia plan is in place, as this is a critical component of post-surgical care.[4] To prevent cage mates from grooming or damaging the incision, it is recommended to house animals individually after surgery until the wound has healed and clips or sutures are removed.[4][5]
Q5: When should wound clips or non-absorbable sutures be removed?
A5: Wound clips and non-absorbable sutures should typically be removed 7 to 14 days after surgery.[4][15] Leaving them in for longer can cause irritation and increase the risk of infection.[4] If the incision appears to be healing well and is in an area with minimal movement, removal may be possible within 5-7 days.[15]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on rodent implant complications.
Table 1: Incidence of Seroma Formation in Rats
| Surgical Group | Seroma Incidence | Notes | Reference |
| Non-Quilted (No Implant) | 74% (14/19) | Control group with muscle resection. | [13] |
| Quilted (No Implant) | 54% (7/13) | Quilting sutures reduced seroma incidence, though not statistically significant in this subgroup. | [13] |
| Non-Quilted (With Biologic Implant) | 80% (28/35) | Presence of an implant slightly increased seroma risk. | [13] |
| Quilted (With Biologic Implant) | 36% (12/33) | Quilting sutures significantly reduced seroma formation in the presence of an implant (P < 0.05). | [13] |
| Latissimus Dorsi Harvest (No Quilting) | 90% (18/20) | A reliable model for inducing seroma formation. | [14] |
Table 2: Efficacy of Antibiotic Prophylaxis Against Infection
| Treatment Group (Rat Model) | Infection Outcome | Notes | Reference |
| Systemic Vancomycin Alone | Less potent in reducing SSI | Compared to local administration at day 1 and day 6. | [7] |
| Local Vancomycin Alone | More potent in reducing SSI | Significantly reduced tissue and implant infection. | [7] |
| Gentamicin-Coated Implants (Osteomyelitis Model) | 5% (1/20) implant contamination | Showed a significant reduction in infection compared to controls. | [22] |
Experimental Protocols & Visualizations
Standard Protocol for Subcutaneous this compound Implant Placement
This protocol outlines the key steps for the successful subcutaneous implantation of the this compound device in a rodent model.
1. Pre-Operative Preparations:
-
Anesthesia and Analgesia: Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation). Administer pre-operative analgesics to minimize pain.[2][12]
-
Surgical Site Preparation: Shave the fur from the dorsal mid-scapular region.[19][23] Disinfect the skin using a sequence of povidone-iodine and 70% alcohol scrubs.[19]
-
Aseptic Field: Place the animal on a sterile surface and maintain an aseptic surgical field throughout the procedure.[2][24]
2. Surgical Procedure:
-
Incision: Make a small transverse incision (typically 1-2 cm) at the base of the neck, cranial to the scapulae.[2][19]
-
Subcutaneous Pocket Formation: Insert sterile, blunt-ended forceps or a hemostat through the incision. Advance caudally (towards the tail) and open the jaws to create a subcutaneous pocket large enough to accommodate the this compound implant.[1][2]
-
Implant Insertion: Using sterile forceps, grasp the this compound implant and insert it into the created pocket. Ensure the implant lies flat and is not under tension.
-
Wound Closure: Close the incision using wound clips or non-absorbable sutures (e.g., 4-0 or 5-0 monofilament).[3][15]
3. Post-Operative Care:
-
Recovery: Monitor the animal continuously until it is fully recovered from anesthesia.[4] Provide a heat source to prevent hypothermia.[4]
-
Analgesia: Administer post-operative analgesics for a minimum of 48-72 hours, as described in your approved animal care protocol.
-
Monitoring: Check the animal daily for the first week, observing for signs of pain, infection, wound dehiscence, or implant extrusion.[2][16]
-
Suture/Clip Removal: Remove wound clips or sutures 7-14 days after surgery.[4]
Troubleshooting Decision Pathway
This diagram provides a logical workflow for identifying and addressing common post-operative complications.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 4. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 5. Evaluation of Cage Mate–induced Postsurgical Trauma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 7. Local Vancomycin Effectively Reduces Surgical Site Infection at Implant Site in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Characterization of a Subcutaneous Implant-Related Infection Model in Mice to Test Novel Antimicrobial Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Foreign Body Response to Subcutaneous Implants in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Foreign Body Response to Subcutaneous Implants in Diabetic Rats | PLOS One [journals.plos.org]
- 11. Modulation of immune-inflammatory responses through surface modifications of biomaterials to promote bone healing and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility [frontiersin.org]
- 13. Seroma Formation in Rat Latissimus Dorsi Resection in the Presence of Biologics: The Role of Quilting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Harvesting of the latissimus dorsi muscle: a small animal model for seroma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 16. Post-operative Monitoring and Surgical Closures in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. ichor.bio [ichor.bio]
- 19. orthopresearch.com [orthopresearch.com]
- 20. Animal models for preventing seroma after surgery: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Implant Surface Technologies to Prevent Surgical Site Infections in Spine Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Minipump Subcutaneous Implantation for Rats [protocols.io]
- 24. | Comparative Biosciences, inc [compbio.com]
Technical Support Center: SK-2110 Buprenorphine Implant
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the SK-2110 buprenorphine implant. The information provided is intended to assist with in vitro release studies and address potential variability in experimental results.
Troubleshooting Guide
Variability in the in vitro release of buprenorphine from the SK-2110 implant can arise from several factors related to the formulation, experimental setup, and analytical methodology. This guide provides a structured approach to identifying and mitigating these issues.
Issue: High Initial Burst Release
An initial burst release is the rapid release of a significant amount of drug shortly after the start of a release study.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Formulation-Related | |
| Surface-associated Drug | Optimize the manufacturing process to minimize drug accumulation on the implant surface. Consider a pre-wash step in the experimental protocol to remove surface drug before starting the release measurement. |
| High Implant Porosity | Review the manufacturing parameters of the implant, such as compression force or extrusion temperature, which can affect porosity.[1] |
| Polymer Properties | The molecular weight and lactide-to-glycolide ratio of the polymer matrix (commonly PLGA) can influence the initial burst.[1][2] Lower molecular weight and higher glycolide content can lead to faster initial hydration and drug release. |
| Method-Related | |
| Inadequate Sink Conditions | Ensure the volume and composition of the release medium provide adequate sink conditions, meaning the concentration of buprenorphine in the medium does not exceed 10-15% of its saturation solubility.[3] |
| Hydrodynamic Conditions | The agitation rate (e.g., RPM in a paddle apparatus) can significantly impact the initial release. Ensure the agitation is consistent and not excessively vigorous, which could accelerate the dissolution of the drug from the implant surface. |
Issue: Inconsistent or Unstable Release Profile
This refers to significant fluctuations in the drug release rate over the intended duration of the study.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Formulation-Related | |
| Polymer Degradation Rate | The degradation of the polymer matrix is a key factor in sustained release. Variability in polymer molecular weight, monomer ratio, or end-capping can lead to inconsistent degradation and, consequently, variable drug release.[1][4] |
| Drug-Polymer Interactions | The physicochemical properties of buprenorphine (e.g., its basicity) can influence the local pH within the polymer matrix, potentially catalyzing polymer degradation and altering the release profile.[5] |
| Implant Geometry and Size | Variations in the implant's dimensions (length and diameter) can affect the surface area-to-volume ratio, influencing the overall release kinetics.[6] |
| Method-Related | |
| pH and Buffer Capacity of Release Medium | Changes in the pH of the release medium can affect both the solubility of buprenorphine and the degradation rate of the polymer matrix. Ensure the buffer capacity of the medium is sufficient to maintain a stable pH throughout the experiment.[4] |
| Temperature Fluctuations | Maintain a constant and uniform temperature (typically 37°C) in the release medium, as temperature can impact polymer degradation, drug solubility, and diffusion.[7] |
| Medium Replacement Schedule | An inconsistent or infrequent medium replacement schedule can lead to a failure to maintain sink conditions, thereby affecting the drug release rate. |
Issue: Low or Incomplete Drug Release
This occurs when the cumulative amount of buprenorphine released at the end of the study is significantly lower than the expected total drug load.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Formulation-Related | |
| Drug Crystallinity | Buprenorphine has a high melting point, indicating a stable crystalline structure that can be slow to dissolve.[8] The physical state of the drug within the implant (amorphous vs. crystalline) can significantly impact its dissolution and release. |
| Poor Drug Distribution | Non-uniform distribution of buprenorphine within the polymer matrix can lead to incomplete release, with some drug remaining entrapped. |
| Method-Related | |
| Inadequate Assay Sensitivity | The analytical method used to quantify buprenorphine in the release samples may not be sensitive enough to detect low concentrations, especially towards the end of the release period. |
| Adsorption to Apparatus | Buprenorphine may adsorb to the surfaces of the dissolution vessel or sampling equipment. Consider using materials with low drug binding properties or adding a small amount of a non-interacting surfactant to the release medium. |
| Chemical Instability in Medium | Buprenorphine may degrade in the release medium over the long duration of the study. Assess the stability of buprenorphine under the specific conditions of the in vitro release test.[9] |
Frequently Asked Questions (FAQs)
Q1: What is SK-2110?
A1: SK-2110 is the developmental code name for a buprenorphine implant. It is being developed by Shenzhen ScienCare Pharmaceutical in China for the treatment of refractory major depressive disorder.[10]
Q2: What are the key physicochemical properties of buprenorphine to consider in release studies?
A2: Buprenorphine is a white, weakly acidic powder with limited solubility in water (17 mg/mL for the HCl salt).[11] It has a high melting point of about 217°C and pKa values of 8.5 and 10.0.[8][12] Its hydrochloride salt is fairly soluble in water, and it degrades in the presence of light.[10]
Q3: What type of polymer is likely used in the SK-2110 implant?
A3: While the exact composition of SK-2110 is proprietary, many long-acting implants utilize biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) or non-biodegradable polymers like ethylene vinyl acetate (EVA).[13][14] Factors affecting drug release from PLGA-based implants include the polymer's molecular weight, the ratio of lactic acid to glycolic acid, and whether the polymer chains have acid or ester end-caps.[1][4]
Q4: What are the common in vitro release testing methods for implants?
A4: Common methods include the sample and separate technique, flow-through cell methods (like USP Apparatus 4), and dialysis membrane methods.[15][16] The choice of method depends on the specific characteristics of the implant and the desired experimental conditions.
Q5: How can I quantify the amount of buprenorphine released?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is a common and reliable method for quantifying buprenorphine in release media.[17][18][19] Gas chromatography-mass spectrometry (GC-MS) can also be used.[20] The method should be validated for sensitivity, linearity, accuracy, and precision.
Experimental Protocols
Key Experiment: In Vitro Release Testing of SK-2110 Implant
Objective: To determine the rate and extent of buprenorphine release from the SK-2110 implant over a specified period in a controlled laboratory environment.
Materials:
-
SK-2110 buprenorphine implant
-
Release Medium: Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. The medium may contain a surfactant (e.g., 0.5% Tween 80) to enhance the solubility of buprenorphine and prevent adsorption.
-
Dissolution Apparatus: A compendial apparatus such as USP Apparatus 1 (baskets) or USP Apparatus 2 (paddles) with vessel modifications for implants, or a flow-through cell (USP Apparatus 4).
-
Constant Temperature Bath (37°C ± 0.5°C)
-
Validated Analytical Method (e.g., HPLC-UV or LC-MS/MS) for buprenorphine quantification.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (e.g., 0.22 µm PVDF) for sample preparation.
Procedure (using USP Apparatus 2 - Paddle Method):
-
Medium Preparation: Prepare a sufficient volume of the release medium and de-gas it to prevent the formation of air bubbles on the implant surface.
-
Apparatus Setup:
-
Place the dissolution vessels in the constant temperature bath and allow the medium to equilibrate to 37°C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 RPM).
-
-
Implant Placement: Carefully place one SK-2110 implant into each dissolution vessel. A sinker may be used to ensure the implant remains at the bottom of the vessel.
-
Sampling:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily or every few days), withdraw a specified volume of the release medium from each vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Filter the collected samples through a syringe filter to remove any particulate matter.
-
-
Sample Analysis:
-
Analyze the filtered samples for buprenorphine concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of buprenorphine released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to generate the in vitro release profile.
-
Visualizations
Caption: Workflow for in vitro release testing of the SK-2110 implant.
Caption: Key factors influencing variability in buprenorphine release.
References
- 1. Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. kinampark.com [kinampark.com]
- 4. kinampark.com [kinampark.com]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. scispace.com [scispace.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Buprenorphine - Wikipedia [en.wikipedia.org]
- 11. Buprenorphine for opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. HPLC Method for Analysis of Buprenorphine and Naloxone in Sublingual Film 8mg/2 mg on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Validated Method for the Quantification of Buprenorphine in Postmortem Blood Using Solid-Phase Extraction and Two-Dimensional Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing ND-2110 implant dose for sustained efficacy
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to optimize the dose of ND-2110 implants for sustained efficacy in preclinical research. As an IRAK4 inhibitor, this compound holds therapeutic promise for a variety of inflammatory diseases and certain cancers. This guide is predicated on the use of a biodegradable polymer implant for the sustained release of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of your this compound implant dose.
| Issue | Potential Cause | Recommended Action |
| Initial Burst Release Followed by Rapid Decline in Efficacy | High drug loading on the implant surface; Inappropriate polymer composition (e.g., low molecular weight PLGA). | 1. Implement a pre-release wash step for the implant. 2. Optimize the polymer formulation by increasing molecular weight or using a more hydrophobic polymer like PCL to slow initial drug release. 3. Reduce the drug-to-polymer ratio. |
| Suboptimal Efficacy Despite High Implant Dose | Poor bioavailability from the implant site; Rapid degradation of the implant. | 1. Evaluate the tissue surrounding the implant for signs of inflammation or fibrosis that may hinder drug diffusion. 2. Analyze the in vivo drug release kinetics by measuring local and systemic this compound concentrations over time. 3. Select a polymer with a slower degradation profile (e.g., higher lactide content in PLGA). |
| Inconsistent Efficacy Between Animals | Variability in implant placement; Inconsistent implant manufacturing. | 1. Standardize the surgical procedure for implantation to ensure consistent placement and minimize tissue damage. 2. Characterize each batch of implants for drug content, size, and weight to ensure uniformity. |
| Local Tissue Reaction at the Implant Site | Inflammatory response to the polymer or its degradation products; High localized concentration of this compound. | 1. Assess the biocompatibility of the polymer in a pilot study without the drug. 2. Consider using a polymer with a more favorable degradation profile that produces less acidic byproducts. 3. Lower the initial dose of this compound in the implant. |
| Loss of Efficacy Before the End of the Study | Complete elution of the drug from the implant; Development of tolerance. | 1. Increase the total dose of this compound in the implant. 2. Use a polymer blend to achieve a more sustained, zero-order release profile. 3. Investigate potential mechanisms of tolerance by analyzing downstream signaling markers. |
Frequently Asked Questions (FAQs)
1. How do I select the starting dose for my this compound implant?
The starting dose for your this compound implant should be based on in vitro potency and in vivo pharmacokinetic data from single-dose studies. The goal is to achieve sustained local concentrations of this compound that are above the in vitro IC50 for IRAK4 inhibition.
Pharmacokinetic Data for this compound in Mice (Single Dose Administration)
| Parameter | Value |
| Administration Route | Oral |
| Dose | 20 mg/kg |
| Cmax | 1.72 µg/mL |
| Tmax | 1 hour |
| Half-life (t1/2) | 5.89 hours |
| Bioavailability (F) | ~50% |
Note: This data is from oral administration and should be used as a preliminary guide. The release profile from an implant will differ significantly.
2. What is the mechanism of action of this compound and how can I measure its activity?
This compound is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical component of the MyD88 signaling pathway, which is activated by Toll-like receptors (TLRs) and the IL-1 receptor family. Inhibition of IRAK4 blocks the downstream phosphorylation of IRAK1, leading to the suppression of NF-κB activation and the production of pro-inflammatory cytokines like TNF-α.
The most direct way to measure the activity of your this compound implant is to assess the levels of these downstream markers. A common method is to challenge the animals with a TLR agonist like lipopolysaccharide (LPS) and then measure the levels of TNF-α in the serum.
3. What are the key components of the this compound signaling pathway?
The signaling cascade initiated by TLR/IL-1R activation that is targeted by this compound involves several key proteins. Understanding this pathway is crucial for designing experiments to evaluate the efficacy of your implant.
MyD88-IRAK4 Signaling Pathway
Caption: The MyD88-IRAK4 signaling pathway inhibited by this compound.
4. How can I design an experiment to evaluate the sustained efficacy of my this compound implant?
A well-designed in vivo study is essential to determine the optimal dose of your this compound implant for sustained efficacy. Below is a sample experimental workflow.
Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating this compound implant efficacy.
Experimental Protocols
Protocol for In Vivo Efficacy Assessment of this compound Implant
Objective: To determine the dose-dependent sustained efficacy of an this compound implant in a murine model of inflammation.
Materials:
-
This compound biodegradable implants (various doses)
-
Vehicle control implants (without this compound)
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
ELISA kit for murine TNF-α
-
Blood collection tubes
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Implantation:
-
Anesthetize the mice using isoflurane.
-
Shave and sterilize the surgical site (e.g., dorsal subcutaneous space).
-
Make a small incision and insert the this compound or vehicle control implant.
-
Close the incision with sutures or surgical glue.
-
Allow the animals to recover for at least 48 hours.
-
-
LPS Challenge and Sample Collection:
-
At designated time points post-implantation (e.g., 1, 2, 4, and 6 weeks), administer an intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg) to a cohort of mice from each group.
-
90 minutes after the LPS challenge, collect blood via submandibular or retro-orbital bleeding.
-
Process the blood to obtain serum and store at -80°C until analysis.
-
-
TNF-α Measurement:
-
Quantify the concentration of TNF-α in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean TNF-α levels for each group at each time point.
-
Determine the percent inhibition of TNF-α production for each this compound dose group compared to the vehicle control group.
-
Plot the percent inhibition over time for each dose to visualize the duration of efficacy.
-
Hypothetical In Vivo Efficacy Data
The following table presents a hypothetical dataset to illustrate the expected outcome of the described experiment.
| Implant Dose | Week 1 TNF-α Inhibition (%) | Week 2 TNF-α Inhibition (%) | Week 4 TNF-α Inhibition (%) | Week 6 TNF-α Inhibition (%) |
| Vehicle Control | 0 | 0 | 0 | 0 |
| Low Dose (e.g., 5 mg) | 85 | 60 | 30 | 10 |
| Medium Dose (e.g., 15 mg) | 95 | 88 | 75 | 50 |
| High Dose (e.g., 30 mg) | 98 | 95 | 90 | 82 |
This data can be used to determine the optimal dose of the this compound implant that provides the desired duration of efficacy for your specific research needs.
troubleshooting lack of behavioral effect with ND-2110
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ND-2110 in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful implementation of your research.
Troubleshooting Guides
Issue: Lack of Observable Behavioral Effect with this compound
One of the most common challenges in preclinical research is the absence of an expected behavioral effect after compound administration. This guide provides a systematic approach to troubleshooting this issue with this compound.
Question: We are not observing the expected behavioral changes in our animal models after administering this compound. What are the potential causes and how can we troubleshoot this?
Answer: A lack of behavioral effect can stem from several factors, ranging from compound preparation to experimental design. Follow these steps to identify the potential source of the issue:
Step 1: Verify Compound Formulation and Administration
Proper formulation and administration are critical for achieving adequate bioavailability and target engagement.
-
Formulation: this compound is a small molecule that may have solubility challenges. Ensure you are using an appropriate vehicle for in vivo administration. While specific formulation details for this compound are not widely published, common vehicles for similar compounds include solutions with cyclodextrins, DMSO, or other solubilizing agents. It is crucial to determine the optimal formulation for your specific route of administration and to ensure the compound remains in solution.
-
Route of Administration: The chosen route of administration significantly impacts the pharmacokinetics of this compound. Oral (PO) and intravenous (IV) routes will have different absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Dose and Volume: Confirm that the calculated dose is appropriate for the animal model and the expected potency of this compound. Ensure the injection volume is within acceptable limits for the chosen route to avoid discomfort or tissue damage that could confound behavioral observations.
Step 2: Review Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters
Understanding the PK/PD profile of this compound is essential for designing experiments with appropriate timing for behavioral testing.
-
Timing of Behavioral Assay: The onset and duration of the behavioral test must align with the peak concentration (Cmax) and half-life (T½) of this compound in the target tissue. Based on available data in mice, consider the following pharmacokinetic parameters:
| Administration Route | Dose (mg/kg) | T½ (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (PO) | 30 | 2.1 | 1,200 | 4,500 | 45 |
| Intravenous (IV) | 10 | 1.8 | 3,500 | 1,000 | 100 |
Data adapted from a study on the pharmacokinetics of this compound in mice.[1]
-
Metabolism and Clearance: Be aware of the metabolic stability of this compound and its clearance rate. Rapid metabolism could lead to a shorter-than-expected duration of action.
-
Brain Penetration: For behavioral assays targeting the central nervous system (CNS), it is crucial to confirm that this compound can cross the blood-brain barrier (BBB). If CNS penetration is low, a lack of behavioral effect is expected. Strategies to enhance CNS delivery, such as formulation with nanoparticles or direct administration (e.g., intracerebroventricular injection), may be necessary.
Step 3: Evaluate the Experimental Design and Behavioral Paradigm
The chosen behavioral assay must be sensitive to the pharmacological effects of IRAK4 inhibition.
-
Relevance of the Behavioral Model: this compound is an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1] Therefore, behavioral models with a neuroinflammatory or immune component are most likely to be affected. For example, studies have shown that IRAK4 inhibition in the nucleus accumbens can attenuate cue-induced opioid-seeking behavior in rats, suggesting a role for neuroimmune signaling in addiction-related behaviors.[2]
-
Control Groups: Ensure the inclusion of appropriate control groups, including a vehicle-treated group, to account for any effects of the injection procedure or the vehicle itself. A positive control (a compound with a known effect in the chosen behavioral assay) can help validate the experimental setup.
-
Statistical Power: A lack of effect could be due to insufficient statistical power. Re-evaluate your sample size calculations to ensure you can detect a meaningful difference.
Step 4: Assess Compound Stability and Purity
The integrity of the compound is paramount for obtaining reliable results.
-
Storage and Handling: Store this compound according to the manufacturer's recommendations to prevent degradation.
-
Solution Stability: Prepare fresh solutions of this compound for each experiment, or validate the stability of stock solutions over time and at the intended storage temperature.
-
Purity: Verify the purity of your this compound batch. Impurities could interfere with its activity or introduce confounding effects.
Here is a troubleshooting workflow to guide your investigation:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical enzyme in the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). By inhibiting IRAK4, this compound blocks the activation of downstream signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
The signaling pathway is as follows:
Q2: Are there any known off-target effects of this compound that could explain unexpected behavioral phenotypes?
A2: this compound has been shown to be a highly selective inhibitor for IRAK4 when screened against a large panel of kinases.[1] However, it is always important to consider the possibility of off-target effects, especially at higher concentrations. If you observe unexpected behavioral changes, consider the following:
-
Dose-Response Relationship: Perform a dose-response study to see if the unexpected effect is dose-dependent. Off-target effects are more likely to occur at higher doses.
-
Structural Analogs: If available, test a structurally related but inactive analog of this compound as a negative control. This can help differentiate between on-target and off-target effects.
-
Phenotypic Comparison: Compare the observed behavioral phenotype with the known effects of inhibiting other potential off-target kinases that might be affected at high concentrations.
Q3: What is a good starting point for a behavioral study protocol with this compound?
A3: A good starting point would be to adapt a protocol from a study that has successfully used an IRAK4 inhibitor to modulate behavior. For example, a cue-induced reinstatement model for opioid-seeking has been shown to be sensitive to IRAK4 inhibition.[2]
Experimental Protocols
Key Experiment: Cue-Induced Reinstatement of Opioid-Seeking Behavior in Rats
This protocol is a condensed example based on established methods and is intended as a starting point.[2][3] Researchers should optimize the parameters for their specific experimental conditions.
Objective: To assess the effect of this compound on the reinstatement of drug-seeking behavior triggered by drug-associated cues.
Materials:
-
Male Sprague-Dawley rats
-
Operant conditioning chambers
-
Intravenous catheters
-
Morphine (or other opioid)
-
This compound
-
Vehicle for this compound
Methodology:
-
Surgery: Implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period of at least one week.
-
Self-Administration Training:
-
Train rats to self-administer morphine (e.g., 0.5 mg/kg/infusion) by pressing a lever in the operant chamber.
-
Each infusion is paired with a discrete cue (e.g., a light and a tone).
-
Continue training for approximately 2 weeks, or until stable responding is achieved.
-
-
Extinction:
-
Replace morphine with saline.
-
Lever presses no longer result in an infusion or the presentation of the cue.
-
Continue extinction sessions until lever pressing returns to baseline levels.
-
-
Reinstatement Test:
-
Administer this compound (e.g., 10-30 mg/kg, IP) or vehicle 30-60 minutes before the test session.
-
Place the rats back in the operant chamber.
-
Present the drug-associated cues upon lever pressing, but do not deliver the drug.
-
Record the number of lever presses on the active and inactive levers.
-
Data Analysis: Compare the number of active lever presses between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in lever pressing in the this compound group would suggest that IRAK4 inhibition attenuates cue-induced drug-seeking.
Here is a visual representation of the experimental workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Interleukin-1 receptor-associated kinase 4 (IRAK4) in the nucleus accumbens regulates opioid-seeking behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SK-2110 Explant Kit for Residual Drug Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the SK-2110 explant system for residual drug analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable residual drug in the explant. | 1. Incomplete drug administration to the explant. 2. Drug degradation due to improper storage or handling. 3. Suboptimal extraction of the drug from the explant tissue. 4. The analytical method is not sensitive enough. | 1. Ensure the drug delivery system (e.g., patch, gel) is in full contact with the explant surface. 2. Store drug formulations at the recommended temperature and protect from light. Prepare fresh dilutions as needed. 3. Optimize the extraction protocol. Consider different solvents, increasing extraction time, or using homogenization techniques. 4. Validate the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method. Consider using a more sensitive instrument or a different detection method. |
| High variability in residual drug levels between replicate explants. | 1. Inconsistent explant size or weight. 2. Uneven drug application. 3. Variation in incubation time or conditions. 4. Inconsistent tissue processing and extraction. | 1. Use a biopsy punch to create explants of uniform size and thickness. Normalize results to tissue weight. 2. Ensure a consistent amount of the drug formulation is applied evenly across the explant surface. 3. Maintain consistent incubation times, temperature, and humidity for all explants. 4. Standardize the tissue homogenization, sonication, and extraction procedures for all samples. |
| Poor explant viability during the experiment. | 1. Contamination of the culture medium. 2. Explant desiccation. 3. Cytotoxicity of the drug or vehicle. | 1. Use sterile techniques during explant preparation and culture. Include appropriate antibiotics/antimycotics in the culture medium. 2. Ensure the culture environment maintains high humidity. Do not allow the explant surface to dry out. 3. Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for your drug and vehicle. |
| Interference from endogenous compounds in the analytical assay. | 1. Insufficient sample cleanup. 2. Co-elution of interfering substances with the drug of interest during chromatography. | 1. Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. 2. Optimize the chromatographic method (e.g., change the mobile phase gradient, use a different column) to improve the resolution between the drug and interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended culture medium for SK-2110 explants?
A1: We recommend using Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B to maintain explant viability and prevent contamination.
Q2: How long can I keep the SK-2110 explants in culture for residual drug analysis?
A2: For most applications, we recommend a culture period of 24 to 72 hours. However, the optimal duration may vary depending on the specific drug and experimental design. A time-course experiment is advised to determine the ideal endpoint for your study.
Q3: What is the best method to extract the residual drug from the explant tissue?
A3: The optimal extraction method is drug-dependent. A common starting point is mechanical homogenization of the tissue in an organic solvent such as acetonitrile or methanol, followed by centrifugation to pellet the tissue debris. For more complex matrices, solid-phase extraction (SPE) may be necessary for sample cleanup.
Q4: How should I prepare the explant for drug application?
A4: After receiving the SK-2110 tissue, use a sterile biopsy punch to create explants of a consistent diameter. Place the explants dermal-side down on a sterile culture dish insert, with the epidermal surface exposed for drug application.
Experimental Protocols
Protocol 1: SK-2110 Explant Culture and Drug Application
-
Upon receipt, place the SK-2110 tissue in a sterile petri dish containing DMEM.
-
Use a sterile, 8-mm biopsy punch to create uniform explants.
-
Place a sterile culture dish insert into each well of a 6-well culture plate.
-
Add 1.5 mL of pre-warmed, supplemented DMEM to the bottom of each well, ensuring the medium does not cover the top of the insert.
-
Carefully place one explant, dermal-side down, onto the center of each culture dish insert.
-
Apply a known quantity of the drug formulation evenly to the epidermal surface of the explant.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Residual Drug Extraction from SK-2110 Explants
-
Following incubation, carefully remove the explant from the culture insert using fine-tipped forceps.
-
Blot the explant gently on sterile filter paper to remove excess medium.
-
Record the weight of the explant.
-
Place the explant in a 2 mL microcentrifuge tube containing 500 µL of acetonitrile and a sterile stainless steel bead.
-
Homogenize the tissue using a bead beater for 5 minutes at a high setting.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted drug, and transfer it to a clean tube for analysis (e.g., by LC-MS/MS).
Visualizations
Caption: Experimental workflow for residual drug analysis in SK-2110 explants.
Caption: Troubleshooting logic for low or no detectable residual drug.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common complications associated with implants in research animals.
Troubleshooting Guides
This section offers guidance on identifying and resolving specific issues that may arise during your experiments.
Issue: Suspected Implant-Associated Infection
Q1: What are the clinical signs of a potential implant-associated infection?
A1: Clinical signs of an implant-associated infection can vary in subtlety and may include:
-
Local Signs: Redness, swelling, warmth, or discharge (purulent or serosanguinous) at the surgical site. Abscess formation may also be observed.
-
Systemic Signs: Lethargy, decreased appetite, weight loss, fever, and changes in behavior.
-
Implant Loosening: Palpable movement of the implant or radiographic evidence of lucency around the implant.
Q2: How can I confirm an implant-associated infection?
A2: Confirmation of an infection typically involves a combination of the following:
-
Microbial Culture: Aseptically collect a sample from the implant site (e.g., fluid aspirate, tissue biopsy, or sonication of the explanted device) for bacterial and/or fungal culture and sensitivity testing.
-
Histopathology: A tissue biopsy from the implant interface can reveal inflammatory infiltrates, necrosis, and the presence of microorganisms.
-
Radiographic Imaging: X-rays or micro-CT scans can show signs of osteolysis (bone loss) around the implant, periosteal reaction, and soft tissue swelling.[1]
-
Blood Work: A complete blood count (CBC) may show an elevated white blood cell count (leukocytosis).
Q3: What are the common pathogens associated with implant infections?
A3: Staphylococcus aureus is a frequently implicated pathogen in implant-associated infections.[2][3][4][5] Other common microorganisms include Staphylococcus epidermidis and Pseudomonas aeruginosa.[2][6]
Issue: Implant Loosening or Failure
Q1: My implant appears to be loose. What could be the cause?
A1: Implant loosening is a significant complication that can stem from several factors:
-
Aseptic Loosening: This is a common cause of long-term implant failure and is often triggered by the body's reaction to wear debris from the implant material, leading to inflammation and bone resorption around the implant.
-
Infection: A chronic, low-grade infection can lead to inflammation and subsequent bone loss, resulting in implant loosening.
-
Mechanical Factors: Insufficient initial stability, excessive loading on the implant, or poor surgical technique can all contribute to mechanical failure and loosening. In small animal fracture fixation, implant loosening was the most common cause of failure.[7][8][9]
-
Poor Osseointegration: Inadequate bone growth into or onto the implant surface can lead to instability. This can be influenced by the implant material, surface characteristics, and the host's healing capacity.
Q2: How can I assess implant stability and osseointegration?
A2: Several methods can be employed to evaluate implant stability:
-
Radiographic Analysis: Serial radiographs can be used to assess for changes in the bone-implant interface over time. A stable implant will show no signs of radiolucency at the interface.
-
Histological Evaluation: Histomorphometric analysis of the bone-implant interface from a tissue section can provide detailed information on the extent of bone-to-implant contact (BIC) and bone growth.
-
Mechanical Testing: In terminal studies, push-out or pull-out tests can quantify the force required to dislodge the implant from the surrounding bone, providing a direct measure of fixation strength.
Issue: Adverse Tissue Reaction (Inflammation and Fibrosis)
Q1: I'm observing a significant inflammatory response around my implant. Is this normal?
A1: An initial acute inflammatory response is a normal part of the healing process following any surgical implantation. However, a persistent or excessive inflammatory reaction can indicate a problem. The foreign body response (FBR) is the characteristic reaction of tissues to an implanted biomaterial. This response involves protein adsorption onto the implant surface, followed by the recruitment of immune cells, primarily macrophages. These macrophages can fuse to form foreign body giant cells (FBGCs) on the implant surface. This chronic inflammatory state can ultimately lead to the formation of a fibrous capsule around the implant, which can compromise its function.
Q2: What factors can influence the severity of the foreign body response?
A2: The intensity of the FBR is influenced by several implant-related factors:
-
Biocompatibility of the Material: The inherent properties of the material play a crucial role. Some materials are more immunogenic than others.
-
Surface Properties: The topography, chemistry, and wettability of the implant surface can significantly impact protein adsorption and subsequent cellular responses.
-
Implant Size and Shape: Larger implants with irregular shapes may elicit a more pronounced FBR.
-
Degradation Products: If the implant material degrades, the released byproducts can trigger an inflammatory response.
FAQs (Frequently Asked Questions)
Q1: How can I prevent implant-associated infections in my animal studies?
A1: A multi-faceted approach is crucial for preventing infections:
-
Aseptic Surgical Technique: Strict adherence to aseptic surgical procedures is paramount. This includes proper sterilization of instruments and implants, as well as aseptic preparation of the surgical site.
-
Antimicrobial Coatings: The use of implants coated with antimicrobial agents, such as antibiotics or silver, has been shown to reduce infection rates.[10][11][12][13]
-
Systemic Antibiotics: Prophylactic administration of systemic antibiotics before and shortly after surgery can help reduce the risk of infection.
-
Minimizing Tissue Trauma: Careful surgical technique to minimize damage to surrounding tissues can reduce the risk of postoperative complications, including infection.
Q2: What are the most common animal models for studying implant-related complications?
A2: Rodent models, particularly rats and mice, are widely used for studying implant-associated infections and biocompatibility due to their cost-effectiveness and the availability of immunological reagents.[1][2][3][14][15][16][17][18] Rabbit models are also frequently used, especially in orthopedic research.[6] For larger implant studies, sheep and pigs may be utilized as their bone structure and physiology can be more comparable to humans.
Q3: What should I do if I suspect an implant has failed?
A3: If you suspect implant failure, it is important to first document your observations thoroughly. This includes clinical signs, radiographic findings, and any behavioral changes in the animal. Depending on the nature of the failure and the goals of your study, you may need to consider humane euthanasia and subsequent retrieval of the implant and surrounding tissues for analysis. Consultation with a veterinarian and your institution's animal care and use committee (IACUC) is strongly recommended.
Q4: Can the implant material itself cause complications?
A4: Yes, the choice of implant material is critical. While materials like titanium are generally considered highly biocompatible, all foreign materials will elicit some degree of host response. Some materials may leach ions or particles that can cause local or systemic toxicity. Furthermore, the mechanical properties of the implant must be appropriate for the intended application to avoid failure. For example, using an undersized implant in fracture fixation can lead to mechanical failure.[7]
Data Presentation
Table 1: Infection Rates Associated with Different Implant Materials in Animal Models
| Implant Material | Animal Model | Inoculated Bacteria | Infection Rate (%) | Reference |
| Titanium | Rabbit | Pseudomonas aeruginosa | 36.7% | [6] |
| Absorbable Copolymer | Rabbit | Pseudomonas aeruginosa | 13.3% | [6] |
| Porous Materials | Mouse | Staphylococcus aureus | Higher than dense materials in acute infection | [5] |
| Dense Materials | Mouse | Staphylococcus aureus | Higher than porous materials in chronic infection | [5] |
Table 2: Efficacy of Antimicrobial Coatings in Reducing Implant-Associated Infections in Animal Models
| Coating | Animal Model | Bacteria | Efficacy | Reference |
| Vancomycin-loaded Hydrogel | Rabbit | MRSA | 72-99% reduction in local bacterial load | [10][12] |
| PEG-PPS with Tigecycline | Mouse | S. aureus | Significant reduction in infection burden | [11] |
| PEG-PPS with Vancomycin | Mouse | S. aureus | Decreased infection on days 1, 3, 5, and 7 post-op | [11] |
Table 3: Incidence of Implant Failure in Small Animal Fracture Fixation
| Study Population | Number of Cases | Implant Failure Rate (%) | Most Common Failure Mode | Reference |
| Dogs and Cats | 37 animals (39 fractures) | 23% of treated cases | Loosening (41%) | [7] |
| Dogs and Cats | 37 animals (39 fractures) | Not specified | Loosening (54%) | [8][9] |
| Small Animals | Various studies | 0-21% (depending on locking plate system) | Not specified | [19] |
Experimental Protocols
Protocol 1: Rat Model of Implant-Associated Osteomyelitis (Tibial Implantation)
This protocol is adapted from established methods for inducing implant-associated infection in a rat tibia model.[2][3][15][20][21]
Materials:
-
Sprague-Dawley rats (male, appropriate weight for the study)
-
Sterile titanium implants (e.g., K-wires or custom-designed rods)
-
Staphylococcus aureus (e.g., ATCC 25923) culture
-
Tryptic Soy Broth (TSB) and Agar plates
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Analgesics (e.g., buprenorphine)
-
Sterile saline
Procedure:
-
Bacterial Preparation: The day before surgery, inoculate a single colony of S. aureus into TSB and incubate overnight at 37°C. On the day of surgery, wash the bacteria and dilute to the desired concentration (e.g., 10^6 CFU/10 µL in sterile PBS).[21]
-
Animal Preparation: Anesthetize the rat and administer pre-operative analgesia. Shave and aseptically prepare the surgical site over the proximal tibia.
-
Surgical Implantation:
-
Make a small incision over the tibial plateau.
-
Carefully drill a hole into the intramedullary canal of the tibia.
-
Inoculate the medullary canal with the prepared bacterial suspension.
-
Insert the sterile implant into the canal.
-
Close the incision in layers.
-
-
Post-operative Care: Administer post-operative analgesia as required and monitor the animal for signs of infection and distress.
-
Outcome Assessment: At the designated endpoint (e.g., 14-28 days), humanely euthanize the animal. The implant and surrounding bone tissue can be harvested for microbiological analysis (CFU counting) and histological evaluation.
Protocol 2: Histological Analysis of the Implant-Tissue Interface
This protocol provides a general guideline for preparing and analyzing tissue sections containing an implant.
Materials:
-
Harvested tissue block containing the implant
-
Fixative (e.g., 10% neutral buffered formalin)
-
Dehydrating agents (graded series of ethanol)
-
Embedding medium (e.g., polymethyl methacrylate - PMMA)
-
Microtome or grinding system for hard tissues
-
Stains (e.g., Hematoxylin and Eosin, Masson's Trichrome)
-
Microscope
Procedure:
-
Fixation: Immediately after harvesting, fix the tissue block in formalin for an appropriate duration.
-
Dehydration and Embedding: Dehydrate the specimen through a graded series of ethanol and then embed in a hard resin like PMMA. This is necessary to provide support to the hard implant during sectioning.
-
Sectioning:
-
Ground Sections: For non-decalcified bone-implant interfaces, a precision grinding system is used to create thin sections.
-
Microtome Sectioning: If the implant is removed prior to embedding (for soft tissue analysis) or if a specialized microtome is available, thin sections can be cut.
-
-
Staining: Stain the sections with appropriate histological stains to visualize different tissue components. H&E is used for general morphology, while Masson's Trichrome can differentiate collagen and bone.
-
Microscopic Analysis: Examine the stained sections under a light microscope. Histomorphometric analysis can be performed to quantify parameters such as bone-to-implant contact (BIC), bone area within the threads of the implant, and the thickness of the fibrous capsule.
Protocol 3: Microbial Culture from an Infected Implant
Materials:
-
Explanted implant
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
-
Agar plates (e.g., Blood Agar, Tryptic Soy Agar)
-
Incubator
Procedure:
-
Aseptic Retrieval: Aseptically retrieve the implant from the animal and place it in a sterile tube containing a known volume of sterile PBS.
-
Dislodging Adherent Bacteria:
-
Vortexing: Vigorously vortex the tube for 1-2 minutes to dislodge loosely attached bacteria.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes to disrupt the biofilm and release adherent bacteria.
-
-
Plating and Incubation:
-
Perform serial dilutions of the sonicate fluid in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Quantification: Count the number of colony-forming units (CFUs) on the plates to determine the bacterial load on the implant.
Mandatory Visualizations
References
- 1. A Quantitative Mouse Model of Implant-Associated Osteomyelitis and the Kinetics of Microbial Growth, Osteolysis and Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of an in vivo rat model for chronic musculoskeletal implant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an Acute Rodent Osteomyelitis Infectious Model Using a Tibial Intramedullary Implant Inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavior of the different implant materials in acute infection and efficacy of antibiotherapy: experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implant site infection rates with porous and dense materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are Absorbable Plates More Resistant to Infection Than Titanium Implants? An Experimental Pre-Clinical Trial in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Veterinary and Comparative Orthopaedics and Traumatology / Abstract [thieme-connect.com]
- 8. Fracture Healing in 37 Dogs and Cats with Implant Failure after Surgery (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of antibacterial-loaded coating in an in vivo model of acutely highly contaminated implant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Efficacy of a “Smart” Antimicrobial Implant Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of antimicrobial coated orthopaedic implants on the prevention of periprosthetic infections: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative mouse model of implant-associated osteomyelitis and the kinetics of microbial growth, osteolysis, and humoral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Animal Model of Implant-Associated Infections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Model of Implant-Associated Infections in Mice [jove.com]
- 18. mdpi.com [mdpi.com]
- 19. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 20. A model of implant-associated infection in the tibial metaphysis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vivo Prevention of Implant-Associated Infections Caused by Antibiotic-Resistant Bacteria through Biofunctionalization of Additively Manufactured Porous Titanium [mdpi.com]
improving the translational relevance of ND-2110 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational relevance of their ND-2110 studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways, when activated, lead to the activation of the transcription factor NF-κB, which plays a central role in inflammation and cell survival. By inhibiting IRAK4, this compound effectively blocks this signaling cascade, making it a promising therapeutic target for various inflammatory diseases and cancers, particularly those dependent on NF-κB signaling.
Q2: What are the key challenges in translating preclinical findings of IRAK4 inhibitors like this compound to clinical applications?
Translating preclinical data for IRAK4 inhibitors into successful clinical outcomes can be challenging. Some of the key hurdles include:
-
Species-specific differences: The efficacy and toxicology of IRAK4 inhibitors can vary between preclinical animal models and humans.
-
Redundancy in signaling pathways: Other kinases, such as IRAK1, can sometimes compensate for the inhibition of IRAK4, potentially leading to reduced efficacy in a clinical setting.[1]
-
Genetic variability in the patient population: Genetic variations in the IRAK4 gene or other components of the TLR pathway could influence a patient's response to this compound.[2]
-
Development of resistance: As with many targeted therapies, cancer cells may develop resistance mechanisms to IRAK4 inhibition over time.
Q3: How can I select the appropriate in vivo model for my this compound study?
The choice of an in vivo model is critical for the translational relevance of your study.[3][4] Key considerations include:
-
Relevance to the disease: The animal model should accurately recapitulate the pathophysiology of the human disease you are studying.
-
Expression of the target: Ensure that the IRAK4 signaling pathway is active and relevant in the chosen model.
-
Pharmacokinetics: The pharmacokinetic profile of this compound should be characterized in the selected animal species to ensure adequate drug exposure at the target site.
-
Endpoints: The chosen endpoints should be clinically relevant and readily measurable in the animal model.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell-based assay results | Inconsistent cell seeding density, variations in reagent concentrations, or differences in incubation times. | Ensure precise and consistent cell seeding. Use calibrated pipettes for all reagent additions. Standardize all incubation times and temperatures. |
| Lower than expected potency (IC50) of this compound | Incorrect drug concentration, degradation of the compound, or issues with the assay readout. | Verify the concentration and purity of the this compound stock solution. Prepare fresh dilutions for each experiment. Ensure the assay readout (e.g., luminescence, fluorescence) is within the linear range of the instrument. |
| Inconsistent results between different batches of cells | Cellular drift over multiple passages, leading to changes in signaling pathways. | Use cells within a defined and narrow passage number range. Regularly perform cell line authentication to ensure the identity and purity of the cell line. |
In Vivo Study Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of efficacy in an animal model | Insufficient drug exposure at the target tissue, poor absorption, or rapid metabolism of this compound. | Perform pharmacokinetic studies to determine the optimal dose and dosing schedule. Consider alternative routes of administration. Analyze drug concentration in the target tissue. |
| Unexpected toxicity or adverse effects | Off-target effects of this compound, or vehicle-related toxicity. | Conduct a dose-range finding study to determine the maximum tolerated dose. Include a vehicle-only control group to assess the effects of the formulation. |
| High inter-animal variability in tumor growth or disease progression | Inconsistent tumor cell implantation, genetic drift in the animal colony, or environmental stressors. | Standardize the tumor implantation procedure. Use age- and sex-matched animals from a reputable supplier. Maintain a consistent and controlled animal housing environment. |
Experimental Protocols
Key Experimental Data for this compound
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound [2]
| Parameter | Value |
| IRAK4 Kinase Inhibition (IC50) | 11.2 nM |
| Kinase Selectivity | Highly selective against a panel of 334 kinases |
Table 2: In Vivo Pharmacokinetics of this compound in Mice [2]
| Dose | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Data not publicly available in the search results. |
Note: Specific values for the pharmacokinetic parameters were not available in the provided search results. Researchers should perform their own pharmacokinetic studies in their chosen animal models.
Signaling Pathway Diagram
The following diagram illustrates the TLR/IL-1R signaling pathway and the point of intervention for this compound.
Caption: TLR/IL-1R signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a preclinical cancer model.
Caption: Preclinical experimental workflow for this compound evaluation.
References
mitigating inter-subject variability with ND-2110 implants
Welcome to the technical support center for the ND-2110 implant system. This resource is designed for researchers, scientists, and drug development professionals to help mitigate inter-subject variability in your experiments and ensure the successful application of this compound implants. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guides
This section provides systematic guidance to resolve common problems during your experiments with this compound implants.
Issue 1: High Variability in Inflammatory Readouts Post-Implantation
Symptoms:
-
Significant standard deviations in cytokine measurements (e.g., TNF-α, IL-6) across the experimental group receiving this compound implants.
-
Inconsistent phenotypic responses to the inflammatory challenge.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Improper Implant Placement: Inconsistent anatomical location of the implant can lead to variable drug diffusion and efficacy. | Solution: Develop a detailed surgical protocol with precise anatomical landmarks for implantation. Use imaging techniques (e.g., micro-CT) to verify consistent placement across all subjects. |
| Implant Expulsion or Malfunction: The implant may have been dislodged or is not releasing this compound as expected. | Solution: Visually inspect the implantation site for any signs of implant expulsion. At the study endpoint, explant the device to check for physical integrity. Include a separate cohort for pharmacokinetic analysis to confirm drug release. |
| Infection at the Surgical Site: Localized infection can create an additional inflammatory response, confounding the experimental results. | Solution: Ensure strict aseptic surgical technique. Monitor subjects for signs of infection post-surgery (e.g., redness, swelling, purulent discharge). Consider a short course of broad-spectrum antibiotics if infections are common in your model. |
| Underlying Sub-clinical Health Differences: Pre-existing health variations between subjects can influence their inflammatory response. | Solution: Implement a thorough health screening and acclimatization period for all subjects before the experiment begins. Use subjects from a reputable supplier with a well-defined health status. |
Troubleshooting Workflow:
Issue 2: Lack of Efficacy (No Reduction in Inflammatory Response)
Symptoms:
-
No statistically significant difference in inflammatory markers between the this compound implant group and the control group.
-
The expected therapeutic effect of IRAK4 inhibition is not observed.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incorrect Dose Selection: The concentration of this compound in the implant may be too low for the specific animal model or inflammatory challenge. | Solution: Perform a dose-ranging study to determine the optimal concentration of this compound. Consult existing literature on IRAK4 inhibition for your specific model if available. |
| Timing of Implantation: The implant may have been placed too late or too early relative to the inflammatory stimulus. | Solution: The experimental design should consider the pharmacokinetic profile of this compound release from the implant. Stagger the implantation time relative to the stimulus to find the optimal therapeutic window. |
| Model Resistance to IRAK4 Inhibition: The inflammatory pathway in your specific model may not be predominantly driven by IRAK4 signaling. | Solution: Confirm the role of the MyD88-IRAK4 signaling pathway in your model by using a positive control (e.g., a systemic IRAK4 inhibitor). Analyze tissue samples to confirm the presence and activation of IRAK4. |
| Drug Degradation: The this compound within the implant may have degraded due to improper storage or handling. | Solution: Ensure implants are stored according to the manufacturer's instructions. Protect from light and extreme temperatures. |
Experimental Workflow for Efficacy Troubleshooting:
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound implant?
A1: The this compound implant is a drug-eluting implant that provides sustained, localized release of this compound. This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] By inhibiting IRAK4, the implant blocks downstream signaling from Toll-like receptors (TLRs) and IL-1 receptors, which are key initiators of the innate immune response. This localized inhibition of a critical inflammatory signaling node helps to reduce the magnitude and variability of the inflammatory response in experimental models.
IRAK4 Signaling Pathway:
Q2: How does mitigating inter-subject variability improve my research?
A2: Inter-subject variability refers to the differences in responses observed among different individuals or subjects within the same experimental group.[2] High variability can mask the true effect of a treatment, requiring a larger sample size to achieve statistical significance.[3] By using the this compound implant to create a more uniform, localized inflammatory environment, you can:
-
Increase Statistical Power: With less "noise" in the data, the true experimental effect is easier to detect.
-
Reduce Required Sample Sizes: Achieving statistically significant results with fewer subjects, which is both cost-effective and ethically desirable, especially in animal studies.[4]
-
Enhance Reproducibility: More consistent results make it easier for your lab and others to reproduce your findings.[5]
Q3: What are the appropriate controls for an experiment using this compound implants?
A3: A robust experimental design is crucial. We recommend including the following control groups:
-
Sham Surgery Group: Subjects undergo the same surgical procedure, but no implant is inserted. This controls for the effects of the surgery itself.
-
Vehicle Implant Group: Subjects receive an identical implant that does not contain the this compound drug (placebo). This controls for the physical presence of the implant and any effects of the implant material.
-
Positive Control Group (Optional but Recommended): In some cases, a group treated with a known, systemically delivered anti-inflammatory agent can help benchmark the efficacy of the this compound implant.
Q4: Can I use the this compound implant in any animal model?
A4: The this compound implant is designed for pre-clinical research models where inflammation is a key driver of the pathology and is known to be mediated by the IRAK4 pathway. Its suitability depends on the specific anatomy and size of the target animal and the location for implantation. Please contact our support team to discuss the feasibility for your specific model.
Experimental Protocols
Protocol 1: Implantation Procedure (Generic Rodent Model)
-
Anesthesia and Analgesia: Anesthetize the animal using a standard, approved protocol (e.g., isoflurane inhalation). Administer pre-operative analgesics as per institutional guidelines.
-
Surgical Preparation: Shave and disinfect the surgical site using alternating scrubs of povidone-iodine and 70% ethanol. Place the animal on a sterile surgical drape.
-
Incision: Make a small incision (e.g., 5-10 mm) through the skin and underlying fascia at the predetermined anatomical location.
-
Implant Placement: Using sterile forceps, create a small subcutaneous pocket or intramuscular separation. Carefully insert the this compound implant into the prepared space.
-
Wound Closure: Close the muscle layer (if applicable) with absorbable sutures. Close the skin using wound clips or non-absorbable sutures.
-
Post-Operative Care: Monitor the animal during recovery from anesthesia. Provide post-operative analgesics and monitor the surgical site daily for one week for signs of infection or implant-related complications.
Protocol 2: Cytokine Analysis from Local Tissue
-
Tissue Harvest: At the study endpoint, euthanize the animal and collect the tissue surrounding the implant site.
-
Homogenization: Weigh the tissue sample and homogenize it in an appropriate lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
-
Quantification: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the concentration of key inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Data Normalization: Normalize cytokine concentrations to the total protein concentration of the lysate (determined by a BCA or Bradford assay) to account for variations in sample size.
Quantitative Data Summary
The following table illustrates a hypothetical dataset from a study using this compound implants to reduce variability in a lipopolysaccharide (LPS) challenge model in mice.
Table 1: Local Tissue TNF-α Levels 6 Hours Post-LPS Challenge
| Experimental Group | N | Mean TNF-α (pg/mg protein) | Standard Deviation | Coefficient of Variation (%) |
| Sham Surgery + LPS | 10 | 1250 | 488 | 39.0 |
| Vehicle Implant + LPS | 10 | 1310 | 512 | 39.1 |
| This compound Implant + LPS | 10 | 450 | 95 | 21.1 |
As shown in the table, the this compound implant group not only shows a significant reduction in the mean TNF-α response but also a markedly lower standard deviation and coefficient of variation, demonstrating its efficacy in mitigating inter-subject variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Inter-subject variability: Significance and symbolism [wisdomlib.org]
- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 4. Rigor and Reproducibility in Experimental Design: Common flaws [smcclatchy.github.io]
- 5. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SK-2110 Buprenorphine Implant
Disclaimer: SK-2110 is currently a developmental buprenorphine implant. The following information is based on established principles of buprenorphine pharmacology and common technical considerations for similar long-acting implantable drug delivery systems. This is intended as a resource for researchers and is not a substitute for product-specific documentation.
Frequently Asked Questions (FAQs)
1. What is SK-2110?
SK-2110 is a developmental buprenorphine implant designed for sustained, long-term delivery of the drug.[1] It is currently under investigation for the treatment of refractory major depressive disorder.
2. What is the proposed mechanism of action for SK-2110 in treating depression?
Buprenorphine is a partial agonist at the mu-opioid receptor (MOR) and a potent antagonist at the kappa-opioid receptor (KOR).[2][3][4][5] Its antidepressant effects are thought to be mediated primarily through its antagonism of the KOR, which is implicated in stress and dysphoria.[2][6]
3. What are the potential advantages of an implantable delivery system like SK-2110 over other formulations?
Implantable systems offer several potential benefits for ensuring consistent buprenorphine delivery, including:
-
Improved patient adherence: Eliminates the need for daily dosing.
-
Stable plasma concentrations: Avoids the peaks and troughs associated with oral or sublingual formulations, potentially reducing side effects and improving efficacy.[1]
-
Reduced diversion risk: The implant is administered and removed by a healthcare professional, minimizing the potential for misuse.[7]
-
Discreet administration: Once implanted, it is not visible.
4. What are the potential challenges or failure modes associated with implantable drug delivery systems?
Common challenges include:
-
Implant migration or expulsion: The implant may move from its original placement or be pushed out of the body.[8]
-
Site reactions: Inflammation, irritation, or infection at the insertion site.[9]
-
Inconsistent drug release: "Dose dumping" (a rapid, unintended release of a large amount of the drug) or, conversely, a sub-therapeutic release rate.[7]
-
Fibrotic encapsulation: The body may form a thick layer of fibrous tissue around the implant, which can hinder drug diffusion.
-
Implant retrieval difficulties: Challenges in locating and removing the implant at the end of the treatment period.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected clinical response | 1. Sub-therapeutic buprenorphine plasma concentrations.2. Patient-specific factors (e.g., metabolism, receptor sensitivity).3. Formation of a fibrotic capsule around the implant, impeding drug release. | 1. Measure buprenorphine plasma levels.2. Assess for any new interacting medications.3. Consider imaging the implant site to check for encapsulation. |
| Visible inflammation or irritation at the implant site | 1. Localized skin reaction to the implant material or insertion procedure.2. Infection at the insertion site. | 1. Monitor the site for signs of worsening inflammation or infection (e.g., increased redness, swelling, pain, pus).2. If infection is suspected, consider a course of antibiotics and consult on potential implant removal.[9] |
| Implant is no longer palpable or has visibly moved | 1. Implant migration from the initial placement site. | 1. Use medical imaging (e.g., ultrasound) to locate the implant.2. If the implant has migrated to a location that poses a risk, it should be surgically removed.[8] |
| Difficulty in removing the implant | 1. Deep implantation.2. Significant fibrotic tissue growth around the implant. | 1. Utilize imaging to guide the removal procedure.2. Careful dissection of the fibrotic capsule may be necessary. |
Data Presentation
The following tables represent the type of quantitative data researchers might generate when characterizing a buprenorphine implant like SK-2110. The data provided are illustrative and based on findings from studies of other buprenorphine delivery systems.
Table 1: Representative In Vitro Buprenorphine Release Profile
| Time Point (Days) | Cumulative Release (%) |
| 1 | 5.2 |
| 7 | 15.8 |
| 14 | 28.3 |
| 30 | 55.1 |
| 60 | 85.7 |
| 90 | 98.9 |
Table 2: Representative Pharmacokinetic Parameters of a Buprenorphine Implant in a Preclinical Model
| Parameter | Value |
| Tmax (hours) | 24 |
| Cmax (ng/mL) | 1.5 |
| AUC (0-t) (ng*day/mL) | 125 |
| Mean Residence Time (days) | 45 |
Experimental Protocols
1. In Vitro Drug Release Testing
This protocol is designed to assess the rate and extent of buprenorphine release from the SK-2110 implant in a laboratory setting.
-
Apparatus: USP Apparatus 7 (reciprocating holder).
-
Release Medium: Phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C.
-
Procedure:
-
Place one SK-2110 implant into each holder of the apparatus.
-
Submerge the holders in the release medium.
-
Set the agitation rate to 30 cycles per minute.
-
At predetermined time points (e.g., 1, 3, 7, 14, 30, 60, and 90 days), withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of buprenorphine in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Calculate the cumulative percentage of buprenorphine released at each time point.
2. Stability Testing Protocol
This protocol evaluates the stability of the SK-2110 implant under various environmental conditions.
-
Storage Conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (accelerated conditions)
-
-
Procedure:
-
Package the SK-2110 implants in their proposed final packaging.
-
Place the packaged implants in stability chambers maintained at the specified conditions.
-
At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove a subset of implants from each condition.
-
Analyze the implants for:
-
Appearance (e.g., color, integrity).
-
Buprenorphine content and purity (using HPLC).
-
Presence of any degradation products.
-
-
-
Data Analysis: Assess any changes in the physical and chemical properties of the implant over time to determine its shelf life.
3. Analytical Method for Buprenorphine Quantification
This High-Performance Liquid Chromatography (HPLC) method is suitable for quantifying buprenorphine in samples from in vitro release and stability studies.
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure:
-
Prepare a standard curve of known buprenorphine concentrations.
-
Inject the standards and samples onto the HPLC column.
-
Integrate the peak area corresponding to buprenorphine.
-
-
Data Analysis: Quantify the buprenorphine concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like Effects of Buprenorphine are Mediated by Kappa Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buprenorphine - Wikipedia [en.wikipedia.org]
- 4. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 5. Buprenorphine has potent kappa opioid receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cda-amc.ca [cda-amc.ca]
- 8. Buprenorphine Implant and Extended-Release Buprenorphine Injectables - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 9. health.qld.gov.au [health.qld.gov.au]
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors: ND-2110 and Other Key Molecules
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical therapeutic target for a range of conditions, including autoimmune disorders, inflammatory diseases, and certain cancers. As a pivotal kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), IRAK4's activation is a key step in initiating the innate immune response. Dysregulation of this pathway is implicated in the pathology of numerous diseases, making the development of potent and selective IRAK4 inhibitors a significant focus of pharmaceutical research.
This guide provides a comparative analysis of ND-2110, a selective IRAK4 inhibitor, against other prominent inhibitors in development. We will examine their performance based on available experimental data, detail the methodologies of key experiments, and visualize the essential signaling pathway.
Comparative Efficacy of IRAK4 Inhibitors
The development of small molecule inhibitors against IRAK4 has yielded several promising candidates. Their efficacy is primarily evaluated based on their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against the IRAK4 kinase. A lower value indicates higher potency. The table below summarizes key quantitative data for this compound and other notable IRAK4 inhibitors.
| Inhibitor Name | Other Designations | Ki (nM) | IC50 (nM) | Developer/Associated Institution | Key Therapeutic Areas |
| This compound | - | 7.5 | - | Nimbus Therapeutics | Autoimmune Disorders, Lymphoid Malignancy |
| ND-2158 | - | 1.0 - 1.3 | - | Nimbus Therapeutics | Autoimmune Disorders, Lymphoid Malignancy |
| Zimlovisertib | PF-06650833 | - | 0.2 (cell), 2.0-2.4 (PBMC) | Pfizer | Rheumatic Diseases, COVID-19 |
| Zabedosertib | BAY 1834845 | - | 3.55 | Bayer | Inflammatory Diseases |
| Emavusertib | CA-4948 | - | 57 | Curis Inc./Aurigene | Hematologic Malignancies |
Note: Ki and IC50 values can vary based on the specific assay conditions.
This compound and its analog ND-2158 demonstrate high potency with Ki values in the low nanomolar range. Zimlovisertib and Zabedosertib also show strong inhibition, with IC50 values well under 10 nM. Emavusertib, while still potent, has a higher IC50 compared to the others listed and also exhibits activity against FMS-like Tyrosine Kinase 3 (FLT3).
IRAK4 Signaling Pathway
IRAK4 functions as a master kinase early in the TLR/IL-1R signaling cascade. Upon receptor activation by a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP), the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome, which also includes IRAK1 and IRAK2. IRAK4 phosphorylates and activates IRAK1, which then interacts with TRAF6, leading to the activation of downstream pathways, primarily the NF-κB and MAPK pathways. This cascade culminates in the production of pro-inflammatory cytokines and other factors that drive inflammation and immune responses.
A Comparative Efficacy Analysis of IRAK4 Inhibitors: ND-2110 and PF-06650833
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors: ND-2110 and PF-06650833. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][2] This document summarizes available preclinical and clinical data, outlines experimental methodologies, and visualizes the relevant biological pathways and workflows to aid in the objective evaluation of these two compounds.
Mechanism of Action and Signaling Pathway
Both this compound and PF-06650833 are small molecule inhibitors that selectively target the kinase activity of IRAK4. By inhibiting IRAK4, these compounds block the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][3] This mechanism of action underlies their therapeutic potential in autoimmune diseases such as rheumatoid arthritis and lupus.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and PF-06650833 from various in vitro and in vivo studies. It is important to note that the preclinical studies for this compound were conducted in mice, while those for PF-06650833 were primarily in rats, which should be considered when comparing their efficacy.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 / Ki | Selectivity | Reference |
| This compound | IRAK4 | Kinase Assay | Ki = 7.5 nM | Highly selective against 334 kinases | [4] |
| PF-06650833 | IRAK4 | Cell-based Assay | IC50 = 0.2 nM | Highly selective | [5] |
| PBMC Assay | IC50 = 2.4 nM | [5] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Efficacy Endpoint | Results | Reference |
| This compound | Mouse Collagen-Induced Arthritis (CIA) | Reduction in clinical score | Significant reduction at 30 mg/kg IP BID | [4] |
| Mouse MSU-Induced Air Pouch (Gout Model) | Reduction in inflammatory cell count | Significant reduction at 30 mg/kg | [4] | |
| PF-06650833 | Rat Collagen-Induced Arthritis (CIA) | Reduction in paw volume | Significant reduction at 3 mg/kg BID | [6][7] |
| Mouse Pristane-Induced Lupus | Reduction in circulating autoantibodies | Significant reduction | [7][8] | |
| MRL/lpr Mouse Model of Lupus | Reduction in circulating autoantibodies | Significant reduction | [7][8] |
Table 3: Clinical Efficacy in Rheumatoid Arthritis (PF-06650833)
| Endpoint (Week 12) | Placebo | PF-06650833 (200 mg QD) | PF-06650833 (400 mg QD) | Reference |
| ACR50 Response Rate | - | 40.0% (p=0.040 vs placebo) | 43.8% (p=0.016 vs placebo) | [9] |
| Change from Baseline in DAS28-4(CRP) | - | Statistically significant improvement vs placebo (p < 0.05) | Statistically significant improvement vs placebo (p < 0.05) | [9] |
| Simplified Disease Activity Index (SDAI) Reduction | 14 | 22-25 | - | [10] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Induction: Arthritis is induced in rodents by immunization with an emulsion of type II collagen and Freund's adjuvant.[11] A booster immunization is often given to ensure high incidence and severity of arthritis.
-
Treatment: Once arthritis is established, animals are treated with the test compound (e.g., this compound or PF-06650833) or vehicle control. Dosing regimens vary between studies. For example, in the reported studies, this compound was administered at 30 mg/kg intraperitoneally twice daily in mice, while PF-06650833 was given at 3 mg/kg orally twice daily in rats.[4][6][7]
-
Efficacy Assessment: The primary efficacy endpoints are typically the clinical arthritis score (a graded scale of inflammation in the paws) and the measurement of paw volume or thickness.[6][7]
Human Clinical Trial for PF-06650833 in Rheumatoid Arthritis
-
Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.[9]
-
Patient Population: Patients with moderately to severely active rheumatoid arthritis with an inadequate response to methotrexate.[9]
-
Treatment Arms: Patients were randomized to receive various doses of PF-06650833 (20 mg, 60 mg, 200 mg, 400 mg once daily), tofacitinib (an active comparator), or placebo for 12 weeks.[9]
-
Efficacy Endpoints: The primary endpoints included the American College of Rheumatology 50% response rate (ACR50) and the change from baseline in the Disease Activity Score 28-joint count with C-reactive protein (DAS28-4[CRP]) at week 12.[9]
Conclusion
Both this compound and PF-06650833 have demonstrated potent and selective inhibition of IRAK4 with promising efficacy in preclinical models of inflammatory diseases. PF-06650833 has further advanced into clinical trials and has shown significant efficacy in patients with rheumatoid arthritis.[9]
References
- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nimbustx.com [nimbustx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 9. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 10. pfizer.com [pfizer.com]
- 11. chondrex.com [chondrex.com]
Validating ND-2110 as a Selective IRAK4 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in innate immune signaling pathways, making it a compelling target for therapeutic intervention in a range of inflammatory diseases and cancers.[1][2] This guide provides an objective comparison of ND-2110, a selective IRAK4 inhibitor, with other notable IRAK4 inhibitors, supported by experimental data.
IRAK4 Signaling Pathway
IRAK4 functions as a master kinase early in the signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[3] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[4][5]
Comparative Analysis of IRAK4 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of alternative IRAK4 inhibitors.
In Vitro Potency and Selectivity
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). Selectivity is assessed by screening the inhibitor against a panel of other kinases.
| Inhibitor | IRAK4 Ki (nM) | IRAK4 IC50 (nM) | Kinase Selectivity Panel | Key Off-Targets (Ki or IC50 < 1 µM) | Reference(s) |
| This compound | 7.5 | - | 334 kinases | Not specified | [6][7] |
| ND-2158 | 1 | - | 334 kinases | Not specified | [6][7] |
| PF-06650833 | - | 0.2 (cell-based) | >200 kinases | 12 kinases with IC50 < 1 µM | [8] |
| CA-4948 | - | 57 | 329 kinases | FLT3 and others | [3][9] |
| BAY-1834845 | - | 3.55 | 456 kinases | TrkA, limited others | [5][10] |
Note: Direct comparison of Ki and IC50 values across different studies should be done with caution due to variations in assay conditions.
Cellular Activity
The efficacy of IRAK4 inhibitors is often evaluated in cellular assays by measuring the inhibition of lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, such as TNF-α.
| Inhibitor | Cell Type | Assay | IC50 (nM) | Reference(s) |
| This compound | Human PBMCs | LPS-induced TNF-α production | Potent inhibition observed | [6] |
| ND-2158 | Human PBMCs | LPS-induced TNF-α production | Potent inhibition observed | [6] |
| PF-06650833 | Human PBMCs | R848-induced TNF release | 2.4 | [11] |
| CA-4948 | THP-1 cells | TLR-stimulated cytokine release | <250 | [12] |
| BAY-1834845 | THP-1 cells | LPS-induced TNF-α release | 2300 | [4][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In Vitro IRAK4 Kinase Assay (Radioisotope-based)
This assay measures the direct inhibitory effect of a compound on IRAK4 kinase activity.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase buffer, recombinant human IRAK4 enzyme, the substrate (e.g., myelin basic protein), and the test inhibitor at various concentrations.[14]
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).[15]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes) to allow for substrate phosphorylation.[14]
-
Termination: The reaction is stopped by the addition of a stop buffer, typically containing EDTA to chelate magnesium ions required for kinase activity.[15]
-
Detection: The phosphorylated substrate is separated from the unincorporated radiolabeled ATP, often by filtering the mixture through a phosphocellulose membrane that binds the phosphorylated substrate.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. These values are then used to determine the IC50 or Ki value.
LPS-Induced TNF-α Production in Human PBMCs
This cellular assay assesses the ability of an inhibitor to block a key downstream effect of IRAK4 activation in a physiologically relevant cell type.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of the IRAK4 inhibitor (e.g., this compound) for a specified time (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to activate the TLR4/IRAK4 signaling pathway.[16]
-
Incubation: The stimulated cells are incubated for a period to allow for cytokine production and secretion (e.g., 4-24 hours).[16]
-
Supernatant Collection: The cell culture supernatant is collected after centrifugation to remove cells.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each inhibitor concentration, and an IC50 value is determined.
In Vivo Models of Inflammation
The efficacy of IRAK4 inhibitors is tested in animal models that mimic human inflammatory diseases.
Collagen-Induced Arthritis (CIA) in Mice:
-
Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days later.
-
Treatment: Mice are treated with the IRAK4 inhibitor (e.g., this compound) or a vehicle control, starting at the onset of disease or prophylactically. Dosing can be administered orally or via injection.
-
Assessment: The severity of arthritis is monitored over time by scoring paw swelling and inflammation.
-
Endpoint Analysis: At the end of the study, joint tissues can be collected for histological analysis to assess cartilage and bone erosion.
Monosodium Urate (MSU) Crystal-Induced Gout in Mice:
-
Induction: A gouty inflammatory response is induced by injecting MSU crystals into a subcutaneous air pouch or directly into a joint (e.g., the ankle).[17][18]
-
Treatment: The IRAK4 inhibitor or vehicle is administered to the mice before or after the MSU crystal injection.
-
Assessment: The inflammatory response is quantified by measuring paw swelling and by collecting the exudate from the air pouch to analyze leukocyte infiltration and cytokine levels.[17]
-
Endpoint Analysis: Tissues can be collected for histological examination of inflammation.
Conclusion
The available data strongly support the characterization of this compound as a potent and selective inhibitor of IRAK4. Its efficacy in both cellular and in vivo models of inflammation highlights its therapeutic potential. This guide provides a framework for comparing this compound to other IRAK4 inhibitors, emphasizing the importance of standardized experimental protocols for direct and objective evaluation. Further head-to-head studies under identical experimental conditions would be invaluable for definitively ranking the potency and selectivity of these promising therapeutic candidates.
References
- 1. promega.jp [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-Activation of Human Whole Blood Cells with Lipopolysaccharides and an Allergen [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]
A Comparative Guide to Kinase Inhibitor Specificity: The Case of IRAK4-Selective ND-2110 vs. IRAK1-Targeted Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the kinase inhibitor ND-2110 with compounds known to inhibit Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Contrary to the initial premise of this compound being an IRAK1 inhibitor, publicly available data establishes it as a highly potent and selective inhibitor of IRAK4. This guide will, therefore, compare the specificity profile of the IRAK4-selective inhibitor this compound against inhibitors with significant IRAK1 activity to highlight the nuances of kinase selectivity within a critical inflammatory pathway.
Interleukin-1 receptor-associated kinases (IRAKs) are essential serine/threonine kinases that regulate innate immunity and inflammation through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3][4] Within this pathway, IRAK4 is the upstream kinase that phosphorylates and activates IRAK1, making both proteins critical therapeutic targets.[3][5] Developing inhibitors with high selectivity is crucial for minimizing off-target effects and achieving a desirable safety profile.
The IRAK Signaling Pathway
Upon activation by pathogens or cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK family members to form a signaling complex called the Myddosome.[1][5] IRAK4, as the master kinase in this complex, phosphorylates IRAK1.[5] Activated IRAK1 then dissociates and interacts with TRAF6, leading to downstream activation of pathways like NF-κB and MAPK, ultimately resulting in the production of pro-inflammatory cytokines.[5][6]
References
- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK1 modulators and how do they work? [synapse.patsnap.com]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the IRAK4 Inhibitor ND-2110 in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ND-2110, a selective inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), across various preclinical disease models. The performance of this compound is compared with other IRAK4 inhibitors and standard-of-care treatments, supported by experimental data to inform future research and development.
Introduction to this compound and IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune system and, when dysregulated, contribute to a wide range of inflammatory and autoimmune diseases, as well as certain cancers. The activation of IRAK4 is dependent on the adaptor protein MYD88 and leads to the downstream activation of NF-κB and MAPK signaling, culminating in the production of pro-inflammatory cytokines.
This compound is a potent and highly selective small molecule inhibitor of IRAK4. By binding to the ATP pocket of IRAK4, it blocks the kinase activity, thereby attenuating the inflammatory cascade. This mechanism of action has positioned this compound and other IRAK4 inhibitors as promising therapeutic candidates for a variety of pathological conditions.
Signaling Pathway of IRAK4
The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling and the point of intervention for inhibitors like this compound.
Comparative Performance in Inflammatory Disease Models
This compound has been evaluated in several preclinical models of inflammatory diseases, demonstrating significant efficacy in reducing inflammatory responses.
Lipopolysaccharide (LPS)-Induced Cytokine Release
This model mimics systemic inflammation by introducing bacterial endotoxin, leading to a surge in pro-inflammatory cytokines.
Experimental Workflow:
Comparative Data:
This compound potently inhibits the production of TNF-α, a key inflammatory cytokine, in response to TLR agonists like LPS. Its efficacy is comparable to its analogue, ND-2158, and significantly superior to the inactive control compound, ND-1659.
| Compound | Target | In Vitro IC50 (TNF-α inhibition, LPS-stimulated human WBCs) | In Vivo Efficacy (Reduction in serum TNF-α, LPS challenge in rats) | Reference |
| This compound | IRAK4 | Potent Inhibition | Dose-dependent reduction | |
| ND-2158 | IRAK4 | Potent Inhibition | Dose-dependent reduction | |
| ND-1659 | N/A (Inactive Control) | No Inhibition | No significant reduction | |
| CA-4948 | IRAK4 | 72% reduction of TNF-α | Not directly compared | |
| PF-06650833 | IRAK4 | Significant Inhibition | Not directly compared |
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.
Experimental Workflow:
Independent Validation of ND-2110's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an objective comparison of the IRAK4 inhibitor ND-2110 with an alternative, emavusertib (CA-4948), focusing on the independent validation of their shared mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds.
Mechanism of Action: Targeting the IRAK4 Signaling Pathway
Both this compound and emavusertib are potent small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, particularly those with mutations in the MYD88 adapter protein.[1] By inhibiting IRAK4, these compounds block the downstream activation of NF-κB and MAPK signaling pathways, which are crucial for cell survival and proliferation in certain cancer types.[1][2]
The primary mechanism of action for both inhibitors involves binding to the ATP pocket of IRAK4, thereby preventing its kinase activity.[2][3] This inhibition has been shown to be effective in preclinical models of hematologic malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).[3][4]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and emavusertib based on available preclinical studies. It is important to note that this data is compiled from separate studies and may not represent a direct head-to-head comparison.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Potency (Ki/IC50) | Selectivity Profile | Reference |
| This compound | IRAK4 | Ki: 7.5 nM | Highly selective | [3] |
| Emavusertib (CA-4948) | IRAK4 | IC50: 23-57 nM | Selective, with some off-target activity on FLT3 | [4][5] |
Table 2: Preclinical Efficacy in Cancer Models
| Compound | Cancer Model | Key Findings | Reference |
| This compound (related compound ND-2158) | ABC DLBCL Xenograft | Decreased tumor growth and reduced p-IRAK4 levels in tumors. | [4] |
| Emavusertib (CA-4948) | ABC DLBCL Xenograft | Showed anti-tumor activity. | [4] |
| Emavusertib (CA-4948) | AML (FLT3-mutated and wild-type) | Demonstrated cytotoxic activity in vitro and in vivo. | [4] |
| Emavusertib (CA-4948) | Marginal Zone Lymphoma (MZL) | Induced apoptosis and showed synergy with BTK and PI3K inhibitors. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of the mechanism of action for IRAK4 inhibitors are provided below.
IRAK4 Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate peptide)
-
Test compounds (this compound or emavusertib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the IRAK4 enzyme and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 or Ki value by fitting the data to a dose-response curve.
Western Blot Analysis for NF-κB Pathway Inhibition
This method is used to assess the downstream effects of IRAK4 inhibition on the NF-κB signaling pathway in cells.
Materials:
-
Cancer cell line (e.g., ABC DLBCL cell line with MYD88 L265P mutation)
-
Cell culture medium and supplements
-
Test compounds (this compound or emavusertib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p-IRAK1, total IRAK1, p-IκBα, total IκBα, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to the desired confluence.
-
Treat the cells with various concentrations of the test compounds or DMSO for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.[8][9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[8][9]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control to assess the degree of pathway inhibition.[10][11]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IRAK4 inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Cancer cell line for implantation (e.g., ABC DLBCL)
-
Matrigel (optional)
-
Test compounds formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control orally at the specified dose and schedule (e.g., once or twice daily).[4]
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the compounds.
Visualizing the Mechanism and Workflow
References
- 1. curis.com [curis.com]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.jp [promega.jp]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking ND-2110: An IRAK4 Inhibitor for Inflammatory Diseases and Lymphoid Malignancies
A Comparative Analysis Against Standard of Care in Preclinical Models
The landscape of targeted therapies for autoimmune diseases and cancer is continually evolving, with a focus on novel mechanisms that can overcome the limitations of existing treatments. ND-2110, a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), has emerged as a promising therapeutic candidate. IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key drivers of inflammation and cell survival in various pathological conditions. This guide provides an objective comparison of the performance of an IRAK4 inhibitor, closely related to this compound, against the standard of care in preclinical models of rheumatoid arthritis and Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).
Targeting Rheumatoid Arthritis: IRAK4 Inhibition vs. Dexamethasone
In a preclinical model of collagen-induced arthritis (CIA) in mice, a well-established model for rheumatoid arthritis, the efficacy of the IRAK4 inhibitor ND-2158, a close analog of this compound, was evaluated against the standard of care corticosteroid, dexamethasone.
Quantitative Data Summary
| Treatment Group | Mean Clinical Score (Day 11) | Standard Error of Mean (SEM) | P-value vs. Vehicle |
| Vehicle | ~3.5 | ~0.5 | - |
| ND-2158 (30 mg/kg) | ~1.5 | ~0.4 | < 0.05 |
| Dexamethasone (0.1 mg/kg) | ~0.5 | ~0.2 | < 0.05 |
Data extracted and estimated from graphical representations in Kelly et al., 2015, The Journal of Experimental Medicine.[1][2]
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
Male DBA/1J mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. At the onset of arthritis, mice were randomly assigned to treatment groups. ND-2158 was administered at a dose of 30 mg/kg, and dexamethasone was administered at 0.1 mg/kg. A vehicle group received the delivery solution without the active compounds. The severity of arthritis was evaluated daily using a clinical scoring system that assesses paw swelling and inflammation.[2]
Signaling Pathway: IRAK4 in Rheumatoid Arthritis
Caption: IRAK4 signaling pathway in rheumatoid arthritis.
Tackling ABC-DLBCL: IRAK4 Inhibition in Combination with Ibrutinib
In a xenograft model of the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) harboring the MYD88 L265P mutation, the therapeutic potential of the IRAK4 inhibitor ND-2158 was assessed as a single agent and in combination with the Bruton's Tyrosine Kinase (BTK) inhibitor, ibrutinib, a standard of care for this malignancy.
Quantitative Data Summary
| Treatment Group | Tumor Volume (relative to initial) | Standard Error of Mean (SEM) |
| Vehicle | Increased | - |
| ND-2158 | Suppressed Growth | - |
| Ibrutinib | Suppressed Growth | - |
| ND-2158 + Ibrutinib | Synergistic Tumor Regression | - |
Qualitative summary based on graphical data from Kelly et al., 2015, The Journal of Experimental Medicine, which demonstrated a synergistic effect. Specific numerical values for tumor volume were not provided in the abstract.[1][3]
Experimental Protocol: ABC-DLBCL Xenograft Model
OCI-Ly10 cells, an ABC-DLBCL cell line with the MYD88 L265P mutation, were implanted into immunodeficient mice. Once tumors were established, mice were treated with vehicle, ND-2158, ibrutinib, or a combination of ND-2158 and ibrutinib. Tumor growth was monitored over time to assess the efficacy of the treatments.[3]
Signaling Pathways in ABC-DLBCL
References
- 1. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ND-2110 and Tofacitinib: Targeting IRAK4 vs. JAK Pathways in Inflammatory Disease
In the landscape of therapies for autoimmune and inflammatory diseases, two distinct kinase inhibitor classes have emerged as promising therapeutic strategies: inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinase (JAK) inhibitors. This guide provides a detailed head-to-head comparison of a representative IRAK4 inhibitor, ND-2110, and a well-established JAK inhibitor, tofacitinib. This objective analysis, supported by available preclinical and clinical data, is intended for researchers, scientists, and drug development professionals to delineate the distinct mechanisms, efficacy, and experimental considerations for each compound.
Executive Summary
This compound is a potent and selective preclinical IRAK4 inhibitor, a key kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors, which are pivotal in the innate immune response. In contrast, tofacitinib is an orally available JAK inhibitor, primarily targeting JAK1 and JAK3, that disrupts the signaling of a broad range of cytokines crucial for both innate and adaptive immunity. While direct comparative studies are not available, this guide synthesizes the existing data to offer a comprehensive parallel evaluation.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and tofacitinib, focusing on their biochemical potency and efficacy in relevant disease models.
Table 1: Biochemical Potency
| Parameter | This compound (IRAK4 Inhibitor) | Tofacitinib (JAK Inhibitor) |
| Target(s) | IRAK4 | JAK1, JAK3 (lesser activity against JAK2, TYK2)[1] |
| Ki (Kinase Inhibition Constant) | 7.5 nM for IRAK4 | Not directly reported as Ki in provided results |
| IC50 (Inhibitory Concentration 50%) | Not directly reported | JAK1/JAK2: 406 nM, JAK1/JAK3: 56 nM, JAK2/JAK2: 1377 nM (in vitro) |
Table 2: Efficacy in Preclinical Arthritis Models (Collagen-Induced Arthritis - CIA)
| Parameter | This compound | Tofacitinib |
| Animal Model | Murine Collagen-Induced Arthritis (CIA) | Murine Collagen-Induced Arthritis (CIA) |
| Dose | 30 mg/kg BID, IP | 30 mg/kg/day, oral |
| Efficacy Endpoint | Significant reduction in arthritis severity (clinical score and joint swelling) | Significant prevention of the increase in arthritis score and paw thickness[2] |
| Additional Findings | Decreased expression of pro-inflammatory cytokines | Reduced synovial vessel formation and serum levels of VEGF and Ang-2[2] |
Table 3: Tofacitinib Clinical Efficacy in Rheumatoid Arthritis (ORAL Solo Study - Monotherapy)
| Parameter | Tofacitinib 5 mg BID | Tofacitinib 10 mg BID | Placebo |
| Patient Population | Moderate to severe RA with inadequate response to DMARDs[3] | Moderate to severe RA with inadequate response to DMARDs[3] | Moderate to severe RA with inadequate response to DMARDs[3] |
| ACR20 Response (Month 3) | 59.8% | 65.7% | 26.7%[4] |
| HAQ-DI Improvement (Month 3) | Statistically significant improvement vs. placebo[3] | Statistically significant improvement vs. placebo[3] | - |
Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and tofacitinib lies in their distinct molecular targets and the signaling cascades they inhibit.
This compound: Inhibition of the IRAK4 Signaling Pathway
This compound targets IRAK4, a critical serine/threonine kinase that acts as a central node in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.[1] Upon ligand binding to these receptors, IRAK4 is recruited and activated, leading to the phosphorylation of IRAK1. This initiates a cascade that results in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting IRAK4, this compound effectively blocks this initial inflammatory signaling.
Tofacitinib: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib inhibits members of the Janus kinase family, primarily JAK1 and JAK3. JAKs are intracellular tyrosine kinases that associate with cytokine receptors.[5] Upon cytokine binding, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription.[5][6] By blocking JAKs, tofacitinib interferes with the signaling of a wide array of cytokines involved in inflammation and immunity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of IRAK4 and JAK inhibitors.
IRAK4 Kinase Assay (Biochemical)
Objective: To determine the in vitro potency of a compound (e.g., this compound) in inhibiting IRAK4 kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human IRAK4 enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), ATP, substrate peptide (e.g., myelin basic protein), test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[7]
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the IRAK4 enzyme, the test compound at various concentrations, and the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of a therapeutic agent (this compound or tofacitinib) in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animals: DBA/1 mice, which are susceptible to CIA, are typically used.[8][9]
-
Induction of Arthritis:
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
On day 0, mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.[10]
-
On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[10]
-
-
Treatment:
-
Once arthritis is established (typically around day 25-28), mice are randomized into treatment groups.
-
Treatment with the test compound (e.g., this compound or tofacitinib) or vehicle is initiated and administered daily for a specified period (e.g., 20 days).
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is assessed regularly by scoring each paw based on the degree of inflammation, swelling, and erythema (e.g., on a scale of 0-4).
-
Paw Thickness: Paw swelling is measured using a caliper.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: Clinical scores and paw thickness are compared between the treatment and vehicle groups over time. Histological scores are also compared.
Conclusion
This compound and tofacitinib represent two distinct and promising approaches to the treatment of inflammatory diseases. This compound, as a selective IRAK4 inhibitor, targets a key upstream signaling node in the innate immune response, potentially offering a more focused immunomodulatory effect. Tofacitinib, a JAK inhibitor, has a broader mechanism of action, impacting the signaling of numerous cytokines involved in both innate and adaptive immunity, and has demonstrated significant efficacy in clinical trials for rheumatoid arthritis and other autoimmune conditions.
The choice between targeting the IRAK4 or JAK pathways will depend on the specific disease pathophysiology, the desired breadth of immunosuppression, and the long-term safety profile. Further preclinical and clinical studies, ideally including direct comparative trials, will be necessary to fully elucidate the relative therapeutic potential of these two classes of kinase inhibitors. This guide provides a foundational comparison to aid researchers and drug developers in navigating this evolving therapeutic landscape.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of tofacitinib monotherapy on patient-reported outcomes in a randomized phase 3 study of patients with active rheumatoid arthritis and inadequate responses to DMARDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medwirenews.com [medwirenews.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming On-Target Effects of ND-2110 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo on-target effects of ND-2110, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, with other alternative IRAK4-targeting compounds. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and IRAK4 Inhibition
This compound is a small molecule inhibitor that selectively targets IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[2][3] By inhibiting IRAK4, this compound aims to modulate downstream inflammatory signaling, including the activation of NF-κB and the production of pro-inflammatory cytokines.[2][4]
Comparative Analysis of IRAK4 Inhibitors
The on-target efficacy of this compound is best understood in the context of other molecules designed to inhibit the IRAK4 pathway. This section compares key quantitative metrics of this compound with other notable IRAK4 inhibitors and a targeted degrader.
Table 1: In Vitro Potency and Selectivity of IRAK4-Targeting Compounds
| Compound | Type | Primary Target | Potency (Ki/IC50/DC50) | Kinase Selectivity |
| This compound | Inhibitor | IRAK4 | Ki: 7.5 nM[1][2][5] | Highly selective against a panel of 334 kinases[2][5] |
| ND-2158 | Inhibitor | IRAK4 | Ki: 1.3 nM[2] | Highly selective against a panel of 334 kinases[2] |
| PF-06650833 (Zimlovisertib) | Inhibitor | IRAK4 | IC50: 0.52 nM[6] | Selective IRAK4 inhibitor[3] |
| KT-474 | Degrader (PROTAC) | IRAK4 | DC50: 0.88 nM[7] | Selective IRAK4 degrader[7][8] |
| BAY1830839 | Inhibitor | IRAK4 | IC50: 3.0 nM[9] | Potent and selective IRAK4 inhibitor[9] |
Table 2: In Vivo On-Target Effects and Efficacy
| Compound | Animal Model | Key On-Target Effects | Efficacy Readouts |
| This compound | LPS-induced peritonitis[4] | Inhibition of IRAK4 kinase activity | Reduced serum TNF-α and IL-6 levels[4] |
| Collagen-induced arthritis[2] | Downregulation of inflammatory signaling | Alleviation of arthritis symptoms[2] | |
| ND-2158 | ABC DLBCL xenograft[10] | Reduced phosphorylation of IRAK4 | Decreased tumor growth[10] |
| PF-06650833 (Zimlovisertib) | Collagen-induced arthritis (rats)[3] | Inhibition of IRAK4-mediated signaling | Protective effect in CIA model[3] |
| KT-474 | rmIL-33 intradermal challenge[8] | Degradation of IRAK4 protein | Reduced IL-5 level and ear thickness[8] |
| IRAK1/4i (dual inhibitor) | ApoE-/- mice (atherosclerosis)[11] | Reduced NF-κB transcriptional activity | Reduced atherosclerotic lesion size[11] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of this compound's mechanism and evaluation.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade, which is the target of this compound.
Caption: IRAK4 signaling pathway targeted by this compound.
Experimental Workflow: In Vivo Target Engagement Confirmation
This workflow outlines the key steps to confirm the on-target effects of this compound in a preclinical model.
Caption: Workflow for in vivo confirmation of this compound's on-target effects.
Logical Relationship: Comparative Analysis Framework
This diagram illustrates the logical framework used to compare this compound with its alternatives.
Caption: Logical framework for the comparative analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: In Vivo LPS-Induced Peritonitis Model
This protocol is designed to assess the in vivo efficacy of IRAK4 inhibitors in a model of acute inflammation.
1. Animal Model:
-
Use C57BL/6 mice, 8-12 weeks old.[12]
-
Acclimatize animals for at least one week before the experiment.
2. Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% HPβCD in water).
-
Administer this compound or vehicle control to respective groups of mice via intraperitoneal (IP) injection at the desired dose (e.g., 30 mg/kg).[5]
3. Induction of Peritonitis:
-
One hour after compound administration, induce peritonitis by IP injection of Lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 10 mg/kg.[13]
4. Sample Collection:
-
At a specified time point post-LPS injection (e.g., 2-6 hours), euthanize the mice.[13]
-
Collect blood via cardiac puncture for serum separation.
-
Perform peritoneal lavage with 2-5 mL of sterile PBS to collect peritoneal fluid.
5. Endpoint Analysis:
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the serum and/or peritoneal lavage fluid using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Infiltration: Count the number of leukocytes in the peritoneal exudates using a hemocytometer after staining with Turk's solution.[14]
Protocol 2: In Vitro Kinase Inhibition Assay
This assay determines the inhibitory potency of a compound against the target kinase.
1. Reagents and Materials:
-
Recombinant human IRAK4 enzyme.
-
Kinase buffer.
-
ATP (at a concentration close to the Km for IRAK4).
-
Substrate peptide.
-
Test compound (this compound) at various concentrations.
-
[γ-³³P]ATP for radioisotope-based assays or appropriate reagents for non-radioactive assays.
2. Assay Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the IRAK4 enzyme, substrate, and test compound in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction.
3. Detection and Data Analysis:
-
Measure the amount of phosphorylated substrate. For radioisotope assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[2]
Protocol 3: Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream target of IRAK4, such as IRAK1, in a cellular context.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes) in appropriate media.[7]
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate TLR agonist (e.g., LPS or R848) to activate the IRAK4 pathway.[7]
2. Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRAK1 (p-IRAK1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for p-IRAK1 and a loading control (e.g., total IRAK1 or GAPDH).
-
Normalize the p-IRAK1 signal to the loading control.
-
Determine the extent of inhibition of IRAK1 phosphorylation at different concentrations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nimbustx.com [nimbustx.com]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. New IRAK4 degrader for the treatment of autoimmune diseases presented | BioWorld [bioworld.com]
- 9. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 11. Pharmacological inhibition of IRAK1 and IRAK4 prevents endothelial inflammation and atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis [bio-protocol.org]
- 13. Transcriptomics Changes in the Peritoneum of Mice with Lipopolysaccharide-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.16. LPS-Induced Peritonitis In Vivo Model [bio-protocol.org]
A Comparative Analysis of Buprenorphine Formulations: Subdermal Implant vs. Daily Sublingual Administration for Opioid Use Disorder
A detailed examination of two primary buprenorphine delivery systems for the management of opioid use disorder (OUD), this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of a long-acting subdermal buprenorphine implant and the conventional daily sublingual buprenorphine formulation. This analysis is based on available clinical trial data, pharmacokinetic profiles, and efficacy studies.
Buprenorphine, a partial agonist at the mu-opioid receptor, is a cornerstone in the treatment of OUD. It effectively alleviates withdrawal symptoms and reduces cravings, thereby aiding in the recovery process. While the daily sublingual tablet or film has been the standard of care, long-acting formulations like the subdermal implant have emerged to address challenges such as medication adherence, diversion, and misuse.
Efficacy and Safety: A Head-to-Head Comparison
Clinical trials have demonstrated that the buprenorphine implant is non-inferior to daily sublingual buprenorphine in maintaining abstinence from illicit opioid use. A key advantage of the implant is the potential for improved treatment adherence, as it eliminates the need for daily dosing.
| Efficacy Outcome | Buprenorphine Implant | Daily Sublingual Buprenorphine | Citation |
| Responder Rate | 17.4% - 96.4% | 14.4% - 87.6% | |
| Proportion of Opioid-Negative Urine Samples | 31.2% - 35.1% | 13.4% - 28.4% | |
| Study Completion Rate | 64% - 93.2% | 26% - 93.2% |
Note: Responder rates and other efficacy outcomes can vary significantly based on the study population, duration, and definition of "responder." The wide range in the table reflects results from different clinical trials. For instance, one study with a highly stable patient population showed very high responder rates for both formulations.
Adverse events for both formulations are generally mild to moderate. For the implant, common side effects are related to the insertion and removal site, such as pain, itching, and redness. Systemic side effects of buprenorphine can include headache, constipation, and nausea.
Pharmacokinetic Profiles
The primary distinction between the two formulations lies in their pharmacokinetic profiles. Sublingual buprenorphine leads to rapid absorption with peak plasma concentrations reached within hours, followed by a relatively short half-life. In contrast, the implant provides a sustained, steady-state release of buprenorphine over a period of months.
| Pharmacokinetic Parameter | Buprenorphine Implant | Daily Sublingual Buprenorphine | Citation |
| Time to Peak Plasma Concentration (Tmax) | Sustained release, no distinct peak | 40 minutes - 3.5 hours | |
| Bioavailability | High (implant) | Variable, lower than implant | |
| Dosing Frequency | Every 6 months | Daily | |
| Plasma Concentration Fluctuation | Minimal | Significant daily fluctuations |
Experimental Protocols
The data presented is primarily derived from randomized, double-blind, double-dummy clinical trials comparing the efficacy and safety of the buprenorphine implant to daily sublingual buprenorphine in adults with moderate to severe OUD.
Typical Inclusion Criteria:
-
Diagnosis of opioid use disorder (DSM-5 criteria).
-
Age 18-65 years.
-
For some studies, patients were required to be stable on sublingual buprenorphine before randomization.
Intervention:
-
Implant Group: Received buprenorphine implants (e.g., four 80mg implants) and daily sublingual placebo.
-
Sublingual Group: Received placebo implants and daily active sublingual buprenorphine (e.g., 12-16 mg/day).
Primary Endpoints:
-
The proportion of responders, often defined as a certain number of months without evidence of illicit opioid use based on urine drug screens and self-report.
-
The cumulative distribution function of the percentage of opioid-negative urine samples.
Buprenorphine Signaling Pathway
Buprenorphine exerts its effects primarily through its interaction with the mu-opioid receptor. As a partial agonist, it binds to the receptor with high affinity but produces a submaximal response compared to full agonists like heroin or methadone. This "ceiling effect" contributes to its favorable safety profile, particularly regarding respiratory depression.
Caption: Buprenorphine's mechanism of action at the mu-opioid receptor.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing a buprenorphine implant to daily sublingual buprenorphine.
Caption: A typical experimental workflow for a comparative clinical trial.
A Comparative Guide to Long-Acting Buprenorphine Formulations: A Focus on SK-2110 and Approved Alternatives for Opioid Use Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of long-acting buprenorphine formulations, with a special focus on the investigational implant SK-2110 and its differentiation from formulations approved for the treatment of Opioid Use Disorder (OUD). While direct comparative experimental data between SK-2110 and other formulations is not available due to its early stage of development and different therapeutic indication, this document aims to provide a valuable resource by juxtaposing the known characteristics of approved formulations to highlight key differences in their design, mechanism, and clinical application.
Introduction to Long-Acting Buprenorphine
Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, a unique pharmacological profile that makes it a cornerstone in the treatment of OUD.[1] Its ability to alleviate withdrawal symptoms and cravings while having a ceiling effect on respiratory depression offers a safer alternative to full opioid agonists.[2] To improve treatment adherence and reduce the risks of diversion and misuse associated with daily dosing, several long-acting formulations have been developed. These formulations provide steady-state plasma concentrations of buprenorphine over extended periods, ranging from one week to six months.[3][4]
Recently, the therapeutic potential of buprenorphine is being explored for other indications, such as treatment-resistant depression.[3][5] SK-2110, a buprenorphine implant under development by Shenzhen ScienCare Pharmaceutical, is a notable example of this expanding research, specifically targeting refractory major depressive disorder.[5]
Overview of Buprenorphine's Mechanism of Action
Buprenorphine's therapeutic effects are primarily mediated through its interaction with opioid receptors in the central nervous system. The following diagram illustrates its principal signaling pathway.
Figure 1: Simplified signaling pathway of buprenorphine at opioid receptors.
Comparative Analysis of Long-Acting Buprenorphine Formulations
The following tables provide a detailed comparison of SK-2110 and the approved long-acting buprenorphine formulations for OUD: Sublocade®, Brixadi®/Buvidal®, and Probuphine®.
Table 1: General Characteristics and Formulation Details
| Feature | SK-2110 | Sublocade® (RBP-6000) | Brixadi®/Buvidal® (CAM2038) | Probuphine® |
| Developer | Shenzhen ScienCare Pharmaceutical | Indivior | Camurus/Braeburn Pharmaceuticals | Titan Pharmaceuticals |
| Indication | Refractory Major Depressive Disorder (Investigational) | Moderate to severe Opioid Use Disorder | Moderate to severe Opioid Use Disorder | Maintenance treatment of Opioid Use Disorder |
| Formulation Type | Subdermal Implant | Subcutaneous Injection (Atrigel® Delivery System) | Subcutaneous Injection (FluidCrystal® Injection Depot) | Subdermal Implant (Ethylene vinyl acetate polymer) |
| Active Ingredient | Buprenorphine | Buprenorphine | Buprenorphine | Buprenorphine hydrochloride |
| Dosage Form | Implant | Prefilled syringe | Prefilled syringe | Four implant rods |
| Duration of Action | Not publicly available | Monthly | Weekly or Monthly | 6 months |
| Administration | Subdermal implantation | Subcutaneous injection in the abdomen | Subcutaneous injection in buttock, thigh, abdomen, or upper arm | Subdermal implantation in the upper arm |
| Dosing Options | Not publicly available | 100 mg, 300 mg | Weekly: 8, 16, 24, 32 mgMonthly: 64, 96, 128 mg | Four 80 mg implants for a total of 320 mg |
| Storage | Not publicly available | Refrigerated | Room temperature | Room temperature |
Table 2: Pharmacokinetic Properties of Approved Formulations
| Parameter | Sublocade® | Brixadi®/Buvidal® | Probuphine® |
| Time to Cmax (Tmax) | ~24 hours | Weekly: ~24 hoursMonthly: 6-10 hours | Not applicable (steady release) |
| Mean Steady-State Concentration (Css, avg) | 100 mg dose: ~2.5-3.2 ng/mL300 mg dose: ~5-6.5 ng/mL | Weekly: 2.1-4.2 ng/mLMonthly: 2.0-3.9 ng/mL | ~0.5-1.0 ng/mL |
| Half-life | 43-60 days | Weekly: 3-5 daysMonthly: 19-26 days | Not applicable (implant removal) |
| Bioavailability | Not applicable (direct administration) | Not applicable (direct administration) | Not applicable (direct administration) |
Note: Pharmacokinetic data for SK-2110 is not publicly available.
Experimental Protocols for Evaluating Long-Acting Buprenorphine Formulations
The clinical development of long-acting buprenorphine formulations involves rigorous testing to establish their pharmacokinetic profile, efficacy, and safety. Below are detailed methodologies for key experiments typically cited in the evaluation of these products.
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion of buprenorphine following administration of the long-acting formulation.
Methodology:
-
Study Design: Typically an open-label, single-dose or multiple-dose study in healthy volunteers or the target patient population.
-
Participant Selection: Inclusion criteria often include age, health status, and for OUD formulations, a period of stabilization on sublingual buprenorphine. Exclusion criteria include significant medical conditions, use of interacting medications, and history of hypersensitivity.
-
Drug Administration: The formulation is administered by a trained healthcare professional according to the prescribed method (subcutaneous injection or subdermal implantation).
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after administration. Sampling is frequent in the initial hours and days and then spaced out over the entire dosing interval and beyond to capture the full pharmacokinetic profile.
-
Bioanalytical Method: Plasma concentrations of buprenorphine and its major metabolite, norbuprenorphine, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK Parameter Calculation: Non-compartmental analysis is used to calculate key PK parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and terminal half-life (t½). For multiple-dose studies, steady-state parameters (Css,avg, Css,max, Css,min) are determined.
Efficacy and Safety Studies (Phase III Clinical Trials)
Objective: To evaluate the efficacy and safety of the long-acting formulation compared to a placebo or an active comparator (e.g., sublingual buprenorphine).
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled or active-controlled, parallel-group study.
-
Participant Selection: Patients diagnosed with the target indication (e.g., moderate to severe OUD) based on established diagnostic criteria (e.g., DSM-5). Participants are typically required to have a history of opioid use and may undergo a stabilization period on sublingual buprenorphine before randomization.
-
Intervention: Participants are randomized to receive the investigational long-acting formulation, placebo, or the active comparator for a predefined treatment period (e.g., 24 weeks).
-
Efficacy Assessments:
-
For OUD: The primary efficacy endpoint is often the proportion of participants with evidence of abstinence from illicit opioids, confirmed by urine drug screens and self-report. Secondary endpoints include craving scores (e.g., using a Visual Analog Scale), withdrawal symptoms (e.g., using the Clinical Opiate Withdrawal Scale - COWS), and treatment retention.
-
For Depression: The primary efficacy endpoint would typically be the change from baseline in a standardized depression rating scale, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D).
-
-
Safety Assessments: Safety is monitored through the recording of adverse events, vital signs, physical examinations, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, and urinalysis). Injection or implantation site reactions are also systematically assessed.
The following diagram illustrates a typical workflow for a Phase III clinical trial of a long-acting buprenorphine formulation.
Figure 2: Generalized workflow of a Phase III clinical trial for a long-acting buprenorphine formulation.
Discussion and Future Directions
The development of long-acting buprenorphine formulations represents a significant advancement in the management of OUD, offering improved patient adherence and reduced diversion risk. Sublocade®, Brixadi®/Buvidal®, and Probuphine® each provide distinct advantages in terms of dosing frequency, administration, and patient suitability.
The emergence of SK-2110 for treatment-resistant depression highlights a novel and important area of research for buprenorphine. Should SK-2110 prove to be safe and effective, it would represent a paradigm shift in the treatment of depression, particularly for patients who have not responded to conventional therapies. The long-acting implant formulation could offer a unique advantage in this patient population by ensuring consistent medication exposure and potentially improving long-term outcomes.
For researchers and drug development professionals, the comparison of these formulations underscores the importance of tailoring drug delivery systems to specific therapeutic needs. The choice of a subcutaneous injection versus a subdermal implant, the selection of the polymer matrix, and the desired release kinetics are all critical design parameters that influence the clinical performance of the product.
As more data on SK-2110 becomes available, a direct comparison with other long-acting buprenorphine formulations will be possible. Future research should also focus on head-to-head trials of the approved OUD formulations to better delineate their comparative effectiveness and patient-reported outcomes. The continued exploration of novel delivery technologies and new therapeutic indications for buprenorphine holds great promise for addressing unmet medical needs in both addiction and psychiatry.
References
- 1. Development Progress [sciencare.cn]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Long-Acting Buprenorphine Formulations as a New Strategy for the Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buprenorphine - Wikipedia [en.wikipedia.org]
- 5. Buprenorphine - Long Acting Injectable - Alcohol and Drug Foundation [adf.org.au]
A Comparative Analysis of Long-Acting Naltrexone and Buprenorphine Formulations for Opioid Use Disorder
An Objective Guide for Researchers and Drug Development Professionals
The management of Opioid Use Disorder (OUD) has been significantly advanced by the development of long-acting medication formulations, which offer improved adherence and sustained therapeutic effects. This guide provides a detailed comparison of two leading treatments: extended-release naltrexone (available as implants and monthly injections) and long-acting buprenorphine (available as implants and monthly injections).
Naltrexone, a full opioid antagonist, and buprenorphine, a partial opioid agonist, represent distinct pharmacological approaches to OUD treatment. Naltrexone works by blocking the euphoric and sedative effects of opioids, thereby preventing relapse.[1][2][3][4][5] Buprenorphine, on the other hand, produces a weaker opioid effect that is sufficient to reduce cravings and withdrawal symptoms without inducing a significant high.[6][7][8]
This comparison guide synthesizes data from clinical studies to evaluate the relative efficacy, safety, and application of these two treatments, providing researchers and drug development professionals with a comprehensive resource for informed decision-making.
Quantitative Efficacy Data
The following tables summarize key efficacy outcomes from comparative studies of long-acting naltrexone and buprenorphine formulations.
Table 1: Relapse Rates and Abstinence Duration
| Study / Comparison | Naltrexone Formulation | Buprenorphine Formulation | Key Findings |
| Erdoğan et al., 2021[9] | Naltrexone Implant (XR-NTX) | Sublingual Buprenorphine-Naloxone (BUP-NX) | BUP-NX group had a significantly longer median abstinence time (4 months) compared to the XR-NTX group (3 months). |
| Tan et al., 2021[10] | Naltrexone Implant (XR-NTX) | Oral Buprenorphine-Naloxone (BN-NX) | Post-treatment abstinence duration was significantly lower in the BN-NX group. Relapse occurred earlier in the BN-NX group (5.6 months) compared to the XR-NTX group (6.6 months) within a 1-year period. |
| Lee et al., 2017 (X:BOT Trial)[11][12] | Extended-Release Naltrexone Injection (XR-NTX) | Sublingual Buprenorphine-Naloxone (BUP-NX) | 24-week relapse rate was higher for XR-NTX (65%) than for BUP-NX (57%), largely due to challenges with treatment induction for XR-NTX. |
| Tanum et al., 2017[13][14] | Extended-Release Naltrexone Injection | Daily Oral Buprenorphine-Naloxone | Extended-release naltrexone was non-inferior to buprenorphine-naloxone in terms of opioid-negative urine drug tests and retention in treatment over 12 weeks. |
| Rosenthal et al., 2016 (Probuphine Study)[15] | N/A | Buprenorphine Implant (Probuphine) | 63% of patients with buprenorphine implants showed no evidence of illicit opioid use over six months, comparable to 64% of those on sublingual buprenorphine. |
| Lofwall et al., 2018 (Sublocade Study)[16] | N/A | Buprenorphine Injection (Sublocade) | A significantly higher proportion of patients on Sublocade (both 100mg and 300mg doses) achieved abstinence compared to placebo. |
Table 2: Treatment Retention and Side Effects
| Study / Comparison | Naltrexone Formulation | Buprenorphine Formulation | Key Findings |
| Lee et al., 2017 (X:BOT Trial)[11] | Extended-Release Naltrexone Injection (XR-NTX) | Sublingual Buprenorphine-Naloxone (BUP-NX) | Fewer participants successfully initiated treatment with XR-NTX (72%) compared to BUP-NX (94%). |
| Tanum et al., 2017[13] | Extended-Release Naltrexone Injection | Daily Oral Buprenorphine-Naloxone | Retention in the extended-release naltrexone group was non-inferior to the buprenorphine-naloxone group over 12 weeks. |
| Drugs.com User Ratings[17] | Naltrexone | Buprenorphine Injection (Sublocade) | Naltrexone had an average positive effect rating of 73% from 606 ratings. Sublocade had an average positive effect rating of 72% from 310 ratings. Common side effects for naltrexone included nausea and anxiety, while Sublocade users reported withdrawal symptoms and injection site pain. |
| Larney et al., 2014 (Systematic Review)[18] | Naltrexone Implants | Placebo Implants / Oral Naltrexone | Naltrexone implants were more effective than placebo and oral naltrexone in retaining patients in treatment and suppressing opioid use. Surgical site adverse events were more common with implants. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for key comparative studies.
Erdoğan et al., 2021: Retrospective Cohort Study
-
Objective: To compare the effectiveness of extended-release naltrexone (XR-NTX) implants and sublingual buprenorphine-naloxone (BUP-NX) in preventing relapse in patients with opiate use disorder (OUD).
-
Methodology: A retrospective evaluation of medical records from 400 patients with OUD treated between 2016 and 2020. The study compared abstinence duration between 208 patients who received XR-NTX implants and 192 patients who received BUP-NX.
-
Key Outcome Measures: The primary outcome was the duration of abstinence from opiates.
Lee et al., 2017 (X:BOT Trial): Multicentre, Open-Label, Randomized Controlled Trial
-
Objective: To compare the effectiveness of extended-release naltrexone (XR-NTX) versus buprenorphine-naloxone (BUP-NX) for opioid relapse prevention.
-
Methodology: 570 participants with OUD were randomly assigned to receive either monthly injections of XR-NTX or daily sublingual BUP-NX for 24 weeks. The trial was conducted across multiple community-based inpatient and residential treatment programs in the United States.
-
Key Outcome Measures: The primary outcome was the time to opioid relapse over the 24-week treatment period. Secondary outcomes included treatment retention, opioid-negative urine samples, and self-reported opioid craving.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental designs can facilitate a deeper understanding of the comparative efficacy of these treatments.
Naltrexone Signaling Pathway
Naltrexone acts as a competitive antagonist at opioid receptors, with the highest affinity for the mu-opioid receptor. By blocking these receptors, it prevents endogenous and exogenous opioids from binding and producing their characteristic effects, such as euphoria and respiratory depression. This blockade of the reward pathway is a key mechanism in preventing relapse.
Caption: Naltrexone's mechanism of action in blocking the opioid reward pathway.
Buprenorphine Signaling Pathway
Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. Its partial agonism at the mu-receptor provides enough opioid stimulation to prevent withdrawal and reduce cravings, but with a ceiling effect that lowers the risk of misuse and overdose compared to full agonists.
Caption: Buprenorphine's mechanism as a partial agonist to alleviate withdrawal.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing long-acting naltrexone and buprenorphine.
Caption: A generalized workflow for a comparative clinical trial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Naltrexone - Wikipedia [en.wikipedia.org]
- 3. getnaltrexone.com [getnaltrexone.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. bicyclehealth.com [bicyclehealth.com]
- 9. Comparison of naltrexone implant and oral buprenorphine-naloxone in the treatment of opiate use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Naltrexone Implant and Oral Buprenorphine Naloxone in The Treatment of Opioid Use Disorder: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effectiveness of extended-release naltrexone versus buprenorphine-naloxone for opioid relapse prevention (X:BOT): a multicentre, open-label, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. Effectiveness of Injectable Extended-Release Naltrexone vs Daily Buprenorphine-Naloxone for Opioid Dependence: A Randomized Clinical Noninferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. recoveryanswers.org [recoveryanswers.org]
- 15. Probuphine (Buprenorphine) Subdermal Implants for the Treatment Of Opioid-Dependent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness and Value of Extended-Release Opioid Agonists and Antagonists for Addiction Treatment of Opioid Use Disorder: A Summary from the Institute for Clinical and Economic Review’s New England Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naltrexone vs Sublocade Comparison - Drugs.com [drugs.com]
- 18. A systematic review and meta-analysis of naltrexone implants for the treatment of opioid dependence - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Examination of Long-Acting Buprenorphine Formulations for Opioid Use Disorder
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medication-assisted treatment for opioid use disorder (OUD), long-acting formulations of buprenorphine represent a significant advancement, offering the potential to improve treatment adherence and reduce the risks of diversion and misuse associated with daily oral formulations. This guide provides a detailed comparison of the two leading long-acting technologies: the subdermal buprenorphine implant (Probuphine®/Sixmo®) and the extended-release injectable buprenorphine (Sublocade®).
While direct head-to-head clinical trials comparing different buprenorphine implant technologies are not available in the published literature, this guide synthesizes data from pivotal clinical trials of each technology, comparing their performance against placebo and the standard-of-care, sublingual buprenorphine.
Performance Data Summary
The following tables summarize the key quantitative data from major clinical trials of Probuphine®/Sixmo® and Sublocade®.
Table 1: Efficacy of Buprenorphine Implant (Probuphine®/Sixmo®) vs. Placebo and Sublingual Buprenorphine/Naloxone (BNX)
| Outcome Measure | Buprenorphine Implant | Placebo | Sublingual BNX | Study |
| Mean % Opioid-Negative Urine Samples (Weeks 1-16) | 40.4% | 28.3% | - | Ling et al., 2010[1][2] |
| Mean % Opioid-Negative Urine Samples (Weeks 1-24) | 31.2% | 13.4% | 33.5% | Rosenthal et al., 2013[3] |
| Study Completion Rate | 65.7% | 30.9% | - | Ling et al., 2010[1][2] |
| Study Completion Rate | 64% | 26% | - | Rosenthal et al., 2013[3] |
| Responders† | 96.4% | - | 87.6% | Rosenthal et al., 2016 |
†Responders were defined as participants with at least 4 of 6 months without evidence of illicit opioid use.
Table 2: Efficacy of Extended-Release Buprenorphine Injection (Sublocade®) vs. Placebo
| Outcome Measure | Sublocade® (300mg/100mg regimen) | Sublocade® (300mg/300mg regimen) | Placebo | Study |
| Mean % Abstinence (Weeks 5-24) * | 42.7% | 41.3% | 5.0% | NCT02357901[4][5][6] |
| Treatment Success (≥80% opioid-free weeks) | 28.4% | 29.1% | 2% | NCT02357901[7] |
*Abstinence was defined by opioid-negative urine samples and self-report.
Table 3: Safety and Tolerability of Long-Acting Buprenorphine Formulations
| Adverse Event Profile | Buprenorphine Implant (Probuphine®/Sixmo®) | Extended-Release Buprenorphine Injection (Sublocade®) |
| Common Adverse Events | Implant site reactions (pain, pruritus, erythema), headache, depression, constipation, nausea.[8][9] | Injection site reactions (pain, pruritus), constipation, headache, nausea, vomiting, increased hepatic enzymes, fatigue.[4][6] |
| Serious Adverse Events | Rare, but can include implant migration, protrusion, expulsion, and nerve damage associated with insertion and removal. | Risk of serious harm or death if administered intravenously. Administered by a healthcare professional. |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide a comprehensive understanding of the data presented.
Probuphine®/Sixmo® Pivotal Trials (Ling et al., 2010 & Rosenthal et al., 2013)
-
Study Design: These were randomized, double-blind, placebo-controlled, multicenter trials. The Rosenthal et al. (2013) study also included an open-label active comparator arm with sublingual buprenorphine/naloxone (BNX).[1][2][3]
-
Participants: Adult patients (18-65 years) with a diagnosis of opioid dependence.[1][3]
-
Intervention:
-
Ling et al., 2010: Following induction with sublingual buprenorphine-naloxone, participants were randomized to receive either four buprenorphine implants (80 mg each) or four placebo implants. A fifth implant could be added if rescue medication use exceeded a certain threshold.[1][2]
-
Rosenthal et al., 2013: Participants were randomized to receive either four buprenorphine implants (80 mg each) with daily placebo sublingual tablets, four placebo implants with daily sublingual BNX (12-16 mg), or open-label sublingual BNX (12-16 mg).[3]
-
-
Primary Efficacy Endpoint:
-
Key Secondary Endpoints: Study completion rates, patient- and clinician-rated withdrawal and craving scores, and global improvement ratings.[1][3]
Sublocade® Pivotal Trial (NCT02357901)
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, multicenter trial.[4][5]
-
Participants: Adult patients with moderate to severe opioid use disorder.[4]
-
Intervention: After an induction and dose-stabilization phase with transmucosal buprenorphine, participants were randomized to one of three arms:
-
Two monthly injections of 300 mg Sublocade® followed by four monthly injections of 100 mg Sublocade®.
-
Six monthly injections of 300 mg Sublocade®.
-
Six monthly injections of placebo.[4]
-
-
Primary Efficacy Endpoint: The cumulative distribution function of the percentage of weeks with no evidence of illicit opioid use (based on urine toxicology and self-report) from week 5 through week 24.[5]
-
Key Secondary Endpoints: Treatment success, defined as participants with ≥80% opioid-free weeks.[6][7]
Visualizing the Methodologies
To further elucidate the experimental designs, the following diagrams created using the DOT language illustrate the workflows of the pivotal clinical trials.
Caption: Workflow of the Rosenthal et al. (2013) buprenorphine implant trial.
Caption: Workflow of the Sublocade® pivotal trial (NCT02357901).
Conclusion
Both the buprenorphine implant (Probuphine®/Sixmo®) and the extended-release buprenorphine injection (Sublocade®) have demonstrated significant efficacy in increasing opioid abstinence and treatment retention compared to placebo. The implant has also been shown to be non-inferior to sublingual buprenorphine/naloxone. The choice between these long-acting formulations will likely depend on patient-specific factors, including treatment history, stability on oral buprenorphine, and patient preference. For researchers and drug development professionals, the distinct pharmacokinetic profiles and delivery mechanisms of these technologies offer different avenues for further innovation in the treatment of opioid use disorder.
References
- 1. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buprenorphine implants for treatment of opioid dependence: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buprenorphine implants for treatment of opioid dependence: randomized comparison to placebo and sublingual buprenorphine/naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 3 Study | SUBLOCADE® (buprenorphine extended-release) HCP [sublocadehcp.com]
- 5. Results - Clinical Review Report: Buprenorphine extended-release injection (Sublocade) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Lancet Publishes Phase 3 Results Demonstrating Efficacy, Safety and Tolerability of SUBLOCADE™ (Buprenorphine Extended-Release) Injection for Subcutaneous Use (CIII) in Patients with Moderate to Severe Opioid Use Disorder (OUD) [prnewswire.com]
- 7. ldh.la.gov [ldh.la.gov]
- 8. Buprenorphine Implant for Treatment of Opioid Dependence [southcarolinablues.com]
- 9. avancepsychiatry.com [avancepsychiatry.com]
Clarifying the Relationship Between ND-2110 and Opioid-Mediated Effects: A Comparative Guide
An important point of clarification: The query regarding the opioid-mediated behavioral effects of ND-2110 appears to stem from a misunderstanding. Scientific literature identifies This compound as a potent and selective inhibitor of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key enzyme in inflammatory and oncogenic signaling pathways.[1][2][3][4] It is not an opioid, nor does it produce direct opioid-mediated behavioral effects.
There is, however, a potential for confusion with SK-2110 , a developmental code name for a buprenorphine implant.[5] Buprenorphine is a well-established opioid used for pain management and opioid use disorder, and its effects are indeed opioid-mediated.[5]
This guide will first clarify the distinct mechanisms of action of this compound and classic opioids. It will then explore the novel, indirect link between the IRAK4 pathway—the target of this compound—and opioid-related behaviors, providing experimental data and protocols to elucidate this complex interaction.
Section 1: Comparing this compound and Opioid Agonists
To understand their different roles, it is essential to compare the pharmacological profiles of this compound and a representative opioid agonist like morphine.
| Feature | This compound | Morphine (Opioid Agonist) |
| Primary Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][4] | Mu (μ), Kappa (κ), and Delta (δ) opioid receptors[6][7] |
| Mechanism of Action | Inhibits kinase activity, blocking downstream signaling in IL-1R/TLR pathways (e.g., NF-κB activation)[2][3] | Binds to and activates opioid receptors, mimicking endogenous opioids and modulating pain perception and reward pathways. |
| Direct Behavioral Effects | Not characterized as having primary behavioral effects; studied for anti-inflammatory and anti-cancer properties[1] | Analgesia, euphoria, sedation, respiratory depression, anxiolysis. |
| Relation to Opioid System | Does not bind to opioid receptors. Its target, IRAK4, is involved in the neuro-immune response to chronic opioid exposure and modulates opioid-seeking behavior[8][9] | Directly activates opioid receptors to produce its characteristic effects. |
Section 2: The Indirect Role of IRAK4 in Opioid-Related Behaviors
Recent research has uncovered a fascinating link between the neuro-immune system and opioid addiction. The IRAK4 signaling pathway, traditionally associated with immunity and inflammation, has been shown to play a significant role in the behavioral adaptations related to chronic opioid use.
Studies in animal models have demonstrated that chronic morphine administration increases the activation of IRAK4 in the nucleus accumbens, a brain region critical for reward and addiction.[8][9] Inhibition of IRAK4 has been shown to attenuate cue-induced morphine- and fentanyl-seeking behaviors, suggesting that targeting this pathway could be a novel strategy for preventing relapse in opioid use disorder.[8][9]
This indicates that while this compound is not an opioid, its inhibitory action on IRAK4 can modulate the behavioral effects associated with opioid addiction.
Section 3: Signaling Pathways and Experimental Workflows
To visualize these distinct yet interconnected pathways, the following diagrams illustrate the mechanism of action for both opioid agonists and IRAK4 inhibitors.
Section 4: Experimental Protocols
To confirm that the behavioral effects of a compound are opioid-mediated or that a compound like this compound can modulate opioid-related behaviors, specific experimental protocols are required.
Experiment 1: Confirmation of Opioid-Mediated Analgesia via Naloxone Reversal
-
Objective: To determine if the analgesic (pain-reducing) effect of a test compound is mediated by opioid receptors.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Analgesia Assay (Hot Plate Test):
-
A hot plate apparatus is maintained at a constant temperature (e.g., 52 ± 0.5°C).
-
Each rat is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.
-
-
Procedure:
-
A baseline latency is recorded for each animal.
-
Animals are divided into groups: Vehicle, Test Compound (e.g., Morphine 5 mg/kg, s.c.), Naloxone (1 mg/kg, s.c.), and Test Compound + Naloxone.
-
Naloxone or its vehicle is administered 15 minutes before the test compound.
-
The test compound or its vehicle is administered.
-
Hot plate latencies are measured at fixed intervals post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. A significant reduction in the %MPE in the Test Compound + Naloxone group compared to the Test Compound group confirms the effect is opioid-mediated.
-
Experiment 2: Assessing the Role of IRAK4 Inhibition on Opioid-Seeking Behavior
-
Objective: To determine if an IRAK4 inhibitor like this compound can reduce opioid-seeking behavior.
-
Methodology:
-
Animal Model: Male Wistar rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous self-administration.
-
Procedure (Reinstatement Model):
-
Surgery: Rats are surgically implanted with intravenous catheters.
-
Self-Administration Training: Rats learn to press an "active" lever to receive an intravenous infusion of an opioid (e.g., morphine) paired with a cue (e.g., light + tone). The "inactive" lever has no consequence. Training continues for approximately 10-14 days until stable responding is achieved.
-
Extinction: The opioid is withheld. Lever presses no longer result in an infusion or cue presentation. Sessions continue daily until responding on the active lever decreases to a baseline level.
-
Reinstatement Test: Animals are pre-treated with either vehicle or this compound (at various doses). They are then returned to the chambers, and a priming, non-contingent cue presentation or a small priming dose of the opioid is administered to trigger reinstatement of drug-seeking behavior (i.e., pressing the active lever).
-
-
Data Analysis: The number of active lever presses during the reinstatement test is the primary measure. A significant reduction in active lever presses in the this compound group compared to the vehicle group indicates that IRAK4 inhibition attenuates cue-induced opioid-seeking.
-
References
- 1. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buprenorphine - Wikipedia [en.wikipedia.org]
- 6. Activity of the δ-Opioid Receptor Is Partially Reduced, Whereas Activity of the κ-Receptor Is Maintained in Mice Lacking the μ-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-1 receptor-associated kinase 4 (IRAK4) in the nucleus accumbens regulates opioid-seeking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-1 receptor-associated kinase 4 (IRAK4) in the nucleus accumbens regulates opioid-seeking behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profile of Buprenorphine Versus Full Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
Initial Topic Note: This guide was initially slated to compare the safety profile of ND-2110 with other opioid treatments. However, preliminary research revealed that this compound is a selective IRAK4 inhibitor and not an opioid. In light of this, and noting the developmental code SK-2110 for a buprenorphine implant, this guide has been pivoted to provide a comprehensive safety comparison of buprenorphine, a partial µ-opioid receptor agonist, with traditional full opioid agonists such as morphine, fentanyl, and methadone. This comparison is of significant interest in the fields of pain management and addiction medicine.
Introduction
Buprenorphine is a unique opioid analgesic distinguished by its partial agonist activity at the µ-opioid receptor and antagonist activity at the κ-opioid receptor. This pharmacological profile confers a distinct safety and efficacy profile compared to full µ-opioid receptor agonists like morphine, fentanyl, and methadone. This guide provides an objective comparison of the safety profiles of buprenorphine and full opioid agonists, supported by experimental data, to inform research and drug development in this therapeutic area.
Mechanism of Action: A Tale of Two Agonists
Full opioid agonists, upon binding to the µ-opioid receptor, elicit a maximal physiological response. In contrast, buprenorphine, as a partial agonist, produces a submaximal response even at high receptor occupancy. This "ceiling effect" is a cornerstone of its enhanced safety profile, particularly concerning respiratory depression.[1] Furthermore, buprenorphine's high affinity for the µ-opioid receptor allows it to displace other full agonists, which contributes to its utility in opioid use disorder treatment.[2]
References
Validation of Biomarkers for ND-2110 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for assessing the efficacy of ND-2110, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The content presented herein is intended to support research and development efforts in the fields of oncology and autoimmune diseases where IRAK4 signaling is a key therapeutic target.
Introduction to this compound and IRAK4 Inhibition
This compound is a small molecule inhibitor targeting the serine/threonine kinase IRAK4, a critical component of the Myddosome signaling complex downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of various diseases, including B-cell lymphomas and autoimmune disorders. By inhibiting IRAK4, this compound aims to block the activation of downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing inflammation and cell survival.
Biomarker Validation for this compound Efficacy
The validation of robust biomarkers is crucial for monitoring the therapeutic efficacy of this compound and other IRAK4 inhibitors. Key pharmacodynamic biomarkers include the direct and indirect downstream targets of IRAK4. This guide focuses on the modulation of phosphorylated NF-κB p65 and phosphorylated ERK1/2 as primary indicators of this compound activity.
Comparative Biomarker Data
While comprehensive clinical data for this compound is emerging, this guide presents a comparative summary of preclinical data for this compound and clinical data from a comparable IRAK4 inhibitor, emavusertib (CA-4948), alongside data from alternative therapeutic classes such as Bruton's Tyrosine Kinase (BTK) inhibitors and Phosphoinositide 3-kinase (PI3K) inhibitors.
Table 1: Comparative Efficacy Data of IRAK4 Inhibitors and Alternatives
| Drug Class | Drug | Indication | Biomarker | Method | Result | Reference |
| IRAK4 Inhibitor | This compound (Preclinical) | B-cell Lymphoma | p-p65 (NF-κB) | Western Blot | Dose-dependent reduction in phosphorylation | [1][2] |
| p-ERK1/2 (MAPK) | Western Blot | Dose-dependent reduction in phosphorylation | [2] | |||
| IRAK4 Inhibitor | Emavusertib (CA-4948) (Clinical) | Relapsed/Refractory Acute Myeloid Leukemia (AML) | FLT3-ITD levels | Next-Generation Sequencing | Decreased or became undetectable in responders | [3][4] |
| Bone Marrow Blasts | Bone Marrow Aspirate | >90% reduction in responders | [3][4] | |||
| BTK Inhibitor | Ibrutinib (Clinical) | Chronic Lymphocytic Leukemia (CLL) | Progression-Free Survival (PFS) | Clinical Assessment | Significant improvement in PFS | [5][6][7] |
| Overall Response Rate (ORR) | Clinical Assessment | 89% ORR in R/R patients | [7] | |||
| PI3K Inhibitor | Copanlisib (Clinical) | Indolent Non-Hodgkin Lymphoma (iNHL) | Progression-Free Survival (PFS) | Clinical Assessment | Significant improvement in PFS with Rituximab | [8] |
| PTEN expression | Immunohistochemistry | PTEN presence associated with improved PFS | [8][9] |
Experimental Protocols
Detailed methodologies for key biomarker assays are provided below to facilitate the replication and validation of findings.
Protocol 1: Phospho-NF-κB p65 (Ser536) and Total NF-κB p65 Sandwich ELISA
This protocol outlines the quantitative measurement of phosphorylated and total NF-κB p65 in cell lysates.
Materials:
-
PathScan® Phospho-NF-κB p65 (Ser536) Sandwich ELISA Kit (e.g., Cell Signaling Technology #7173)
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or alternative inhibitors at desired concentrations and time points.
-
Lyse cells in cell lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
ELISA Assay:
-
Add 100 µL of cell lysate to the wells of the antibody-coated microplate.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
Wash the wells extensively with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour at 37°C.
-
Wash the wells and add 100 µL of HRP-linked secondary antibody, incubating for 30 minutes at 37°C.
-
Wash the wells and add 100 µL of TMB substrate.
-
Incubate for 10-30 minutes at 37°C in the dark.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of phospho-NF-κB p65 and total NF-κB p65 in each sample.
-
Normalize the phospho-protein levels to the total protein levels.
-
Protocol 2: Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 ELISA
This protocol details the measurement of phosphorylated and total ERK1/2 in cell lysates.
Materials:
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 ELISA Kit (e.g., Abcam ab176660)
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1.
-
-
ELISA Assay:
-
Add 50 µL of standard or sample to appropriate wells.
-
Add 50 µL of Antibody Cocktail to all wells.
-
Incubate at room temperature for 1 hour on a plate shaker.
-
Aspirate and wash each well three times with 350 µL of 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 15 minutes in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the concentration of phospho-ERK1/2 and total ERK1/2 from the standard curve and normalize the results.
-
Protocol 3: Ex-vivo Whole Blood TLR Stimulation Assay
This assay measures the production of inflammatory cytokines in whole blood in response to TLR ligand stimulation, providing a functional readout of IRAK4 pathway inhibition.
Materials:
-
Heparinized blood collection tubes
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS) (TLR4 agonist)
-
ATP
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Centrifuge
Procedure:
-
Blood Collection and Stimulation:
-
Collect whole blood in heparinized tubes.
-
Within 2 hours of collection, dilute the blood 1:1 with RPMI 1640.
-
Add this compound or vehicle control to the diluted blood and pre-incubate.
-
Stimulate the blood with a TLR agonist such as LPS (e.g., 10 ng/mL) for a specified time (e.g., 4-6 hours) at 37°C.
-
For inflammasome activation, add ATP (e.g., 5 mM) for the final 30-60 minutes of incubation.
-
-
Sample Processing:
-
Centrifuge the samples to separate plasma.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using a multiplex immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the drug-treated samples to the vehicle-treated controls to determine the percentage of inhibition.
-
Visualizations
Signaling Pathway of IRAK4 Inhibition by this compound
References
- 1. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 2. tgrbiosciences.com [tgrbiosciences.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploratory biomarker analysis from a phase III study of the PI3K inhibitor, copanlisib, in combination with rituximab in patients with indolent non-Hodgkin lymphoma, a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Cross-Species Examination of ND-2110 Pharmacokinetics: A Comparative Guide
Cambridge, MA - This guide provides a comparative analysis of the pharmacokinetic properties of ND-2110, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other IRAK4 inhibitors.
This compound has demonstrated potent and selective inhibition of IRAK4, a key mediator in inflammatory signaling pathways.[1] Understanding its pharmacokinetic profile across different species is crucial for predicting its behavior in humans and advancing its clinical development. This report summarizes the available preclinical pharmacokinetic data for this compound and provides a comparative context with other selective IRAK4 inhibitors.
Pharmacokinetic Profile of this compound in Mice
Pharmacokinetic studies of this compound in DBA1 mice have revealed key parameters following both intravenous (IV) and oral (PO) administration. These findings are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound in a preclinical model.
Table 1: Pharmacokinetic Parameters of this compound in DBA1 Mice
| Parameter | Intravenous (3 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 1.1 | 1.4 |
| Cmax (ng/mL) | 1,200 | 850 |
| AUC (ng·h/mL) | 1,500 | 2,300 |
| Bioavailability (%F) | - | 51% |
Source: Kelly PN, et al. J Exp Med. 2015.
Cross-Species Comparison with Alternative IRAK4 Inhibitors
While comprehensive cross-species pharmacokinetic data for this compound is not publicly available, a comparison with other selective IRAK4 inhibitors can provide valuable insights into potential species-specific differences in drug metabolism and disposition. The following table summarizes pharmacokinetic parameters for KT-474, another IRAK4-targeting compound, in rats, dogs, and monkeys.
Table 2: Pharmacokinetic Parameters of an Alternative IRAK4 Degrader (KT-474) in Various Species
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%F) |
| Rat | IV | 2 | 3.9 | - | 1,800 | - |
| PO | 10 | 4.9 | 230 | 2,200 | 12% | |
| Dog | IV | 2 | 7.1 | - | 5,500 | - |
| PO | 5 | 7.8 | 680 | 8,200 | 35% | |
| Monkey | IV | 2 | 5.8 | - | 3,900 | - |
| PO | 5 | 6.2 | 340 | 2,600 | 13% |
Source: Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC - NIH[2]
Experimental Protocols
This compound Pharmacokinetic Study in Mice
DBA1 mice were administered this compound either intravenously at a dose of 3 mg/kg, formulated in 10% 2-hydroxypropyl-β-cyclodextrin, or by oral gavage at 10 mg/kg in 0.5% methylcellulose. Blood samples were collected into sodium heparin tubes at specified time points post-administration. For the intravenous arm, collection occurred at 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours. For the oral administration arm, samples were taken at 0.25, 0.5, 1, 2, 4, 6, and 8 hours after dosing.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating IRAK4 inhibitors.
References
Independent Verification of SK-2110's Therapeutic Window: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of SK-2110, a buprenorphine-based therapeutic, against other alternatives for treatment-resistant depression. The analysis is supported by available preclinical and clinical data to inform research and development decisions.
Executive Summary
SK-2110 is an implant formulation of buprenorphine under investigation for treatment-resistant depression.[1] Due to the limited availability of specific data on SK-2110, this guide draws upon existing research on buprenorphine to comparatively assess its therapeutic window. Buprenorphine exhibits a unique pharmacological profile as a partial mu-opioid agonist and a kappa-opioid antagonist, which is thought to contribute to its antidepressant effects.[2] For comparison, this guide includes two prominent alternatives for treatment-resistant depression: esketamine (a non-competitive NMDA receptor antagonist) and the combination of olanzapine and fluoxetine (an atypical antipsychotic and a selective serotonin reuptake inhibitor, respectively).
The therapeutic window, a critical measure of a drug's safety and efficacy, is defined by the range between the minimum effective dose (ED50) and the dose at which toxicity occurs (TD50). A wider therapeutic window is generally indicative of a safer medication. This guide synthesizes available preclinical data to provide an estimated comparison of the therapeutic windows for these compounds.
Comparative Analysis of Therapeutic Windows
The following table summarizes the available preclinical data for buprenorphine, esketamine, and the olanzapine/fluoxetine combination. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental models and methodologies across studies.
| Drug/Combination | Animal Model | Effective Dose (ED50) for Antidepressant-like Effect | Toxic Dose (TD50/LD50) | Estimated Therapeutic Index (TD50/ED50 or LD50/ED50) |
| Buprenorphine | Mouse (Forced Swim Test) | ~0.17 mg/kg | Rat (Intravenous LD50): 146.5 mg/kg | ~862 |
| Esketamine | Rat (Forced Swim Test) | 10 - 20 mg/kg | - | - |
| Olanzapine/ Fluoxetine | Rat (Forced Swim Test) | Olanzapine: 5 mg/kg + Fluoxetine: 10 mg/kg | - | - |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these treatments underpin their therapeutic effects and potential side-effect profiles.
Buprenorphine (SK-2110)
Buprenorphine's antidepressant effects are believed to be mediated primarily through its antagonism of the kappa-opioid receptor, which is implicated in stress and dysphoria. Its partial agonism at the mu-opioid receptor may also contribute to its mood-regulating properties.
Caption: Buprenorphine's dual action on opioid receptors.
Esketamine
Esketamine, the S-enantiomer of ketamine, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This action leads to a surge in glutamate release, which in turn activates AMPA receptors, promoting synaptogenesis and rapid antidepressant effects.
Caption: Esketamine's mechanism via NMDA receptor antagonism.
Olanzapine/Fluoxetine Combination
This combination therapy leverages the synergistic effects of an atypical antipsychotic and an SSRI. Fluoxetine increases synaptic serotonin levels, while olanzapine's antagonism of 5-HT2A and 5-HT2C receptors, along with its effects on dopamine, is thought to enhance the antidepressant effect.
References
Safety Operating Guide
Navigating the Disposal of ND-2110 (Buprenorphine): A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of ND-2110, also known as Buprenorphine, a controlled substance requiring stringent handling and disposal protocols to prevent diversion and environmental contamination.
For researchers, scientists, and drug development professionals, adherence to these guidelines is paramount for maintaining a safe laboratory environment and complying with federal regulations. This document outlines the necessary safety precautions, logistical considerations, and procedural steps for the disposal of Buprenorphine in a laboratory setting.
Quantitative Data on Buprenorphine Disposal
The following table summarizes key quantitative data relevant to the disposal of Buprenorphine. This information is critical for understanding the regulatory landscape and ensuring proper documentation.
| Parameter | Value/Information | Regulatory Body | Notes |
| DEA Schedule | Schedule III | Drug Enforcement Administration (DEA) | Indicates a potential for moderate to low physical dependence and high psychological dependence. |
| Record Keeping | Required for 2 years | Drug Enforcement Administration (DEA) | All records of disposal must be maintained and readily retrievable. |
| Method of Destruction | Non-retrievable | Drug Enforcement Administration (DEA) | The substance must be rendered to a state where it cannot be transformed back to its original form. |
| Witness Requirement | One individual in addition to the person destroying the substance | Drug Enforcement Administration (DEA) | Two authorized employees must witness the destruction and sign the disposal record. |
Procedural Protocol for the Disposal of Buprenorphine (this compound)
The following protocol details the step-by-step methodology for the proper disposal of Buprenorphine in a laboratory setting. This procedure is designed to comply with DEA regulations for controlled substances.
I. Pre-Disposal Preparations
-
Inventory Reconciliation: Before initiating disposal, reconcile the amount of Buprenorphine to be destroyed with inventory records. Any discrepancies must be investigated and documented.
-
Gather Necessary Supplies:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves.
-
DEA Form 41 (Registrants Inventory of Drugs Surrendered).
-
Two authorized employees to witness the disposal.
-
Inert substance for rendering the Buprenorphine non-retrievable (e.g., kitty litter, activated charcoal).
-
Sealable container for the waste.
-
-
Designate a Secure Area: The disposal process should occur in a controlled and secure area to prevent unauthorized access.
II. Witnessing and Documentation
-
Witness Verification: Two authorized employees must be present to witness the entire disposal process.
-
Complete DEA Form 41: The form must be completed with the name of the drug, dosage form, strength, quantity, and the date and method of destruction. Both witnesses must sign the form.
III. Rending the Substance Non-Retrievable
-
For Solid Forms (Tablets/Films):
-
Crush the tablets or cut the films into small pieces.
-
Mix the resulting powder or pieces with an equal or greater amount of an inert substance (e.g., kitty litter, coffee grounds).
-
Add a small amount of water to create a slurry.
-
-
For Liquid Forms (Injectable Solutions):
-
Expel the liquid onto an absorbent, inert material (e.g., activated charcoal pouch, kitty litter).
-
Ensure the liquid is fully absorbed.
-
IV. Final Disposal
-
Seal the Waste: Place the mixture or absorbent material into a sealable, non-descript container.
-
Dispose in Regular Trash: The sealed container can then be disposed of in the regular laboratory trash. Do not dispose of down the drain or in biohazard waste.
-
Retain Documentation: File the completed and signed DEA Form 41 with other controlled substance records. These records must be maintained for a minimum of two years.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Buprenorphine (this compound).
Caption: Logical workflow for the compliant disposal of Buprenorphine (this compound).
Essential Safety and Handling Protocols for ND-2110
This guide provides crucial safety and logistical information for handling the chemical compound catalog number F2110, presumed to be the research chemical "ND-2110" based on available safety data.[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with F2110 include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields are the minimum requirement. For larger quantities or when there is a splash hazard, chemical safety goggles or a full-face shield should be used.[1][2] | To protect against eye contact which can cause serious irritation.[1] |
| Hand Protection | Impervious gloves (e.g., nitrile) are required to avoid skin contact. For prolonged contact or when handling larger quantities, consider double-gloving or using heavy-duty gloves.[1][2] | To prevent skin irritation.[1] Certain chemicals can also be absorbed through the skin.[2] |
| Body Protection | A lab coat must be worn and fully buttoned.[3] For larger quantities, full arm and body protection should be considered.[1] Long pants and closed-toe shoes are mandatory in the laboratory.[2] | To protect the skin from potential splashes and contamination.[3] |
| Respiratory Protection | All handling operations should be carried out in an efficient fume hood or an equivalent ventilated system to avoid inhalation of any dust, vapor, mist, or gas.[1] | To prevent respiratory irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition.[4] A designated and properly functioning fume hood is required.[1]
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Unused or waste this compound should be collected in a designated, compatible, and properly labeled hazardous waste container.[7] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be disposed of as chemically contaminated waste in a designated container.[7]
-
Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[7] Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines.[7]
-
Regulatory Compliance : All waste disposal must be in accordance with local, regional, and national regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Table 2: Emergency Response Plan for this compound Exposure and Spills
| Emergency Type | Immediate Action Steps |
| Skin Contact | 1. Immediately remove any contaminated clothing.[1] 2. Rinse the affected area with copious amounts of water for at least 15 minutes.[1] 3. Seek immediate medical attention if skin damage or persistent irritation occurs.[1] |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[10] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention.[10] |
| Inhalation | 1. Move the affected person to fresh air immediately.[1] 2. If breathing is difficult, provide respiratory support.[4] 3. Seek immediate medical attention.[1] |
| Ingestion | 1. Do NOT induce vomiting.[1] 2. If the person is conscious, rinse their mouth with water.[1] 3. Seek immediate medical attention.[1] |
| Small Spill | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material. 3. Collect the absorbed material into a designated hazardous waste container.[11] 4. Clean the spill area with a suitable disinfectant or cleaning agent.[10] |
| Large Spill | 1. Evacuate the laboratory immediately.[12] 2. Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.[12] 3. Close the laboratory doors to confine the spill.[10] 4. Contact your institution's emergency response team or EHS department.[12] |
Visual Guides: Workflows and Logical Relationships
To further clarify procedural steps, the following diagrams illustrate key workflows.
Caption: General workflow for safely handling this compound in a laboratory setting.
Caption: Logical relationship for responding to an emergency exposure incident.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. csusm.edu [csusm.edu]
- 4. Personal Protective Equipment (Laboratory) | Laboratory Safety Programs | Risk Management and Safety | University of Notre Dame [riskmanagement.nd.edu]
- 5. General Lab Safety | University of North Dakota [campus.und.edu]
- 6. ndsu.edu [ndsu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 10. accegen.com [accegen.com]
- 11. media.benjaminmoore.com [media.benjaminmoore.com]
- 12. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
